Bradykinin acetate
Description
Propriétés
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGBULRGBBKXHS-MIEKKPBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6846-03-3 | |
| Record name | 6846-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Bradykinin Acetate in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin, a potent endogenous vasoactive peptide, plays a critical role in the regulation of vascular tone. Its acetate salt is frequently utilized in research to investigate its physiological and pathological effects. This technical guide provides a comprehensive overview of the core mechanism of action of bradykinin acetate in vasodilation, with a focus on the intricate signaling pathways, quantitative physiological responses, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development.
Introduction
Bradykinin is a nonapeptide that belongs to the kinin family of peptides. It is generated from its precursor, high-molecular-weight kininogen (HMWK), by the action of the enzyme plasma kallikrein[1]. Bradykinin exerts a wide range of biological effects, including inflammation, pain, and, most notably, vasodilation[1]. The vasodilatory properties of bradykinin are of significant interest in the context of cardiovascular physiology and the development of therapeutic agents for conditions such as hypertension and ischemic heart disease. This guide will delve into the molecular mechanisms that underpin bradykinin-induced vasodilation.
Core Signaling Pathways
The vasodilatory effects of bradykinin are primarily mediated through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) constitutively expressed on endothelial cells[2][3]. The binding of bradykinin to the B2 receptor initiates a cascade of intracellular signaling events that lead to the production of several vasodilatory molecules. The primary pathways involved are the nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF) pathways.
Bradykinin B2 Receptor Activation and G-Protein Coupling
Upon binding of bradykinin, the B2 receptor couples predominantly to the Gαq subunit of heterotrimeric G-proteins[2]. This activation leads to the stimulation of phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway.
The Nitric Oxide (NO) Pathway
The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[4]. The resulting increase in intracellular Ca2+ concentration, along with calmodulin, activates endothelial nitric oxide synthase (eNOS). eNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO)[5]. NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.
The Prostacyclin (PGI2) Pathway
The increase in intracellular Ca2+ also activates cytosolic phospholipase A2 (cPLA2). cPLA2 translocates to the cell membrane and liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to prostaglandin H2 (PGH2), which is further converted to prostacyclin (PGI2) by prostacyclin synthase. PGI2 is released from the endothelial cells and acts on IP receptors on the surface of vascular smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), which promotes smooth muscle relaxation.
The Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway
In smaller arteries and resistance vessels, the EDHF pathway plays a significant role in bradykinin-induced vasodilation. The increase in intracellular Ca2+ in endothelial cells activates small and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa). The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells through myoendothelial gap junctions or via the accumulation of K+ in the intercellular space, leading to the closure of voltage-gated calcium channels in the smooth muscle cells, a decrease in intracellular Ca2+, and subsequent relaxation.
Quantitative Data on Bradykinin-Induced Vasodilation
The vasodilatory response to bradykinin has been quantified in various vascular beds, both in human and animal models. The following tables summarize key quantitative data from studies investigating the effects of bradykinin and the inhibition of its primary signaling pathways.
Table 1: Bradykinin-Induced Changes in Forearm Blood Flow (FBF) in Humans
| Study (Reference) | Bradykinin Dose | Baseline FBF (mL/100mL/min) | Peak FBF (mL/100mL/min) | % Increase in FBF | Notes |
| Cockcroft et al. (1993)[6] | 100 ng/min | - | - | 238 ± 31% | - |
| Cockcroft et al. (1993)[6] | 100 ng/min with Icatibant (20 µg/kg) | - | - | 112 ± 21% | B2 receptor antagonist |
| Cockcroft et al. (1993)[6] | 100 ng/min with Icatibant (50 µg/kg) | - | - | 71 ± 14% | B2 receptor antagonist |
| Cockcroft et al. (1993)[6] | 100 ng/min with Icatibant (100 µg/kg) | - | - | 48 ± 9% | B2 receptor antagonist |
| Van der Luit et al. (2000)[7][8] | 50-200 ng/100mL FAV/min | 3.1 ± 0.4 | 20.4 ± 2.3 | ~558% | FAV = Forearm Volume |
| Van der Luit et al. (2000)[7][8] | 50-200 ng/100mL FAV/min with NO and PG inhibition | 3.9 ± 0.9 | 18.9 ± 2.0 | ~385% | Indicates a major role for EDHF |
Table 2: Bradykinin-Induced Changes in Coronary Artery Diameter in Humans
| Study (Reference) | Bradykinin Dose | Baseline Diameter (mm) | Peak Diameter (mm) | % Change in Diameter | Notes |
| Hasdai et al. (1995)[9] | 60 ng (intracoronary) | - | - | 6 ± 6% | Control group |
| Hasdai et al. (1995)[9] | 200 ng (intracoronary) | - | - | 11 ± 9% | Control group |
| Hasdai et al. (1995)[9] | 600 ng (intracoronary) | - | - | 15 ± 9% | Control group |
| Hasdai et al. (1995)[9] | 600 ng (intracoronary) | - | - | 5 ± 9% | Stenotic site in CAD patients |
| Yui et al. (1998)[10][11] | 2.5 µ g/min (intracoronary) | - | - | 11.7 ± 2.5% (proximal) | - |
| Yui et al. (1998)[10][11] | 2.5 µ g/min (intracoronary) | - | - | 15.1 ± 2.0% (distal) | - |
| Yui et al. (1998)[10][11] | 2.5 µ g/min with L-NMMA | - | - | 3.8 ± 1.4% (proximal) | NO synthase inhibitor |
| Yui et al. (1998)[10][11] | 2.5 µ g/min with L-NMMA | - | - | 5.9 ± 1.8% (distal) | NO synthase inhibitor |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of bradykinin-induced vasodilation.
Measurement of Forearm Blood Flow by Venous Occlusion Plethysmography
This protocol is adapted from studies investigating vascular responses in the human forearm[7][12][13].
Methodology:
-
Subject Preparation: Subjects should be in a supine position in a temperature-controlled room (22-24°C).
-
Cannulation: The brachial artery of the non-dominant arm is cannulated under local anesthesia for drug infusion.
-
Strain Gauge Placement: Calibrated mercury-in-silastic strain gauges are placed around both forearms to measure changes in forearm circumference.
-
Cuff Placement: Venous occlusion cuffs are placed on the upper arms, and wrist cuffs are placed to exclude hand circulation.
-
Baseline Measurement: Baseline forearm blood flow (FBF) is measured in both arms.
-
Drug Infusion: this compound, with or without specific inhibitors (e.g., L-NMMA for NOS, indomethacin for COX), is infused through the brachial artery cannula at a constant rate.
-
FBF Measurement: FBF is measured by inflating the upper arm cuffs to a pressure below diastolic pressure (typically 40-50 mmHg) for 7-10 seconds every 15 seconds. The rate of increase in forearm volume reflects arterial inflow.
-
Data Analysis: The change in FBF from baseline is calculated and expressed as a percentage or absolute change.
Isolated Artery Vasoreactivity Studies
This protocol is a generalized method based on studies using isolated arterial rings[14][15].
Methodology:
-
Vessel Preparation: Arterial segments (e.g., coronary, mesenteric) are carefully dissected and cut into rings (2-4 mm in length). The endothelium may be mechanically removed in some rings for comparison.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, U46619) to a submaximal level.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.
-
Inhibitor Studies: In parallel experiments, rings are pre-incubated with specific inhibitors before pre-constriction and exposure to bradykinin.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction.
Measurement of Intracellular Calcium ([Ca2+]i) in Endothelial Cells
This protocol is based on standard methods for measuring intracellular calcium using fluorescent indicators[16][17].
Methodology:
-
Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured on glass coverslips.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM) which crosses the cell membrane and is cleaved by intracellular esterases to its active, membrane-impermeant form.
-
Washing: The cells are washed with a physiological buffer to remove any extracellular dye.
-
Microscopy: The coverslip is mounted on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Baseline Measurement: Baseline fluorescence is recorded.
-
Stimulation: this compound is added to the buffer superfusing the cells.
-
Fluorescence Recording: Changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the intracellular calcium concentration.
-
Calibration: At the end of the experiment, the fluorescence signal is calibrated to absolute calcium concentrations using ionophores and solutions of known calcium concentrations.
-
Data Analysis: The change in intracellular calcium concentration ([Ca2+]i) in response to bradykinin is quantified.
Conclusion
This compound is a powerful vasodilator that acts through a complex and multifaceted mechanism. Its primary action is mediated by the B2 receptor on endothelial cells, leading to the activation of three principal downstream pathways: the nitric oxide, prostacyclin, and EDHF pathways. The relative contribution of each pathway can vary depending on the vascular bed and the size of the blood vessel. A thorough understanding of these signaling cascades and the ability to quantify their effects through robust experimental protocols are essential for the development of novel therapeutic strategies targeting the cardiovascular system. This guide provides a foundational framework for researchers and professionals working in this dynamic field.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Endothelial function and bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Bradykinin-induced vasodilation of human forearm resistance vessels is primarily mediated by endothelium-dependent hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin-induced vasodilation is impaired at the atherosclerotic site but is preserved at the spastic site of human coronary arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin induced dilatation of human epicardial and resistance coronary arteries in vivo: effect of inhibition of nitric oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin induced dilatation of human epicardial and resistance coronary arteries in vivo: effect of inhibition of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Measuring forearm blood flow and interpreting the responses to drugs and mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new experimental approach in endothelium-dependent pharmacological investigations on isolated porcine coronary arteries mounted for impedance planimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ca2+ signaling in endothelial cells stimulated by bradykinin: Ca2+ measurement in the mitochondria and the cytosol by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Desensitization of the bradykinin-induced rise in intracellular free calcium in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bradykinin induces elevations of cytosolic calcium through mobilisation of intracellular and extracellular pools in bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
bradykinin acetate role in inflammatory response
An In-depth Technical Guide on the Core Role of Bradykinin Acetate in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bradykinin (BK) is a potent, short-lived vasoactive peptide that serves as a primary mediator of inflammation.[1][2] As a key component of the Kallikrein-Kinin System (KKS), it is generated in response to tissue injury, trauma, and various pathophysiological conditions.[3][4] Bradykinin exerts its profound pro-inflammatory effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain, through the activation of two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[3][5][6][7] Understanding the intricate signaling pathways initiated by bradykinin is critical for the development of novel therapeutics targeting a wide range of inflammatory diseases, cardiovascular disorders, and pain.[8] This guide provides a detailed examination of the molecular mechanisms, signaling cascades, and physiological consequences of bradykinin receptor activation, supported by quantitative data and experimental methodologies.
The Kallikrein-Kinin System and Bradykinin Formation
The KKS is an enzymatic cascade that is activated in response to tissue injury and inflammation.[1] There are two primary pathways for bradykinin production:
-
The Plasma Pathway: Initiated by the activation of Factor XII, which converts plasma prekallikrein to kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the nine-amino-acid peptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[9][10]
-
The Tissue Pathway: Tissue kallikrein acts on low-molecular-weight kininogen (LMWK) to produce Lys-bradykinin (kallidin), which can be subsequently converted to bradykinin by aminopeptidases.[1][10][11]
Once formed, bradykinin has a very short half-life, estimated to be around 17-30 seconds, as it is rapidly degraded by peptidases, most notably Angiotensin-Converting Enzyme (ACE).[12][13][14]
Bradykinin Receptors: B1 and B2
Bradykinin mediates its effects through two distinct GPCRs with different expression patterns and ligand specificities.[6]
-
Bradykinin B2 Receptor (B2R): This receptor is constitutively and ubiquitously expressed in a wide variety of healthy tissues, including endothelial and smooth muscle cells.[3][6][11] It is responsible for the majority of the acute physiological and pathological effects of bradykinin, such as vasodilation and increased vascular permeability.[2][14]
-
Bradykinin B1 Receptor (B1R): In healthy tissues, B1R is typically absent or expressed at very low levels.[6] Its expression is rapidly induced by tissue injury and pro-inflammatory mediators like cytokines (IL-1β, TNF-α) and endotoxins (LPS).[3][6][15] The B1R is primarily activated by the des-Arg metabolites of kinins (e.g., des-Arg9-bradykinin) and is implicated more in chronic inflammatory conditions and pain.[6][9]
Core Signaling Pathways in the Inflammatory Response
The binding of bradykinin to its receptors, primarily the B2R, initiates a complex network of intracellular signaling cascades. B2R couples to several G proteins, most notably Gαq and Gαi, to trigger its downstream effects.[3][5][16]
Gαq-PLC-IP3/DAG Pathway
The canonical and most prominent signaling pathway activated by B2R is mediated by the Gαq protein.[5][6][16]
-
Activation of Phospholipase C (PLC): Upon bradykinin binding, the activated Gαq subunit stimulates PLC-β.[17][18]
-
Generation of Second Messengers: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][17][18]
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[5][17][19][20]
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates various isoforms of Protein Kinase C (PKC).[5][21]
This initial cascade leads to several critical inflammatory outcomes.
Caption: Bradykinin B2 Receptor Gαq Signaling Cascade.
Production of Vasoactive Mediators
The rise in intracellular Ca²⁺ is a pivotal event that directly leads to the synthesis of two potent vasodilators:
-
Nitric Oxide (NO): Elevated Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS), which produces NO. NO diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[17][19][20][22]
-
Prostaglandins: Ca²⁺ also enhances the activity of phospholipase A2 (PLA2), which mobilizes arachidonic acid from membrane phospholipids.[16] Arachidonic acid is then converted into various prostaglandins (e.g., prostacyclin, PGE2) by cyclooxygenase (COX) enzymes, further contributing to vasodilation, vascular permeability, and pain.[5][7][16]
Caption: Bradykinin-Induced Arachidonic Acid Cascade.
MAPK and NF-κB Pathways and Cytokine Release
Bradykinin signaling also activates mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2) and the nuclear factor-kappaB (NF-κB) transcription factor.[5][21][23]
-
MAPK Activation: This can occur through both PKC-dependent mechanisms and transactivation of other receptors like the epidermal growth factor receptor (EGFR).[21]
-
NF-κB Activation: Activation of NF-κB is a central event in inflammation, leading to the transcription and release of numerous pro-inflammatory cytokines and chemokines.[23]
Studies have shown that bradykinin stimulation induces the release of IL-1β, IL-6, IL-8, and TNF-α from various cell types, including endothelial cells, fibroblasts, and immune cells, thereby amplifying and sustaining the inflammatory response.[5][23]
Physiological Consequences of Bradykinin Signaling
The activation of these signaling pathways culminates in the classic signs of inflammation:
-
Vasodilation and Increased Vascular Permeability: The release of NO and prostaglandins causes arterioles to dilate, increasing blood flow to the site of injury.[1][7][22] Bradykinin also increases the permeability of postcapillary venules, allowing plasma fluid and proteins to leak into the interstitial space, resulting in edema.[1][12][24]
-
Pain (Nociception): Bradykinin is a potent pain-producing substance.[7] It directly activates and sensitizes sensory nerve endings (nociceptors), contributing to the pain associated with inflammation.[9] This effect is mediated in part by the prostaglandins produced downstream of B2R activation.[7]
-
Leukocyte Recruitment and Chemotaxis: While B2R is more associated with vascular changes, the induced B1R plays a significant role in promoting the migration of leukocytes, such as neutrophils, to the site of inflammation.[11][19]
Quantitative Data on Bradykinin-Mediated Effects
The following tables summarize quantitative data from various studies, illustrating the potent effects of bradykinin and the impact of its antagonists.
Table 1: Effects of Bradykinin Receptor Antagonists on Inflammatory Responses
| Compound | Target | Model | Effect | Concentration/Dose | Citation |
|---|---|---|---|---|---|
| HOE 140 | B2R Antagonist | Intestinal Ischemia/Reperfusion (in vivo) | Inhibited increases in vascular permeability and neutrophil recruitment. | 1.0 mg/kg | [23] |
| HOE 140 | B2R Antagonist | Intestinal Ischemia/Reperfusion (in vivo) | Significantly inhibited elevations of TNF-α and IL-6 in tissue and serum. | 1.0 mg/kg | [23] |
| FR173657 | B2R Antagonist | Intestinal Ischemia/Reperfusion (in vivo) | Inhibited reperfusion-induced increases in vascular permeability and neutrophil recruitment. | 10.0 mg/kg | [23] |
| R715 | B1R Antagonist | Endothelial Cells (in vitro) | Significantly reduced complement factor C5b-9 levels induced by KKS activation. | Not Specified | |
Table 2: Bradykinin Assays and Physiological Levels
| Parameter | Method | Condition | Finding | Citation |
|---|---|---|---|---|
| BK Half-life | Enzyme Immunoassay | Human plasma (in vitro) | ~39.5 seconds | [25] |
| BK Half-life | Enzyme Immunoassay | Human plasma after enalapril (ACE inhibitor) | Increased 4.8-fold from baseline | [25] |
| Amidase Activity | Chromogenic Substrate Assay | Plasma from patients with BK-mediated Angioedema (Women) | Diagnostic cut-off: 9.3 nmol·min⁻¹·mL⁻¹ | [26][27] |
| Amidase Activity | Chromogenic Substrate Assay | Plasma from patients with BK-mediated Angioedema (Men) | Diagnostic cut-off: 6.6 nmol·min⁻¹·mL⁻¹ | [26][27] |
| Endogenous BK | LC-MS/MS | Healthy volunteer plasma | Levels can be in the low pg/mL range |[13][14] |
Key Experimental Protocols
Accurate measurement and study of bradykinin's effects require meticulous experimental design due to its short half-life and potential for artificial generation.
Measurement of Bradykinin in Plasma by LC-MS/MS
This method offers high sensitivity and specificity for quantifying bradykinin and its metabolites.
-
Objective: To accurately measure endogenous bradykinin levels in plasma.
-
Methodology:
-
Sample Collection: Whole blood must be collected directly into pre-chilled tubes containing a cocktail of protease inhibitors (e.g., BD™ P800 tubes) to prevent ex vivo degradation and formation of bradykinin.[14]
-
Processing: Immediately after collection, gently invert tubes to mix, and centrifuge at a low temperature (e.g., 4°C) to separate plasma.[14]
-
Extraction: Bradykinin is extracted from the plasma, often using a protein precipitation step (e.g., with 80% ethanol) followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[13]
-
Analysis: The extracted sample is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The system is configured to specifically detect and quantify the mass-to-charge ratio of bradykinin and its stable isotope-labeled internal standard.[13][28]
-
Validation: The protocol should be validated according to regulatory guidelines (e.g., FDA) for accuracy, precision, linearity, and stability.[28]
-
Caption: Experimental Workflow for Bradykinin Measurement by LC-MS/MS.
In Vitro Endothelial Cell Stimulation Assay
This assay is used to study the direct effects of bradykinin on endothelial cells, such as cytokine release or signaling pathway activation.
-
Objective: To measure the release of inflammatory mediators (e.g., IL-6, IL-8) from endothelial cells in response to bradykinin.
-
Methodology:
-
Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured to confluence in appropriate media.
-
Stimulation: The cell culture medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1 µM).[29] Control wells receive the vehicle alone.
-
Incubation: Cells are incubated for a defined period (e.g., 4-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Quantification: The concentration of the target cytokine (e.g., IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Results are expressed as cytokine concentration (pg/mL or ng/mL) and compared between bradykinin-treated and control groups.
-
Role in Drug Development
The central role of bradykinin in inflammation and pain makes its receptors, particularly B1R and B2R, attractive targets for therapeutic intervention.[4]
-
B2R Antagonists: Drugs like Icatibant, a selective B2R antagonist, are clinically approved for treating acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.[11][16]
-
B1R Antagonists: Given that B1R is induced during inflammation, antagonists targeting this receptor are being explored for chronic inflammatory conditions and neuropathic pain.[15]
The development of orally active, non-peptide antagonists remains a key objective in leveraging the therapeutic potential of blocking the bradykinin pathway.[4]
Conclusion
This compound is a pivotal mediator at the core of the inflammatory response. Through the activation of B1 and B2 receptors, it unleashes a potent cascade of signaling events involving PLC, intracellular calcium, PKC, NO, and prostaglandins. These events orchestrate the cardinal signs of inflammation, including vasodilation, edema, and pain. The detailed understanding of these pathways, supported by robust quantitative and methodological data, provides a critical framework for researchers and drug developers aiming to modulate the KKS for therapeutic benefit in a host of inflammatory diseases.
References
- 1. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. medrxiv.org [medrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 19. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 21. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CV Physiology | Histamine and Bradykinin [cvphysiology.com]
- 23. Role of the bradykinin B2 receptor for the local and systemic inflammatory response that follows severe reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
- 26. Enzymatic Assays for the Diagnosis of Bradykinin-Dependent Angioedema | PLOS One [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Differential Activation of Bradykinin B1 and B2 Receptors by Bradykinin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential activation of bradykinin B1 (B1R) and B2 (B2R) receptors by bradykinin acetate. It delineates the distinct signaling pathways, presents quantitative data on receptor activation, and offers detailed experimental protocols for the study of these critical G protein-coupled receptors (GPCRs). This document is intended to serve as a core resource for researchers engaged in the fields of inflammation, pain, cardiovascular disease, and drug discovery targeting the kallikrein-kinin system.
Introduction: The Dichotomy of Bradykinin Receptors
Bradykinin, a potent vasoactive peptide, exerts its diverse physiological and pathophysiological effects through two distinct receptor subtypes: B1R and B2R.[1][2][3] While both are members of the GPCR superfamily, they exhibit fundamental differences in their expression, regulation, and ligand specificity, which are critical for understanding their roles in health and disease.[2][3][4]
The B2 receptor is constitutively expressed in a wide variety of healthy tissues and is considered the primary mediator of the acute effects of bradykinin, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1][2][3][5] In contrast, the B1 receptor is typically expressed at very low levels in normal tissues but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory cytokines.[1][2][3][4][6] This inducible nature positions B1R as a key player in chronic inflammatory conditions and pain.[2][3][5]
Bradykinin itself is the high-affinity, endogenous agonist for the B2 receptor.[6] The primary endogenous agonist for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin.[6][7] Understanding the nuanced interactions of this compound with both receptors is paramount for the development of selective therapeutic agents.
Quantitative Analysis of Receptor Activation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of ligands at the human bradykinin B1 and B2 receptors. It is important to note that bradykinin is the primary agonist for B2R, while its metabolite, des-Arg9-bradykinin, is the selective agonist for B1R.[7]
| Receptor | Ligand | Assay Type | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| Human B1 | Lys-[Des-Arg9]Bradykinin | Radioligand Binding | Recombinant | 0.12 | [1][7] | |
| Human B2 | Bradykinin | Competition Binding | CHO cells | 0.1 | [7] | |
| Human B2 | Icatibant (Antagonist) | Competition Binding | Guinea pig ileum | 0.798 | 1.07 | [1][7] |
Note: Ki and IC50 values can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation.[7]
| Receptor | Agonist | Assay Type | EC50 (nM) | Reference |
| Human B2 | Bradykinin | Calcium Assay | 2.18 | [8] |
| Human B2 | Bradykinin | β-arrestin Assay | 5.21 | [8] |
Signaling Pathways: A Visual Guide
Activation of both B1 and B2 receptors predominantly couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[4][7] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[4][7][9] However, there are nuances to their downstream signaling that contribute to their distinct physiological roles.
Bradykinin B2 Receptor Signaling Pathway
The B2R is constitutively expressed and mediates the majority of bradykinin's physiological effects.[1] Upon activation by bradykinin, the B2R couples to Gαq and Gαi. Gαq stimulates PLC, leading to increased intracellular calcium and PKC activation.[10] Gαi activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[4] Furthermore, B2R activation stimulates the mitogen-activated protein kinase (MAPK) pathways.[9][11]
Caption: Bradykinin B2 Receptor Signaling Cascade.
Bradykinin B1 Receptor Signaling Pathway
The B1R is induced by inflammatory stimuli and is primarily activated by des-Arg9-bradykinin.[1][6] Similar to B2R, B1R activation couples to Gαq/11, leading to PLC activation and a subsequent increase in intracellular calcium and PKC activation.[4] B1R signaling is strongly implicated in chronic inflammatory pain.
Caption: Bradykinin B1 Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of bradykinin receptor activation. The following are protocols for two key in vitro assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the B1 or B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human Bradykinin B1 or B2 receptor (e.g., CHO-K1 or HEK293 cells).[4][7]
-
Radioligand: [³H]-Bradykinin for B2R or [³H]-Lys-des-Arg⁹-Bradykinin for B1R.[4]
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin or a selective antagonist.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[4]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters, scintillation fluid, scintillation counter, and filtration manifold.[4]
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.[4]
-
In a 96-well plate, add the following in order:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[4]
-
Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters.[4]
-
Wash the filters three times with ice-cold Wash Buffer.[4]
-
Dry the filters, add scintillation fluid, and measure radioactivity in a scintillation counter.[4]
-
Calculate the IC₅₀ and Ki values from the competition binding data using the Cheng-Prusoff equation.[4]
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the agonist's potency (EC50).
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human Bradykinin B1 or B2 receptor.[7][12]
-
Culture Medium: DMEM, 10% FBS, Penicillin-Streptomycin.[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[12]
-
Test Compound: this compound, serially diluted.
-
Black, clear-bottom 96-well microplates.[12]
Procedure:
-
Seed cells in a 96-well plate and culture overnight.[12]
-
Remove the culture medium and add the fluorescent dye loading solution to each well.[7]
-
Incubate the plate at 37°C for 1 hour in the dark.[7]
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.[12]
-
Add the serially diluted this compound to the wells.
-
Immediately measure the fluorescence intensity over time (typically 2-3 minutes) to detect the calcium transient.[12][14]
-
Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The differential activation of bradykinin B1 and B2 receptors by bradykinin and its metabolites is a cornerstone of the kallikrein-kinin system's role in health and disease. While this compound is a potent agonist for the constitutively expressed B2 receptor, its metabolism to des-Arg9-bradykinin is required for significant activation of the inducible B1 receptor. This distinction is fundamental for the rational design of therapeutic agents targeting inflammation, pain, and cardiovascular disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further elucidate the complex pharmacology of the bradykinin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. gosset.ai [gosset.ai]
- 6. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Bradykinin-evoked Ca2+ mobilization in Madin Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bradykinin Acetate Signaling in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK), a potent vasoactive nonapeptide of the kallikrein-kinin system, is a critical mediator of inflammatory responses, blood pressure regulation, and vascular permeability.[1][2] In the vascular system, its effects are predominantly initiated through the activation of the constitutively expressed Bradykinin B2 receptor (B2R) on endothelial cells.[1][3] B2R is a G protein-coupled receptor (GPCR) that, upon binding bradykinin, triggers a complex and multifaceted network of intracellular signaling pathways.[4]
This technical guide provides an in-depth exploration of the core signaling cascades initiated by bradykinin acetate in endothelial cells. It details the primary pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and offers visual representations of these complex biological processes. The information herein is intended to serve as a comprehensive resource for researchers investigating vascular biology and developing therapeutics targeting these pathways.
Core Signaling Pathways
Bradykinin's effects are transduced through a series of interconnected signaling modules. The primary activation event is the coupling of the B2R to heterotrimeric G proteins, predominantly Gαq/11 and Gαi.[4][5][6] This initiates several downstream cascades that regulate endothelial function.
The Canonical Gq/11-PLC-Ca²⁺ Pathway
The most prominent pathway activated by the B2R is mediated by the Gαq/11 subunit.[2][7]
-
Phospholipase C (PLC) Activation: Upon bradykinin binding, the activated Gαq/11 subunit stimulates Phospholipase C (PLC).[4][8]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8]
-
Intracellular Calcium ([Ca²⁺]i) Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[2][8] This results in a rapid and transient peak in intracellular Ca²⁺ concentration, which is a pivotal event in nearly all subsequent bradykinin-induced responses.[9][10] This initial peak is often followed by a sustained, lower-level elevation of [Ca²⁺]i, which depends on the influx of extracellular Ca²⁺ through receptor-operated channels.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G proteins of the G alpha i and G alpha q family couple the bradykinin receptor to the release of endothelium-derived relaxing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G proteins of the G alpha i and G alpha q family couple the bradykinin receptor to the release of endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Gq/G11 and G12/G13 mediated signalling in the endothelial functions - heiDOK [archiv.ub.uni-heidelberg.de]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Bradykinin-stimulated calcium influx in cultured bovine aortic endothelial cells. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Bradykinin Acetate and Nitric Oxide Release Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin, a potent vasoactive peptide, plays a critical role in cardiovascular homeostasis primarily through its ability to stimulate the release of nitric oxide (NO) from endothelial cells. This technical guide provides a comprehensive overview of the molecular signaling pathways initiated by bradykinin acetate that lead to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. We delve into the key molecular players, present quantitative data on agonist and antagonist interactions, and provide detailed experimental protocols for studying this pathway. The information is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development.
Introduction
Bradykinin is a member of the kinin family of peptides and exerts a wide range of physiological effects, including vasodilation, increased vascular permeability, and modulation of inflammation.[1] A key mechanism underlying many of these effects is the stimulation of nitric oxide (NO) production in the vascular endothelium.[2] NO, a gaseous signaling molecule, is a potent vasodilator and plays a crucial role in maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.[3] Understanding the intricate signaling cascade that links bradykinin receptor activation to eNOS-mediated NO release is paramount for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension, atherosclerosis, and ischemia-reperfusion injury. This guide will explore the core components of this pathway, from receptor binding to the enzymatic production of NO.
The Bradykinin-B2 Receptor Signaling Cascade
The primary mediator of bradykinin's effects on the endothelium is the B2 receptor, a G-protein coupled receptor (GPCR).[1] The binding of bradykinin to the B2 receptor initiates a conformational change that activates heterotrimeric G-proteins, predominantly of the Gq/11 family. This activation sets in motion a series of intracellular events culminating in eNOS activation.
The Phospholipase C / Inositol Trisphosphate Pathway and Calcium Mobilization
Upon activation by the Gαq subunit, phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[4] This initial transient increase in intracellular Ca2+ is a critical event in eNOS activation.
The sustained phase of elevated intracellular Ca2+ is maintained by store-operated calcium entry (SOCE), a process initiated by the depletion of ER Ca2+ stores.[4]
Role of Calcium and Calmodulin
Endothelial NOS is a Ca2+/calmodulin-dependent enzyme. The rise in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to the calmodulin-binding domain of eNOS, causing a conformational change that activates the enzyme and facilitates the flow of electrons from the reductase domain to the oxygenase domain, where NO is synthesized from L-arginine.
Regulation of eNOS Activity by Phosphorylation
Beyond the essential role of Ca2+/CaM, the activity of eNOS is finely tuned by a complex series of phosphorylation and dephosphorylation events at specific serine and threonine residues. Bradykinin signaling activates several protein kinases and phosphatases that modulate eNOS activity.
The PI3K/Akt Pathway and eNOS Activation
The Gβγ subunits of the activated G-protein can stimulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt, also known as protein kinase B, directly phosphorylates eNOS at serine 1177 (Ser1177), a key activating phosphorylation site.[5] Phosphorylation at this site enhances eNOS activity by increasing its sensitivity to Ca2+/CaM and by facilitating electron flux.
The Role of Protein Kinase A (PKA)
Some studies suggest that bradykinin can also lead to the activation of protein kinase A (PKA), which can also phosphorylate eNOS at Ser1177, contributing to the rapid increase in NO production.[6] A significant increase in NO levels can be detected as early as 1 minute after bradykinin treatment, which is concomitant with the phosphorylation of eNOS at Ser1179 (bovine sequence).[6]
Dual Regulation: Phosphorylation and Dephosphorylation
Bradykinin induces a dual regulatory effect on eNOS phosphorylation. While it promotes the activating phosphorylation at Ser1177, it also leads to the dephosphorylation of the inhibitory site at threonine 495 (Thr495).[7][8] The dephosphorylation of Thr495 is a Ca2+-dependent process and enhances the binding of calmodulin to eNOS.[8] This dual mechanism of activating phosphorylation and inhibitory dephosphorylation ensures a robust and rapid activation of the enzyme.
Quantitative Data
The following tables summarize key quantitative data related to the bradykinin-induced nitric oxide release pathway.
Table 1: Bradykinin-Induced Nitric Oxide Production
| Parameter | Value | Cell Type | Reference |
| Bradykinin EC50 for NO release | 3.6 ± 0.7 nM | Trabecular Meshwork Cells | [9] |
| Time to peak NO concentration | 2.0 - 2.5 min | Coronary Endothelial Cells | [10] |
| Increase in cGMP (NO downstream effector) | ~3-fold at 2 min | Human Umbilical Vein Endothelial Cells (HUVECs) | [11] |
| Increase in NOx (nitrite/nitrate) production rate | ~10-fold over 3 hours | Human Umbilical Vein Endothelial Cells (HUVECs) | [11] |
Table 2: Inhibitor Concentrations and Effects
| Inhibitor | Target | IC50 / Concentration | Effect | Cell Type / System | Reference |
| Hoe 140 (Icatibant) | B2 Receptor Antagonist | IC50: 1.07 nM, Ki: 0.798 nM | Inhibition of [3H]BK binding | A-431 cells | [12] |
| L-NAME | NOS Inhibitor | IC50: 70 µM | Inhibition of NOS activity | Purified brain NOS | [13][14] |
| U73122 | PLC Inhibitor | IC50: ~200 nM | Inhibition of bradykinin-induced Ca2+ release | NG108-15 cells | [12] |
| Wortmannin | PI3K Inhibitor | - | Suppressed Ucn2-induced phosphorylation of Akt and eNOS | Rabbit ventricular myocytes | [15] |
| LY294002 | PI3K Inhibitor | 10 µM | Reduced Ucn2-induced phosphorylation of Akt by ~60% | Rabbit ventricular myocytes | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the bradykinin-nitric oxide pathway.
Cell Culture: Bovine Aortic Endothelial Cells (BAECs)
BAECs are a commonly used model for studying endothelial cell function.
-
Materials:
-
Bovine Aortic Endothelial Cells (BAOEC)
-
Bovine Endothelial Growth Medium
-
T-75 flasks
-
Trypsin/EDTA Solution
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Protocol:
-
Thaw cryopreserved BAOECs quickly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed Bovine Endothelial Growth Medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Change the medium every other day until the cells reach approximately 80-90% confluency.
-
For subculturing, wash the cell monolayer with HBSS, and then add 6 ml of Trypsin/EDTA solution. Remove 5.5 ml immediately and monitor cell detachment under a microscope.
-
Once detached, neutralize the trypsin with growth medium and re-plate the cells at the desired density.[16][17]
-
Measurement of Nitric Oxide Production: Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.
-
Materials:
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Cell culture supernatant
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Collect cell culture supernatant from bradykinin-stimulated and control cells.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of each sample and standard to a 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.[18]
-
eNOS Activity Assay: L-Citrulline Conversion Assay
This assay directly measures eNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
-
Materials:
-
Cell lysate
-
L-[14C]arginine
-
Reaction buffer (containing Tris-HCl, NADPH, BH4, calmodulin)
-
Stop buffer (containing HEPES, EDTA)
-
Dowex AG 50W-X8 resin
-
Scintillation counter
-
-
Protocol:
-
Prepare cell lysates from control and stimulated endothelial cells.
-
Incubate the cell lysate with a reaction mixture containing L-[14C]arginine and necessary cofactors at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Separate the radiolabeled L-citrulline from unreacted L-[14C]arginine using a Dowex cation exchange column. L-citrulline will be in the eluate.
-
Quantify the amount of L-[14C]citrulline using a liquid scintillation counter.
-
eNOS activity is expressed as the rate of L-citrulline formation.[19]
-
Immunoprecipitation of eNOS
Immunoprecipitation is used to isolate eNOS and its interacting proteins from cell lysates.
-
Materials:
-
Cell lysate from endothelial cells
-
Anti-eNOS antibody
-
Protein A/G agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
-
Protocol:
-
Lyse endothelial cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-eNOS antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer and heating.
-
The eluted proteins can then be analyzed by western blotting.[20]
-
Western Blotting for Phosphorylated eNOS
Western blotting is used to detect and quantify the phosphorylation status of eNOS at specific sites.
-
Materials:
-
Immunoprecipitated eNOS or total cell lysates
-
Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-phospho-eNOS (Thr495), anti-total eNOS
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
-
Protocol:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS Ser1177 at 1:1000 dilution) overnight at 4°C.[21]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To quantify phosphorylation, normalize the signal from the phospho-specific antibody to the signal from the total eNOS antibody.[22]
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: Bradykinin-induced nitric oxide signaling pathway.
Caption: General experimental workflow for studying the pathway.
Conclusion
The signaling pathway initiated by this compound leading to the release of nitric oxide is a complex and tightly regulated process central to vascular health. This guide has outlined the key molecular events, from B2 receptor activation to the dual regulation of eNOS through calcium/calmodulin binding and phosphorylation. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers aiming to investigate this pathway further. A thorough understanding of these mechanisms is essential for the development of targeted therapies for a range of cardiovascular disorders where endothelial dysfunction is a key pathological feature. Future research will likely focus on the precise spatio-temporal dynamics of these signaling events and the interplay with other signaling networks within the endothelial cell.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin induces superoxide anion release from human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin mediates phosphorylation of eNOS in odontoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid increase in endothelial nitric oxide production by bradykinin is mediated by protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Phosphorylation of Thr(495) regulates Ca(2+)/calmodulin-dependent endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-eNOS (Thr495) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Flow- and bradykinin-induced nitric oxide production by endothelial cells is independent of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bovine Aortic Endothelial Cells (BAOEC) Culture Protocol [sigmaaldrich.com]
- 17. biocat.com [biocat.com]
- 18. (9571) Phospho-eNOS (Ser1177) Antibody - Cell Signaling Technology - CiteAb [citeab.com]
- 19. Phospho-eNOS (Thr495) Antibody (#9574) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. Immunoprecipitation | ENCO [enco.co.il]
- 21. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
Physiological Effects of Bradykinin Acetate on Smooth Muscle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bradykinin, a potent nonapeptide, plays a critical role in smooth muscle physiology, eliciting a spectrum of effects ranging from contraction to relaxation. These dual actions are mediated primarily through the activation of B2 receptors, which are constitutively expressed across various smooth muscle tissues. The subsequent intracellular signaling is highly dependent on the specific tissue and the coupling of the B2 receptor to distinct G-protein pathways. Contraction is typically driven by Gαq/11 and Gα12/13 pathways, leading to increased intracellular calcium and Rho-kinase activation. Conversely, relaxation is often an endothelium-dependent process involving the synthesis of nitric oxide and prostaglandins. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling cascades, and quantitative effects of bradykinin on smooth muscle. It includes detailed experimental protocols for studying these effects and visual diagrams of the key signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction
Bradykinin is a physiologically active peptide belonging to the kinin group of proteins, formed from its precursor, high-molecular-weight kininogen (HMWK), by the enzyme kallikrein.[1] It is a key mediator of inflammation, known to increase vascular permeability, cause vasodilation, and induce pain.[1][2] Its effects on smooth muscle are diverse and tissue-specific, including contraction of non-vascular smooth muscle in the gut and bronchi, and potent, endothelium-dependent relaxation of vascular smooth muscle.[1][3] These varied physiological responses make bradykinin and its signaling pathways significant targets for drug development, particularly for conditions involving inflammation, hypertension, and pain.
This guide focuses on the effects of bradykinin acetate, a common salt form used in research, on smooth muscle cells, detailing the primary receptor interactions and the subsequent intracellular signaling cascades that dictate the physiological outcome.
Receptor-Mediated Signaling Pathways
Bradykinin exerts its effects by binding to two main types of G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[4] Under normal physiological conditions, the B2 receptor is constitutively and widely expressed, mediating most of bradykinin's actions.[4][5] The B1 receptor is typically expressed at very low levels but can be rapidly upregulated by tissue injury and inflammatory stimuli.[4]
Pathways Leading to Smooth Muscle Contraction
In many non-vascular tissues, such as the urinary bladder, uterus, and gastrointestinal tract, bradykinin is a potent contractile agent.[4][6] This response is mediated almost exclusively by the B2 receptor, which couples to two primary G-protein pathways simultaneously: Gαq/11 and Gα12/13.[4]
-
Gαq/11 Pathway - Calcium Mobilization: Activation of the Gαq/11 protein stimulates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10][11] The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling cross-bridge cycling and subsequent muscle contraction.
-
Gα12/13 Pathway - Calcium Sensitization: Concurrently, activation of the Gα12/13 pathway engages the RhoA/Rho-kinase (ROCK) signaling cascade.[4] ROCK inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. This inhibition leads to a sustained contractile state even at lower Ca2+ concentrations, a phenomenon known as calcium sensitization.[4]
Studies on murine and human detrusor (urinary bladder) smooth muscle confirm that both Gαq/11 and Gα12/13 pathways are required for the full contractile response to bradykinin.[4]
Caption: Bradykinin-induced smooth muscle contraction signaling cascade.
Pathways Leading to Smooth Muscle Relaxation
In vascular smooth muscle, bradykinin is a potent vasodilator.[1] This relaxation is typically an indirect effect, dependent on the presence of an intact endothelium.
-
Nitric Oxide (NO) Pathway: Bradykinin binds to B2 receptors on endothelial cells, stimulating a rise in intracellular Ca2+.[12][13] This activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO) from L-arginine.[12][14] NO, a diffusible gas, travels to the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[14] sGC converts GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG).[13] PKG activation leads to a decrease in intracellular Ca2+ and desensitization of the contractile machinery, resulting in smooth muscle relaxation.[12]
-
Prostacyclin (PGI2) Pathway: In addition to NO, bradykinin stimulation of endothelial cells can also lead to the release of prostacyclin (PGI2).[1][15] PGI2 acts on IP receptors on smooth muscle cells, activating adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP), and causing relaxation.
-
Direct Hyperpolarization: In some tissues, bradykinin can cause relaxation by directly hyperpolarizing the smooth muscle cell membrane, often through the opening of Ca2+-activated K+ channels.[7][10] This makes it more difficult for the cell to depolarize and for voltage-gated Ca2+ channels to open, thus promoting relaxation.
Caption: Endothelium-dependent relaxation pathway induced by bradykinin.
Quantitative Effects of this compound
The potency and efficacy of bradykinin vary significantly across different smooth muscle preparations. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Smooth Muscle Tissue | Experimental Observation | Reference(s) |
| EC50 | 1.2 µM | Murine Urinary Bladder | Contraction | [4] |
| log EC50 | -9.4 ± 0.2 M | Bovine Tracheal (cultured cells) | Phosphoinositide (PI) Hydrolysis | [9] |
| log EC50 | -8.7 M | Bovine Tracheal (single cells) | Increase in intracellular Ca2+ ([Ca2+]i) | [16][17] |
| log EC50 | -7.9 ± 0.05 M | Guinea-Pig Aortic (cultured cells) | Increase in [Ca2+]i | [18] |
| pEC50 | 7.53 | Rat Vascular (cultured cells) | Inositol Phosphate (IP) Accumulation | [19] |
| pEC50 | 7.69 | Rat Vascular (cultured cells) | Peak [Ca2+]i Increase | [19] |
| pKB (HOE-140) | 8.5 ± 0.1 | Guinea-Pig Taenia Caeci | Inhibition of Relaxation | [10] |
| pKB (HOE-140) | 8.4 ± 0.1 | Guinea-Pig Taenia Caeci | Inhibition of Contraction | [10] |
| pKB (HOE-140) | 8.3 - 8.7 | Rat Vascular (cultured cells) | Inhibition of IP/Ca2+ Response | [19] |
| KD | 1.2 ± 0.2 nM | Rat Vascular (cultured cells) | [3H]-Bradykinin Binding | [19] |
| Bmax | 47.3 ± 4.4 fmol/mg protein | Rat Vascular (cultured cells) | [3H]-Bradykinin Binding | [19] |
Key Experimental Protocols
Investigating the effects of bradykinin on smooth muscle typically involves ex vivo and in vitro assays. Below are detailed methodologies for key experiments.
Organ Bath Assay for Smooth Muscle Contractility
This ex vivo technique measures isometric tension changes in isolated smooth muscle strips in response to pharmacological agents.
Caption: Standard workflow for an organ bath contractility experiment.
Methodology:
-
Materials & Equipment:
-
Isolated organ bath system with water jacket (37°C)[20]
-
Krebs-Ringer bicarbonate solution (e.g., 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.1 mM MgCl2, 25 mM NaHCO3, 1.15 mM NaH2PO4, 5.6 mM glucose)[21]
-
Gas mixture (95% O2, 5% CO2)
-
Isometric force transducers and data acquisition system[20][22]
-
This compound stock solutions
-
Potassium chloride (KCl) and Acetylcholine (ACh) for control responses
-
-
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, urinary bladder, ileum) and place it in ice-cold Krebs-Ringer solution.[21] Clean the tissue of excess connective and adipose tissue and cut it into appropriately sized strips or rings (e.g., 4mm long rings for arteries).[23]
-
Mounting: Suspend the tissue strips between two hooks or clips in the organ bath chamber filled with Krebs-Ringer solution, maintained at 37°C and continuously aerated with 95% O2/5% CO2.[21][22] Attach one end to a fixed mount and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 45-60 minutes. During this time, progressively stretch the tissue to its optimal resting tension (e.g., 1.5 g for rat femoral artery), washing the tissue with fresh Krebs solution every 15-20 minutes.[23][24]
-
Viability and Integrity Testing:
-
To test tissue viability, induce a contraction with a high concentration of KCl (e.g., 50-80 mM).[24]
-
For vascular tissues, assess endothelial integrity by pre-contracting the tissue with an agonist like phenylephrine and then administering acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a functional endothelium.[23]
-
-
Drug Administration: After washing out the control substances and allowing the tissue to return to baseline tension, construct a cumulative concentration-response curve by adding this compound in increasing concentrations.[23]
-
Data Analysis: Record the changes in isometric tension. Express the response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve to determine parameters like EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response).
-
Intracellular Calcium ([Ca2+]i) Measurement
This method uses fluorescent calcium indicators to measure changes in cytosolic calcium concentration in cultured smooth muscle cells following stimulation.
Methodology:
-
Materials & Equipment:
-
Cultured smooth muscle cells on glass coverslips or in microplates
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 NW)[25][26]
-
Fluorescence microscope with an imaging system or a fluorescence microplate reader[25]
-
Physiological salt solution (e.g., Krebs-Henseleit buffer)
-
This compound and control solutions (e.g., ionomycin for maximal response)
-
-
Procedure:
-
Cell Culture: Plate smooth muscle cells on a suitable substrate (e.g., collagen-coated glass coverslips) and grow to sub-confluence.
-
Dye Loading: Incubate the cells with a cell-permeant form of the Ca2+ indicator (e.g., 2.5 µM Fluo-4 NW or Fura-2 AM) in a physiological buffer at 37°C for a specified time (e.g., 30-60 minutes), allowing the dye to enter the cells and be de-esterified into its active, Ca2+-sensitive form.[25]
-
Baseline Measurement: Wash the cells to remove extracellular dye. Mount the coverslip on the microscope stage or place the microplate in the reader. Perfuse with physiological buffer and record the baseline fluorescence for several minutes to ensure a stable signal.[25]
-
Stimulation: Add this compound to the buffer at the desired concentration and continue recording the fluorescence signal. Bradykinin typically induces a rapid, transient peak in [Ca2+]i followed by a lower, sustained plateau phase.[11]
-
Calibration: At the end of the experiment, add a calcium ionophore like ionomycin to determine the maximal fluorescence signal (Fmax), followed by a chelating agent like EGTA to determine the minimal signal (Fmin).[25]
-
Data Analysis: For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two excitation wavelengths (e.g., 340/380 nm) is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF) over the baseline (F0) is calculated (ΔF/F0). These values can be used to quantify the relative or absolute changes in [Ca2+]i.[26]
-
Conclusion
This compound exerts complex, dual effects on smooth muscle, governed by the specific tissue, receptor expression, and the engagement of distinct G-protein signaling pathways. Its contractile effects are direct, mediated by B2 receptor coupling to Gαq/11 and Gα12/13, leading to Ca2+ mobilization and sensitization. In contrast, its relaxant effects, particularly in the vasculature, are often indirect and endothelium-dependent, relying on the generation of NO and prostaglandins. The detailed understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is crucial for researchers and drug development professionals aiming to modulate smooth muscle function in various pathophysiological contexts. This guide provides a foundational resource for advancing research into the therapeutic potential of targeting the bradykinin system.
References
- 1. Bradykinin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. [On the mode of action of bradykinin on smooth muscle (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]
- 7. Mechanisms of the relaxant and contractile responses to bradykinin in rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin B2 receptor-mediated phosphoinositide hydrolysis in bovine cultured tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin B2 receptors and coupling mechanisms in the smooth muscle of the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin-stimulated calcium mobilization in cultured canine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmrhs.com [ijmrhs.com]
- 13. The interaction of nitric oxide, bradykinin, and the angiotensin II type 2 receptor: lessons learned from transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological and functional characterization of bradykinin receptors in rat cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ex Vivo Smooth Muscle Pharmacological Effects of a Novel Bradykinin-Related Peptide, and Its Analogue, from Chinese Large Odorous Frog, Odorrana livida Skin Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dmt.dk [dmt.dk]
- 23. Pharmacological Analysis of the Rat Femoral Artery Response to Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 25. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
Bradykinin Acetate in Pain and Hyperalgesia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of bradykinin acetate in pain and hyperalgesia research. Bradykinin, a potent inflammatory mediator, is instrumental in modeling acute and chronic pain states, offering a valuable tool for investigating the underlying mechanisms of nociception and for the preclinical assessment of novel analgesic compounds. This document provides a comprehensive overview of its mechanisms of action, detailed experimental protocols, and quantitative data from key studies, presented for practical application in a research setting.
Core Mechanisms of Bradykinin-Induced Pain and Hyperalgesia
Bradykinin exerts its effects by activating two main G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed on sensory neurons and is responsible for the acute pain response to bradykinin.[1] In contrast, the B1 receptor is typically expressed at low levels in healthy tissue but is significantly upregulated during inflammation and nerve injury, contributing to chronic pain states.[2][3][4]
Activation of these receptors, primarily the B2 receptor in acute settings, initiates a cascade of intracellular signaling events that lead to neuronal sensitization and excitation.[5] This process involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[5][6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][6][7]
This signaling cascade ultimately leads to the sensitization and activation of key ion channels involved in nociception, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[5][8][9] The sensitization of these channels lowers their activation threshold, leading to an exaggerated response to thermal and mechanical stimuli, a phenomenon known as hyperalgesia.[5][10] Bradykinin can also directly excite nociceptors by inhibiting M-type potassium channels, leading to membrane depolarization.[6][7]
Furthermore, bradykinin contributes to neurogenic inflammation by stimulating sensory nerves to release pro-inflammatory neuropeptides.[11] It also plays a role in central sensitization, where it enhances the efficacy of glutamatergic synaptic transmission in the spinal cord, contributing to the maintenance of pain hypersensitivity.[12][13]
Signaling Pathway of Bradykinin-Induced Nociceptor Sensitization
Caption: Bradykinin B2 receptor signaling cascade in sensory neurons.
Quantitative Data on Bradykinin-Induced Pain and Hyperalgesia
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound on pain and hyperalgesia.
Table 1: Dose-Response of Bradykinin in Rodent Models of Pain
| Species | Administration Route | Bradykinin Dose | Observed Effect | Reference |
| Rat | Intra-articular | 1 nmol - 1 µmol | Mechanical hyperalgesia | [14] |
| Rat | Intradermal | 1 µg | Hyperalgesia | [15] |
| Rat | Intra-amygdala | 0.25 nmol/site | Thermal hyperalgesia | [16] |
| Mouse | Intraperitoneal | 5 µg/kg | Writhing response (in PGE2-pretreated mice) | [15][17] |
| Mouse | Intraplantar | 20, 40, 80 ng/paw | Peripheral antinociception against PGE2-induced hyperalgesia | [18] |
Table 2: Bradykinin-Induced Pain and Hyperalgesia in Humans
| Administration Route | Bradykinin Dose | Observed Effect | Reference |
| Intradermal | 0.1 - 10 nmol | Dose-dependent pain and hyperalgesia to heat | [19] |
| Intramuscular (with Serotonin) | 10 nmol | Muscle pain and muscular hyperalgesia | [20] |
Experimental Protocols for Inducing Pain and Hyperalgesia
Detailed methodologies for commonly employed preclinical models using this compound are provided below.
Induction of Mechanical Hyperalgesia in Rodents (Paw Pressure Test)
This protocol is adapted from methodologies described in studies investigating mechanical hyperalgesia.[21][22]
Objective: To assess mechanical hyperalgesia following intraplantar injection of this compound.
Materials:
-
This compound solution (e.g., 1 µg in 2.5 µl saline)
-
Randall-Selitto apparatus or electronic von Frey anesthesiometer
-
Appropriate rodent strain (e.g., Wistar or Sprague-Dawley rats)
-
Microsyringes for intraplantar injection
Procedure:
-
Acclimatization: Acclimate animals to the testing environment and apparatus for at least 30 minutes prior to testing.
-
Baseline Measurement: Determine the baseline mechanical nociceptive threshold by applying increasing pressure to the plantar surface of the hind paw until a withdrawal response is elicited. Record the pressure at which withdrawal occurs.
-
Bradykinin Administration: Inject a sterile solution of this compound into the plantar surface of one hind paw. The contralateral paw can be injected with vehicle (saline) as a control.
-
Post-Injection Measurements: At predetermined time points (e.g., 15, 30, 60, 120 minutes) after injection, re-measure the mechanical withdrawal threshold in both paws.
-
Data Analysis: A significant decrease in the paw withdrawal threshold in the bradykinin-injected paw compared to baseline and the vehicle-injected paw indicates mechanical hyperalgesia.
Induction of Thermal Hyperalgesia in Rodents (Paw Withdrawal Latency)
This protocol is based on the Hargreaves method for assessing thermal hyperalgesia.[23]
Objective: To measure thermal hyperalgesia following intraplantar injection of this compound.
Materials:
-
This compound solution
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Appropriate rodent strain
-
Microsyringes for intraplantar injection
Procedure:
-
Acclimatization: Place animals in individual plexiglass chambers on the glass surface of the plantar test apparatus and allow them to acclimate for at least 20-30 minutes.
-
Baseline Measurement: Measure the baseline paw withdrawal latency by applying a focused beam of radiant heat to the plantar surface of the hind paw. The apparatus will automatically record the time taken for the animal to withdraw its paw.
-
Bradykinin Administration: Inject this compound into the plantar surface of one hind paw.
-
Post-Injection Measurements: At specified time intervals post-injection, re-measure the paw withdrawal latency to the thermal stimulus.
-
Data Analysis: A significant reduction in paw withdrawal latency in the bradykinin-treated paw compared to baseline and the control paw is indicative of thermal hyperalgesia.
Experimental Workflow for Preclinical Pain Models
Caption: General workflow for bradykinin-induced hyperalgesia studies.
Conclusion
This compound is an indispensable tool in pain and hyperalgesia research, enabling the elucidation of molecular pathways and the evaluation of potential analgesic therapies. A thorough understanding of its mechanisms of action, coupled with standardized and well-controlled experimental protocols, is crucial for obtaining reproducible and translatable results. The data and methodologies presented in this guide are intended to support researchers in designing and executing robust preclinical studies to advance our understanding of pain and develop more effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
- 7. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of bradykinin and prostaglandin EP4 receptors in regulating TRPV1 channel sensitization in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase C and protein kinase A mediate bradykinin sensitization of TRPA1: a molecular mechanism of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterisation and mechanisms of bradykinin-evoked pain in man using iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jneurosci.org [jneurosci.org]
- 13. Bradykinin produces pain hypersensitivity by potentiating spinal cord glutamatergic synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for a role of bradykinin in experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bradykinin into amygdala induces thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d.docksci.com [d.docksci.com]
- 18. Bradykinin induces peripheral antinociception in PGE2-induced hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pain and hyperalgesia after intradermal injection of bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental human muscle pain and muscular hyperalgesia induced by combinations of serotonin and bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Bradykinin: A Technical Guide
An In-depth Exploration of the Discovery, History, and Signaling of Bradykinin and its Acetate Salt for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Discovered in 1948 by a team of Brazilian scientists, bradykinin is a potent vasoactive peptide that plays a crucial role in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, and pain. This technical guide provides a comprehensive overview of the discovery and history of bradykinin and its commonly used acetate salt. It delves into the intricate signaling pathways mediated by its two primary receptors, B1 and B2, and offers detailed protocols for key experiments that have been instrumental in its characterization. Furthermore, this guide presents a compilation of quantitative pharmacological data to facilitate comparative analysis and aid in the design of future research and drug development endeavors.
The Serendipitous Discovery of a Potent Endogenous Peptide
The story of bradykinin's discovery is a testament to the confluence of astute observation and scientific inquiry. In 1948, at the Biological Institute in São Paulo, Brazil, a team of physiologists and pharmacologists led by Dr. Maurício Rocha e Silva, along with his colleagues Wilson Teixeira Beraldo and Gastão Rosenfeld, made a groundbreaking observation.[1][2] Their research was initially focused on circulatory shock and the toxicological effects of snake venoms.[1][2]
During their experiments, they observed that the venom of the Brazilian lancehead snake, Bothrops jararaca, when added to the blood plasma of animals, produced a substance that caused a slow, sustained contraction of guinea pig ileum smooth muscle and a profound hypotensive effect in animal models.[1][3] This "slow-moving" substance was aptly named bradykinin, from the Greek words "bradys" (slow) and "kinin" (to move). This discovery unveiled a new autopharmacological principle: a biologically active substance released in the body from a precursor molecule through enzymatic action.[1] The original findings were published in the American Journal of Physiology in 1949, laying the foundation for decades of research into the kallikrein-kinin system.[3][4]
Bradykinin Acetate Salt: A Stable and Soluble Tool for Research
While bradykinin itself is the biologically active molecule, for research and pharmaceutical purposes, it is often prepared as an acetate salt. This compound is a synthetic form of the nonapeptide, supplied as a powder.[5] The acetate salt form enhances the stability and solubility of the peptide in aqueous solutions, making it easier to handle and administer in experimental settings. Commercial preparations of this compound are typically of high purity (≥98% by HPLC) and are soluble in water and various organic solvents like DMSO and ethanol.[5][6] While the pharmacological activity is attributed to the bradykinin peptide itself, the acetate salt form is the standard for in vitro and in vivo studies. Most historical and current research has utilized this salt form, although it is not always explicitly stated in publications.
Key Historical Experiments: Methodological Cornerstones
The characterization of bradykinin's biological effects relied on a series of robust and reproducible bioassays. These classic experiments remain fundamental to understanding the pharmacology of kinins.
Guinea Pig Ileum Bioassay for Smooth Muscle Contraction
This ex vivo assay was pivotal in the initial discovery and subsequent characterization of bradykinin.[7] It measures the contractile response of a segment of the guinea pig ileum to bradykinin and other substances.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
Apparatus Setup: The ileum segment is suspended in the organ bath, with one end fixed and the other connected to an isotonic force transducer to record contractions.
-
Bradykinin Application: After a period of equilibration, graded concentrations of bradykinin are added to the bath.
-
Data Acquisition: The resulting contractions are recorded, and a dose-response curve is generated to determine the potency (EC50) of bradykinin.[8]
Canine Blood Pressure Assay
The profound hypotensive effect of bradykinin was first demonstrated in animal models, most notably in dogs.[4][9][10] This in vivo assay measures the changes in systemic arterial blood pressure upon administration of bradykinin.
Protocol:
-
Animal Preparation: A dog is anesthetized, and a catheter is inserted into a femoral artery for continuous blood pressure monitoring. Another catheter is placed in a femoral vein for drug administration.
-
Bradykinin Administration: this compound, dissolved in saline, is administered intravenously as a bolus injection or continuous infusion.[9]
-
Blood Pressure Monitoring: Arterial blood pressure is continuously recorded using a pressure transducer connected to a data acquisition system.
-
Data Analysis: The magnitude and duration of the hypotensive response are quantified and compared across different doses of bradykinin.
Bradykinin Receptors and Signaling Pathways
Bradykinin exerts its diverse biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).
-
B2 Receptor (B2R): This is the predominant receptor for bradykinin and is constitutively expressed in a wide variety of tissues. It mediates the majority of the acute physiological effects of bradykinin, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1]
-
B1 Receptor (B1R): In contrast to the B2R, the B1R is typically expressed at very low levels in healthy tissues. Its expression is induced by tissue injury, inflammation, and certain cytokines. It is primarily involved in chronic inflammatory responses and pain.[1]
B2 Receptor Signaling
Upon binding of bradykinin to the B2R, the receptor couples to Gαq and Gαi proteins, initiating a cascade of intracellular signaling events.
B1 Receptor Signaling
The signaling pathway for the B1R is similar to that of the B2R, also primarily involving the Gαq/PLC pathway. The key difference lies in its inducible expression and its role in chronic inflammatory states.
Modern Experimental Protocols
Building upon the classical bioassays, modern research employs a variety of sophisticated techniques to dissect the molecular pharmacology of bradykinin receptors.
Radioligand Binding Assay
This in vitro assay is the gold standard for determining the affinity of ligands for their receptors.[11]
Protocol:
-
Membrane Preparation: Cell membranes expressing the bradykinin receptor of interest are prepared from cultured cells or tissues.[11]
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled bradykinin ligand (e.g., [³H]-bradykinin) is incubated with the cell membranes in the presence of varying concentrations of an unlabeled competitor ligand.[11]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) and the Ki (the equilibrium dissociation constant of the competitor) can be calculated.[11]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event in bradykinin signaling.[12][13]
Protocol:
-
Cell Preparation: Cells expressing the bradykinin receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13]
-
Agonist Addition: The plate is placed in a fluorescence plate reader, and bradykinin or another agonist is added to the wells.[12]
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.[12]
-
Data Analysis: A dose-response curve is generated by plotting the peak fluorescence change against the agonist concentration to determine the EC50.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin, a hypotensive and smooth muscle stimulating factor released from plasma globulin by snake venoms and by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRADYKININ, ACETATE SALT, 98 | 6846-03-3 [amp.chemicalbook.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Bradykinin inhibits adenylate cyclase activity in guinea pig ileum membranes via a separate high-affinity bradykinin B2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin actively modulates pulmonary vascular pressure-cardiac index relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sympathetic cardiovascular reflex initiated by bradykinin-induced stimulation of cardiac pain receptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. bu.edu [bu.edu]
- 14. innoprot.com [innoprot.com]
An In-depth Technical Guide to Bradykinin Acetate: Structure, Chemical Properties, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nonapeptide bradykinin, supplied as its acetate salt. It delves into its chemical structure, physicochemical properties, and the intricate signaling pathways it governs. Detailed experimental protocols for its characterization and biological activity assessment are also provided to support research and development efforts.
Chemical Structure and Properties
Bradykinin is a linear peptide hormone consisting of nine amino acids with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[1] The acetate salt form is commonly used for research and pharmaceutical development.
Structure
The primary structure of bradykinin is defined by its specific amino acid sequence.
-
Amino Acid Sequence (three-letter code): Arg - Pro - Pro - Gly - Phe - Ser - Pro - Phe - Arg
-
Amino Acid Sequence (one-letter code): RPPGFSPFR[1]
Physicochemical Properties
A summary of the key physicochemical properties of bradykinin acetate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula (free base) | C₅₀H₇₃N₁₅O₁₁ | [1] |
| Molecular Weight (free base) | 1060.21 g/mol | [1] |
| Appearance | White powder/solid | |
| Solubility | Soluble in 0.1 M acetic acid (25 mg/mL) | |
| Soluble in water | ||
| Soluble in DMSO (≥113 mg/mL with gentle warming) | ||
| Soluble in Ethanol (≥113.5 mg/mL with gentle warming) | ||
| Storage Temperature | -20°C |
Biological Signaling Pathways
Bradykinin exerts its physiological and pathological effects primarily through the activation of two G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[2] The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is typically induced by tissue injury and inflammation.[2]
Bradykinin B2 Receptor Signaling
The B2 receptor is the primary receptor for bradykinin and is coupled to Gαq and Gαi proteins.[3] Its activation initiates a cascade of intracellular events, leading to vasodilation, increased vascular permeability, and pain.
Bradykinin B1 Receptor Signaling
The B1 receptor is primarily activated by des-Arg⁹-bradykinin, a metabolite of bradykinin. Its expression is induced by inflammatory cytokines and bacterial endotoxins, and it plays a significant role in chronic inflammation and pain.[4]
Experimental Protocols
This section provides detailed methodologies for the characterization and biological evaluation of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in 0.1 M acetic acid to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the complete structural confirmation of peptides like bradykinin.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
1D ¹H NMR: To observe the proton signals and their chemical shifts.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify spin-coupled protons within the same amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a specific amino acid spin system.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional conformation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequential assignment.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).
-
Sequentially assign all proton and carbon resonances to their respective amino acid residues.
-
Analyze NOESY data to determine inter-proton distance restraints and elucidate the solution conformation of bradykinin.
-
Biological Activity Assessment: Guinea Pig Ileum Contraction Assay
This classic bioassay measures the contractile response of smooth muscle to bradykinin, providing a functional assessment of its biological activity.[5]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileal segment by flushing with Tyrode's solution.
-
Cut a 2-3 cm piece of the ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
-
Experimental Setup:
-
Attach one end of the ileum segment to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in distilled water.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of bradykinin (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly with Tyrode's solution between experiments.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each bradykinin concentration.
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the bradykinin concentration.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal response) from the concentration-response curve.
-
Intracellular Calcium Mobilization Assay
This in vitro assay measures the increase in intracellular calcium concentration in response to bradykinin receptor activation.[6]
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the bradykinin B2 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with buffer to remove any extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence reading.
-
Add a solution of this compound to the wells to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of approximately 510 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Determine the peak response following the addition of bradykinin.
-
Conclusion
This technical guide provides a detailed resource for researchers working with this compound. The information on its chemical structure, properties, and signaling pathways, combined with the comprehensive experimental protocols, will facilitate a deeper understanding of this important peptide and aid in the development of novel therapeutics targeting the kinin-kallikrein system.
References
- 1. researchgate.net [researchgate.net]
- 2. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), Ca2+-dependent nitric oxide synthetase activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of Bradykinin Acetate in Buffers
This guide provides a comprehensive overview of the solubility and stability characteristics of this compound in various buffer systems. It includes quantitative data, detailed experimental protocols for analysis, and visualizations of key pathways and workflows to support research and development efforts involving this vasoactive peptide.
This compound: Physicochemical Overview
Bradykinin is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is a potent endothelium-dependent vasodilator involved in inflammation, blood pressure regulation, and pain.[1] For laboratory use, it is typically supplied as an acetate salt to improve its handling and solubility characteristics. Understanding its behavior in aqueous buffer systems is critical for designing experiments and developing stable formulations.
Solubility of this compound
This compound exhibits varying solubility depending on the solvent and pH. Generally, it is soluble in aqueous and some organic solvents.
Quantitative Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized below.
| Solvent System | pH | Temperature | Solubility |
| Water | Neutral | Not Specified | ≥226.6 mg/mL |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~2 mg/mL |
| 0.1 M Acetic Acid | ~2.9 | Not Specified | 25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | N/A | Gentle Warming | ≥113 mg/mL |
| Ethanol (EtOH) | N/A | Gentle Warming | ≥113.5 mg/mL |
Data compiled from references[2][3][4][5][6][7].
Factors Influencing Solubility
-
pH: The solubility of peptides like bradykinin is highly dependent on pH. The presence of two arginine residues gives bradykinin a high isoelectric point, making it more soluble in acidic conditions where the amine groups are protonated. As seen in the table, solubility is significantly higher in 0.1 M acetic acid compared to PBS at pH 7.2.
-
Buffer Composition: The ionic strength and specific ions in a buffer can influence peptide solubility through salting-in or salting-out effects. While specific data for various buffers like TRIS is limited in the provided results, PBS data provides a baseline for neutral phosphate buffers.
-
Temperature: Solubility can be influenced by temperature. Some sources note the use of gentle warming to dissolve this compound in organic solvents like DMSO and ethanol.[4][6]
Stability of this compound
The stability of bradykinin is a critical consideration, as it is susceptible to both chemical and enzymatic degradation.
Stability in Solid and Solution States
The stability profile of this compound under different storage conditions is outlined below.
| Form | Storage Condition | Stability |
| Solid (Powder) | -20°C, desiccated | ≥4 years |
| Aqueous Solution (e.g., PBS) | Room Temperature | Not recommended for more than one day |
| Stock Solution (in 0.1 M Acetic Acid) | -20°C (frozen aliquots) | Up to 3 months |
| Dilute Aqueous Solution | -20°C | Inferred to be stable for at least 1 month |
| Plasma (in vivo/in vitro) | 37°C | Very rapid degradation (half-life < 30 seconds) |
Data compiled from references[2][8][9][10].
Degradation Pathways
3.2.1 Enzymatic Degradation
Bradykinin is rapidly metabolized in biological fluids by various peptidases.
-
Angiotensin-Converting Enzyme (ACE): This is the primary enzyme responsible for bradykinin inactivation in the lungs, kidneys, and plasma.[1][9][11] It cleaves the Pro⁷-Phe⁸ bond, followed by the Gly⁴-Phe⁵ bond.
-
Other Enzymes: Other enzymes that contribute to its degradation include carboxypeptidases M and N, neutral endopeptidase, and aminopeptidases.[11]
The major degradation products detected after passage through cardiac tissue are [1-7]-BK and [1-8]-BK.[11]
3.2.2 Chemical Degradation
Peptides can undergo chemical degradation through pathways like hydrolysis, oxidation, and racemization, which are often pH and temperature-dependent.[12] Forced degradation studies under stress conditions (acid, base, oxidation) are necessary to identify potential degradation products and establish a stability-indicating analytical method.[13][14]
Bradykinin Signaling Pathway
Bradykinin exerts its physiological effects primarily by binding to the B2 receptor, a G-protein-coupled receptor (GPCR). This interaction initiates a signaling cascade leading to vasodilation and other inflammatory responses.
Experimental Protocols
Accurate assessment of bradykinin solubility and stability requires robust experimental design and validated analytical methods.
Protocol: Equilibrium Solubility Determination
This protocol is adapted from WHO guidelines for determining the solubility of an active pharmaceutical ingredient (API).[15]
References
- 1. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ≥98% (HPLC), Ca2+-dependent nitric oxide synthetase activator, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 4. apexbt.com [apexbt.com]
- 5. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carewellpharma.in [carewellpharma.in]
- 13. ijpsm.com [ijpsm.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
Methodological & Application
Application Notes and Protocols for Bradykinin Acetate in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin is a potent vasoactive peptide that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, vascular permeability, and cell proliferation.[1][2][3] It exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[4][5] The B2 receptor is constitutively expressed in many cell types, while the B1 receptor is typically upregulated during tissue injury and inflammation.[2][5] Understanding the cellular responses to bradykinin is essential for the development of novel therapeutics targeting a range of diseases.
These application notes provide detailed protocols for studying the effects of bradykinin acetate in in vitro cell culture experiments. The protocols cover key assays for investigating bradykinin-induced signaling pathways and cellular functions.
Data Presentation: Quantitative Parameters for In Vitro Bradykinin Experiments
The following table summarizes common quantitative parameters for in vitro experiments using this compound, compiled from various studies. These values should be used as a starting point and optimized for specific cell types and experimental conditions.
| Parameter | Range | Cell Type Examples | Assay Type | Reference |
| This compound Concentration | 100 pM - 100 µM | N1E-115 (neuroblastoma)[6], A549 (alveolar epithelial)[7], Human Umbilical Vein Endothelial Cells (HUVEC)[8], Bovine Aortic Endothelial Cells (BAEC)[9][10] | Intracellular Calcium Mobilization[6], Cytokine Release[7], Nitric Oxide Production[8][9][10] | [6][7][8][9][10] |
| 5 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | Nitric Oxide Production | [8] | |
| 1 µM | Human Endothelial Cells | Wound Healing Assay | [11] | |
| 10⁻⁸ - 10⁻⁵ mol/L | Human umbilical vein endothelial cells and monocytes | Tissue Factor Expression | [12] | |
| Incubation Time | 30 seconds - 3 hours | Human Umbilical Vein Endothelial Cells (HUVEC) | Nitric Oxide Production | [8] |
| 1 minute | Bovine Aortic Endothelial Cells (BAEC) | Nitric Oxide Production | [9][10] | |
| 4 - 6 hours | bEnd.3 (endothelial) | Cell Migration | [4] | |
| Up to 72 hours | A549 (alveolar epithelial) | Cytokine Release | [7] | |
| Cell Seeding Density | 1 x 10⁵ cells/insert | bEnd.3 (endothelial) | Transwell Migration Assay | [4] |
| 1 x 10⁵ cells/well | Human Endothelial Cells | Wound Healing Assay | [11] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium ([Ca²⁺]i) following bradykinin receptor activation.
Materials:
-
Cells expressing bradykinin receptors (e.g., N1E-115, HEK293 expressing B2R)[6][13]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or a FLIPR Calcium Assay Kit)[6][14]
-
This compound stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
Methodology:
-
Cell Preparation: Culture cells to approximately 80-90% confluency.[4]
-
Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions. This is typically for 30-60 minutes at 37°C.[13]
-
Baseline Measurement: Measure the basal fluorescence intensity before adding bradykinin.
-
Bradykinin Stimulation: Add varying concentrations of this compound to the cells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time. The response to bradykinin is often rapid, with a peak within seconds to minutes.[6]
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Protocol 2: Nitric Oxide (NO) Production Assay
This protocol measures the production of nitric oxide, a key downstream signaling molecule of bradykinin in endothelial cells.
Materials:
-
This compound stock solution
-
Griess Reagent or other NO detection kit
-
Cell culture medium
Methodology:
-
Cell Culture: Plate endothelial cells and grow to confluency.
-
Bradykinin Treatment: Treat the cells with this compound at the desired concentration and for the specified time (e.g., 5 nM for 2 minutes to 3 hours for HUVEC).[8]
-
Sample Collection: Collect the cell culture supernatant.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess assay or a comparable method.[17]
-
Data Analysis: Calculate the concentration of nitrite to determine the amount of NO produced.
Protocol 3: Western Blotting for ERK1/2 Phosphorylation
This protocol assesses the activation of the MAPK/ERK signaling pathway, which is involved in bradykinin-mediated cell proliferation and migration.[2][18]
Materials:
-
Cells of interest
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2[4]
-
HRP-conjugated secondary antibody[4]
-
Enhanced Chemiluminescence (ECL) substrate[4]
-
Imaging system
Methodology:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency and then serum-starve for 4-6 hours to reduce basal signaling.[4]
-
Bradykinin Stimulation: Treat cells with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[4]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[4]
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.[4]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[4]
Mandatory Visualizations
Bradykinin Signaling Pathway
Caption: Bradykinin B2 receptor signaling cascade.
Experimental Workflow for Bradykinin Treatment
Caption: General workflow for in vitro bradykinin experiments.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular calcium signals in response to bradykinin in individual neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin Stimulates Type II Alveolar Cells to Release Neutrophil and Monocyte Chemotactic Activity and Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow- and bradykinin-induced nitric oxide production by endothelial cells is independent of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid increase in endothelial nitric oxide production by bradykinin is mediated by protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. mdpi.com [mdpi.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. pnas.org [pnas.org]
- 18. Kinin Receptors B1 and B2 Mediate Breast Cancer Cell Migration and Invasion by Activating the FAK-Src Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bradykinin Acetate in Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing bradykinin acetate in various vasodilation assays. Bradykinin is a potent endogenous vasodilator peptide that plays a crucial role in blood pressure regulation and inflammation.[1][2] Its effects are primarily mediated through the activation of the bradykinin B2 receptor, a G-protein coupled receptor, on endothelial cells.[3][4][5] This activation triggers downstream signaling cascades leading to the release of several vasodilatory factors, including nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF), which act on the surrounding vascular smooth muscle cells to induce relaxation.[2][6]
Data Summary: this compound Concentrations for Vasodilation
The effective concentration of this compound can vary significantly depending on the vascular bed, species, and specific experimental conditions. The following table summarizes reported concentrations and their effects in various vasodilation assays.
| Vascular Bed/Cell Type | Species | Assay Type | Pre-constrictor (Concentration) | This compound Concentration Range | EC50/IC50 | Observed Effect (% Vasodilation) | Reference |
| Human Subcutaneous Resistance Arteries | Human | Wire Myograph | U46619 (1 x 10⁻⁷ M) | 1 x 10⁻¹⁰ M - 1 x 10⁻⁵ M | Log EC50 = -7.00 ± 0.61 M (99 nM) | Max relaxation of 70.67% at 1 x 10⁻⁵ M | [7] |
| Canine Coronary Artery Rings | Canine | Organ Chamber (Isometric Tension) | U46619 | Not specified | EC50 of 2.45 ± 0.51 nmol/L | Angiotensin-(1-7) shifted EC50 leftward by 6.6-fold | [8] |
| Rat Aorta | Rat | Tissue Bath | Phenylephrine (PE) (1 µM) | 1 x 10⁻⁶ M to 3 x 10⁻³ M | pIC50 = 4.180 ± 0.073 | Emax = 60.79 ± 1.189% | [9][10] |
| Human Forearm Vasculature | Human | In vivo (Brachial Artery Infusion) | None | 100, 200, and 400 ng/min | Not applicable | Dose-dependent vasodilation | [4] |
| Human Epicardial Coronary Arteries | Human | In vivo (Intracoronary Administration) | None | 60, 200, and 600 ng | Not applicable | Dose-dependent dilation (e.g., 15 ± 9% at 600 ng in control) | [11] |
| Mesenteric Resistance Arteries | Mouse | Myograph | Phenylephrine | 10⁻¹¹ M to 10⁻⁶ M | Not specified | Strongly attenuated vasodilation in TREK1-/- mice | [12] |
| Rat Isolated Perfused Kidney | Rat | Perfused Kidney | Prostaglandin F2α or KCl | Not specified | Not specified | Concentration- and endothelium-dependent relaxation | [6] |
Signaling Pathways
Bradykinin-Induced Vasodilation Pathway
Bradykinin binds to the B2 receptor on endothelial cells, initiating a signaling cascade that results in vasodilation. This process involves the production of nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF).
Caption: Signaling pathway of bradykinin-induced vasodilation.
Experimental Protocols
Ex Vivo Aortic Ring Vasodilation Assay
This protocol describes a common method for assessing the vasodilatory effects of this compound on isolated aortic rings using a wire myograph.
Caption: Workflow for an ex vivo aortic ring vasodilation assay.
Materials:
-
This compound (stock solution)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer
-
Pre-constrictor agent (e.g., Phenylephrine, U46619)
-
Endothelial integrity control (e.g., Acetylcholine)
-
Wire myograph system with organ baths
-
Data acquisition system
-
Dissection tools
-
Animal model (e.g., rat, mouse)
Protocol:
-
Aortic Ring Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold PSS.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on the wire hooks of the myograph.
-
Place the mounted rings into organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a passive tension to the rings (e.g., 1.5 g for rat aorta) and allow them to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.[13]
-
-
Viability and Endothelial Integrity Check:
-
After equilibration, depolarize the rings with a high potassium solution (e.g., 80 mM K⁺) to determine maximal contraction.[13]
-
Wash the rings and allow them to return to baseline tension.
-
Pre-constrict the rings to approximately 80% of their maximal contraction with an appropriate agonist (e.g., phenylephrine at a final concentration of 10⁻⁷ M).[13]
-
Once a stable contraction plateau is reached, add a single dose of an endothelium-dependent vasodilator like acetylcholine (e.g., 10⁻⁵ M) to confirm endothelial integrity. Rings showing significant relaxation are considered endothelium-intact.[13]
-
-
This compound Concentration-Response:
-
Wash the rings thoroughly to remove all previous drugs and allow them to return to baseline.
-
Induce a stable pre-contraction with the chosen agonist as before.
-
Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in the organ bath in a stepwise fashion (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation at each bradykinin concentration as a percentage of the pre-constriction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the bradykinin concentration to generate a concentration-response curve.
-
From this curve, calculate the EC50 (the concentration of bradykinin that produces 50% of the maximal relaxation).
-
Troubleshooting and Optimization:
-
Peptide Degradation: Bradykinin is susceptible to degradation by proteases. Prepare fresh solutions and minimize the time they are kept at room temperature.[14]
-
Inconsistent Vasodilation: Ensure the endothelium is intact by performing an acetylcholine check. Denuded vessels will show a significantly reduced or absent response to bradykinin.[14]
-
Batch-to-Batch Variability: Use high-purity this compound and consider verifying its concentration and purity if results are inconsistent.[14]
-
Choice of Pre-constrictor: The choice of pre-constrictor can influence the observed vasodilation. Phenylephrine (an α1-adrenergic agonist) and U46619 (a thromboxane A2 analogue) are commonly used. The optimal choice may depend on the specific vascular bed and receptors expressed.
References
- 1. mdpi.com [mdpi.com]
- 2. Endothelial function and bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of coronary vasodilation produced by bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin stimulates tissue plasminogen activator release from human forearm vasculature through B(2) receptor-dependent, NO synthase-independent, and cyclooxygenase-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signal transduction pathways involved in kinin B2 receptor-mediated vasodilation in the rat isolated perfused kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Angiotensin-(1-7) augments bradykinin-induced vasodilation by competing with ACE and releasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmrhs.com [ijmrhs.com]
- 10. researchgate.net [researchgate.net]
- 11. Bradykinin-induced vasodilation is impaired at the atherosclerotic site but is preserved at the spastic site of human coronary arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sulfonhsbiotin.com [sulfonhsbiotin.com]
Preparation of Bradykinin Acetate Stock Solutions for Cellular and Biochemical Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradykinin is a potent vasoactive nonapeptide involved in a variety of physiological and pathophysiological processes, including inflammation, pain perception, vasodilation, and smooth muscle contraction.[1][2][3] It exerts its effects through the activation of two specific G-protein coupled receptors, the B1 and B2 receptors.[4][5] Accurate and reproducible experimental results rely on the correct preparation and storage of bradykinin acetate stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for use in research applications.
This compound Properties
This compound is typically supplied as a white, solid powder.[6][7][8] It is important to handle the solid form and its solutions with care, using appropriate personal protective equipment, as it should be considered hazardous until further information is available.[6][9]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 1060.21 g/mol (free base) | |
| Purity | ≥98% (HPLC) | [6] |
| Storage (Solid) | -20°C, desiccated | [6] |
| Stability (Solid) | ≥ 4 years at -20°C | [6] |
| Solubility in DMSO | ≥113 mg/mL | [1] |
| ~12 mg/mL | [6] | |
| 100 mg/mL (94.32 mM) | ||
| Solubility in Ethanol | ≥113.5 mg/mL | [1] |
| ~10 mg/mL | [6] | |
| Solubility in Dimethyl Formamide | ~5 mg/mL | [6] |
| Solubility in Water | ≥226.6 mg/mL | [1] |
| Up to 1 mg/mL | [2] | |
| Solubility in PBS (pH 7.2) | ~2 mg/mL | [6] |
| Solubility in 0.1 M Acetic Acid | 25 mg/mL | [10] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in various assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.06 mg of this compound (based on a molecular weight of 1060.21 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For 1.06 mg, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution gently until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to one year at -80°C.[11]
Preparation of an Aqueous this compound Stock Solution
For experiments where organic solvents may interfere, an aqueous stock solution can be prepared.
Materials:
-
This compound (solid powder)
-
Sterile, nuclease-free water or 0.1 M acetic acid
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to come to room temperature.
-
Weigh this compound: Weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of sterile water or 0.1 M acetic acid. For instance, to make a 1 mg/mL solution in water, dissolve 1 mg of this compound in 1 mL of water.[2] For a higher concentration of 25 mg/mL, use 0.1 M acetic acid.[10]
-
Vortexing: Vortex gently to dissolve the peptide completely.
-
Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C. Aqueous solutions are less stable than those in DMSO; it is recommended not to store aqueous solutions for more than one day.[6] However, stock solutions in 0.1 M acetic acid are reported to be stable for up to 3 months at -20°C.[10]
Visualizations
Bradykinin Signaling Pathway
Bradykinin primarily signals through the B2 receptor, a G-protein coupled receptor (GPCR).[12] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[13] These second messengers trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to downstream effects such as the production of nitric oxide and prostaglandins.[12][13]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow: Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the solid this compound to its use in a typical cell-based assay.
Caption: Workflow for Bradykinin Stock Solution Preparation.
References
- 1. apexbt.com [apexbt.com]
- 2. Bradykinin (1-9) - Echelon Biosciences [echelon-inc.com]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. targetmol.com [targetmol.com]
- 10. ≥98% (HPLC), Ca2+-dependent nitric oxide synthetase activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bradykinin Acetate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction Bradykinin is a potent endogenous vasoactive peptide involved in a multitude of physiological and pathological processes, including inflammation, pain, vasodilation, and smooth muscle contraction.[1][2] It exerts its effects primarily through two G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[3][4] The B2 receptor is constitutively expressed in healthy tissues and mediates the acute effects of bradykinin.[5] In contrast, the B1 receptor is typically expressed at low levels but is significantly upregulated during tissue injury and inflammation, contributing to chronic inflammatory states.[4][6] Animal models are indispensable tools for investigating the roles of bradykinin in these processes and for the preclinical evaluation of novel therapeutics targeting the bradykinin system.[3]
These application notes provide detailed protocols for common animal studies involving the administration of bradykinin acetate, a stable salt form of bradykinin, to model inflammatory and cardiovascular responses.
Signaling Pathways of Bradykinin Receptors
Bradykinin receptor activation initiates a cascade of intracellular signaling events. The B2 receptor, upon binding bradykinin, primarily couples to Gαq/11 proteins, activating Phospholipase C (PLC).[4][5] This leads to the generation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.[4] Downstream effects include the activation of MAPK and PI3K/AKT pathways and the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as IL-6 and IL-8 via NF-κB signaling.[4][7] The B1 receptor, activated by the metabolite des-Arg9-bradykinin, shares similar signaling pathways and is critically involved in chronic inflammatory pain.[8]
Data Presentation: Quantitative Summary
The administration of this compound varies significantly depending on the animal model and the intended physiological response. The following tables summarize typical dosages and routes used in key studies.
Table 1: Summary of this compound Administration Routes and Doses in Animal Studies
| Animal Model | Route of Administration | Bradykinin Dose Range | Key Observations | Reference(s) |
| Rat | Intraplantar (i.pl.) | 1 - 10 nmol/paw | Induction of paw edema.[9] Potentiated by co-administration of PGE2.[9] | [9] |
| Rat | Intracerebroventricular (i.c.v.) | 2.5 - 5.0 µ g/rat | Augments carrageenan-induced paw edema.[10] | [10] |
| Rat | Intravenous (i.v.) | 6 - 60 nmol/kg | Dose-dependent hypotensive effects in control animals; pressor effects in endotoxemic rats.[11] | [11] |
| Rat | Intrathecal (i.t.) | 81 pmol | Increased mean arterial pressure and decreased heart rate.[12] | [12] |
| Rat (Renovascular Hypertensive) | Continuous Infusion | 1,000 ng/kg/day | Improved cardiac remodeling and reduced cardiac hypertrophy/fibrosis.[13] | [13][14] |
| Guinea Pig | Intravenous (i.v.) | Up to 2.5 µ g/100g | Elicits bronchoconstriction and a decrease in blood pressure.[15][16] | [15][16] |
| Guinea Pig | Aerosol/Nebulized | 1 - 10 mg/mL | Induces paroxysmal coughing.[17] | [17] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg/day | Inhibited thrombus formation.[1] | [1] |
| Dog | Oral (for antagonist studies) | N/A (Threshold dose determined) | Elicits behavioral responses like struggling and vocalization.[18] | [18] |
Experimental Protocols
Protocol 1: Bradykinin-Induced Paw Edema in Rats
This is a widely used, acute, and reproducible model for quantifying inflammation and evaluating anti-inflammatory therapeutics.[3]
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Pretreatment: To assess the efficacy of anti-inflammatory agents, animals are pretreated with the test compound or vehicle at a specified time before the bradykinin challenge. Captopril (5 mg/kg, s.c.), an angiotensin-converting enzyme (ACE) inhibitor, is often co-administered to prevent bradykinin degradation.[9][19]
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer. This serves as the baseline reading (V₀).
-
Bradykinin Administration: A solution of this compound (e.g., 1 nmol in 50 µL of sterile saline) is injected into the subplantar surface of the right hind paw.[9] The contralateral (left) paw can be injected with saline to serve as a control.
-
Edema Measurement: Paw volume (Vₜ) is measured at various time points after bradykinin injection (e.g., 15, 30, 60, 120, and 180 minutes).
-
Data Analysis:
-
The degree of edema is calculated as the increase in paw volume: ΔV = Vₜ - V₀.
-
The percentage inhibition of edema by a test compound is calculated as: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Protocol 2: Bradykinin-Induced Airway Hyperresponsiveness in Guinea Pigs
This model is used to study the role of bradykinin in bronchoconstriction and cough, which are relevant to conditions like asthma.[17][20]
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are suitable for this model.
-
Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., urethane, 1.5 g/kg, i.p.).[17] The trachea is cannulated for mechanical ventilation and measurement of airway resistance. The jugular vein is cannulated for intravenous drug administration.
-
Administration for Bronchoconstriction:
-
Administration for Cough Response:
-
Data Analysis: For bronchoconstriction, the peak increase in inflation pressure is measured. For cough studies, the total number of coughs is counted. Results are compared between vehicle- and drug-treated groups.
Protocol 3: Assessment of Cardiovascular Effects in Rats
This protocol is designed to evaluate the direct effects of bradykinin on blood pressure and heart rate.
Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-350 g) are used.
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and the carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.[11]
-
Hemodynamic Monitoring: The arterial cannula is connected to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure and heart rate.
-
Bradykinin Administration: After a stabilization period, this compound is administered as an intravenous bolus (e.g., 6, 20, and 60 nmol/kg) or continuous infusion.[11][22]
-
Data Collection: Changes in mean arterial pressure (MAP) and heart rate (HR) are recorded. Typically, bradykinin causes a transient, dose-dependent hypotensive response.[11] In some models, such as renovascular hypertension, long-term infusion is used to study effects on cardiac remodeling.[13]
-
Data Analysis: The maximum change in MAP and HR from the pre-injection baseline is determined for each dose. Dose-response curves can be constructed to assess potency. The effects of receptor antagonists (e.g., Hoe 140 for B2, des-Arg9-[Leu8]-BK for B1) can be evaluated by administering them prior to the bradykinin challenge.[12][21]
References
- 1. apexbt.com [apexbt.com]
- 2. waterrotonde.nl [waterrotonde.nl]
- 3. benchchem.com [benchchem.com]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of B1 and B2 receptors in bradykinin-induced rat paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracerebroventricularly administered bradykinin augments carrageenan-induced paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of intrathecally administered bradykinin in the rat: characterization of receptors with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of bradykinin on cardiovascular remodeling in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Virus- and bradykinin-induced airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of bradykinin-induced bronchoconstriction in the guinea-pig by a synthetic B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of the bradykinin response in dogs and its antagonism by analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DailyMed - CAPTOPRIL tablet [dailymed.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mediation by bradykinin of rat paw oedema induced by collagenase from Clostridium histolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BRADYKININ: VASCULAR RELAXANT, CARDIAC STIMULANT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the immunofluorescence (IF) staining of the bradykinin B2 receptor (BDKRB2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation.
Introduction
The bradykinin B2 receptor (BDKRB2) is constitutively expressed in a variety of healthy tissues and mediates the biological effects of bradykinin, a potent inflammatory mediator. Dysregulation of BDKRB2 signaling is implicated in numerous diseases, making it a critical target for research and drug development. Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of BDKRB2 in cells and tissues. This document offers a comprehensive guide to performing immunofluorescence for BDKRB2, including validated protocols, information on commercially available antibodies, and quantitative expression data.
Data Presentation
Quantitative Expression of Bradykinin B2 Receptor
The following table summarizes quantitative data on BDKRB2 expression in various human tissues, as determined by in situ hybridization and quantitative analysis. This data can serve as a reference for expected expression levels.
| Tissue | Cell Type | Percentage of BDKRB2 Expressing Cells | Additional Notes |
| Dorsal Root Ganglion | Sensory Neurons | ~31.3% of all sensory neurons co-express BDKRB2 and the nociceptor marker SCN10A.[1] | A majority (72.4%) of BDKRB2-expressing neurons are putative nociceptors.[1] |
| Dorsal Root Ganglion | Satellite Glial Cells | BDKRB2 expression is observed, co-localizing with the satellite glial cell marker FABP7. | Quantification is challenging due to the close proximity of these cells.[1] |
Commercially Available Antibodies for Bradykinin B2 Receptor Immunofluorescence
Selecting a validated antibody is crucial for successful immunofluorescence staining. The following table provides a list of commercially available antibodies that have been used for the detection of BDKRB2. Researchers should always perform in-house validation for their specific application.
| Product Name | Host Species | Clonality | Applications Cited | Supplier | Catalog Number |
| Anti-Bradykinin Receptor B2 | Rabbit | Polyclonal | IHC, IF | Neuromics | RA14137 |
| B2 (IHC-grade), Bradykinin Receptor 2 Antibody | Rabbit | Polyclonal | WB, IHC | 7TM Antibodies | 7TM042N-IC |
| Human Bradykinin RB2/BDKRB2 Antibody | Mouse | Monoclonal | WB, Flow Cytometry, IHC | R&D Systems | MAB9434 |
| B2 Bradykinin Receptor (BDKRB2) Polyclonal Antibody | Rabbit | Polyclonal | WB, IHC | Alomone Labs | ABR-012 |
| Purified Mouse Anti-B2 Bradykinin Receptor | Mouse | Monoclonal | WB, IF, IHC | BD Biosciences | 610452 |
Experimental Protocols
Immunofluorescence Staining of Bradykinin B2 Receptor in Cultured Cells
This protocol provides a general guideline for immunofluorescent staining of BDKRB2 in cultured cells. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS)
-
Primary Antibody against BDKRB2 (see table above)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the primary antibody targets an intracellular epitope, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-BDKRB2 antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells two times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Immunofluorescence Staining of Bradykinin B2 Receptor in Tissue Sections
This protocol is for the immunofluorescent staining of BDKRB2 in paraffin-embedded or frozen tissue sections.
Materials:
-
Xylene and Ethanol series (for paraffin-embedded sections)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA Buffer pH 9.0)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% Normal Goat Serum in PBS)
-
Primary Antibody against BDKRB2
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in Xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating in a microwave, pressure cooker, or water bath according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Washing: Wash slides with PBS three times for 5 minutes each.
-
Permeabilization: Incubate sections with Permeabilization Buffer for 10-15 minutes.
-
Washing: Wash slides with PBS three times for 5 minutes each.
-
Blocking: Block non-specific binding with Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Apply the diluted primary anti-BDKRB2 antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBS three times for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash slides with PBS three times for 5 minutes each, protected from light.
-
Counterstaining: Apply DAPI for 5-10 minutes.
-
Washing: Wash slides twice with PBS.
-
Mounting: Coverslip the slides using an antifade mounting medium.
-
Imaging: Analyze the slides using a fluorescence or confocal microscope.
Mandatory Visualization
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling Cascade.
Immunofluorescence Experimental Workflow
Caption: General Immunofluorescence Workflow.
References
Application Notes and Protocols for Measuring Intracellular Calcium Release Following Bradykinin Acetate Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring intracellular calcium ([Ca2+]) release in response to bradykinin acetate stimulation. The protocols detailed below are designed for reproducibility and are applicable to various research and drug development settings.
Introduction
Bradykinin, a potent inflammatory mediator, elicits a variety of cellular responses primarily through the activation of the B2 bradykinin receptor, a G-protein coupled receptor (GPCR).[1][2] Stimulation of the B2 receptor activates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i is a critical second messenger that regulates numerous downstream cellular processes. Monitoring this calcium flux is a key method for studying B2 receptor pharmacology and screening for agonists and antagonists.
Principle of the Assay
The measurement of intracellular calcium is most commonly achieved using fluorescent calcium indicators. These small molecules can be loaded into cells and exhibit a change in their fluorescent properties upon binding to Ca2+. The two main types of indicators are:
-
Single-wavelength indicators (e.g., Fluo-4): Exhibit an increase in fluorescence intensity upon binding to Ca2+. Fluo-4 is widely used due to its high fluorescence signal and compatibility with standard GFP filter sets.[3][4]
-
Ratiometric indicators (e.g., Fura-2): Exhibit a shift in their excitation or emission wavelength upon Ca2+ binding. Fura-2 is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at a single wavelength (around 510 nm) is used to determine the [Ca2+]i.[5][6][7] This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, providing a more quantitative measure of [Ca2+]i.[5][6]
This document provides protocols for both Fluo-4 AM and Fura-2 AM, two of the most common calcium indicators used for this application.
Signaling Pathway
Bradykinin binding to the B2 receptor (B2R) initiates a well-characterized signaling pathway. The receptor is coupled to the Gq/11 G-protein.[1] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[1][8] This initial release can be followed by a more sustained phase of calcium entry from the extracellular space through store-operated calcium entry (SOCE) channels.[8]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for measuring bradykinin-induced intracellular calcium release using Fluo-4 AM and Fura-2 AM. These protocols can be adapted for use with various adherent cell lines grown in 96-well or 384-well microplates.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Fluo-4 AM | Various | Calcium Indicator |
| Fura-2 AM | Various | Ratiometric Calcium Indicator |
| This compound | Various | B2 Receptor Agonist |
| Pluronic F-127 | Various | Dispersing agent for AM esters |
| Probenecid | Various | Anion transport inhibitor to prevent dye leakage |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Various | Assay Buffer |
| Dimethyl sulfoxide (DMSO) | Various | Solvent for AM esters |
| Ionomycin | Various | Calcium Ionophore (Positive Control) |
| EGTA | Various | Calcium Chelator (Negative Control) |
| Adherent cells expressing B2 receptors (e.g., CHO-K1, HEK293, Fibroblasts) | ATCC or equivalent | Biological System |
| Black-walled, clear-bottom 96-well or 384-well plates | Various | Assay Plates |
Protocol 1: Fluo-4 AM Assay for Intracellular Calcium
This protocol is suitable for high-throughput screening and provides a robust signal-to-background ratio.
1. Cell Plating:
-
Seed adherent cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well (or 10,000 to 20,000 cells/well for a 384-well plate).[9]
-
Culture overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.[9]
2. Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS with 20 mM HEPES.
-
Add Pluronic F-127 to the dye loading solution for a final concentration of 0.02-0.04% to aid in dye dispersion.
-
For cell lines that actively extrude the dye, add probenecid to the loading solution at a final concentration of 2.5 mM.[3][7]
3. Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM dye loading solution to each well.[9][10]
-
Incubate the plate at 37°C for 60 minutes in the dark.[3][9]
-
Allow the plate to equilibrate to room temperature for at least 15-30 minutes before the assay.[9]
4. Bradykinin Stimulation and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Place the cell plate into a fluorescence plate reader equipped with injectors.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515-525 nm.[3][10]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
A positive control (e.g., 5 µM Ionomycin) and a negative control (vehicle) should be included.[11]
Protocol 2: Fura-2 AM Ratiometric Calcium Assay
This protocol is recommended for more quantitative measurements of intracellular calcium concentration.
1. Cell Plating:
-
Follow the same procedure as described in Protocol 1, Step 1.
2. Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the Fura-2 AM dye loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS with 20 mM HEPES.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
If necessary, add probenecid to a final concentration of 2.5 mM.[6][7]
3. Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fura-2 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[7]
-
Wash the cells twice with HBSS to remove extracellular dye.[12]
-
Add 100 µL of HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[12]
4. Bradykinin Stimulation and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Place the cell plate into a fluorescence plate reader capable of dual-wavelength excitation.
-
Set the instrument to alternately excite at ~340 nm and ~380 nm, while measuring emission at ~510 nm.[6][7]
-
Establish a stable baseline ratio (F340/F380) for 10-20 seconds.
-
Inject the this compound solution and continue to record the fluorescence signals for at least 60-120 seconds.
-
The ratio of the fluorescence intensities (340 nm / 380 nm) is proportional to the intracellular calcium concentration.
Experimental Workflow
Caption: General Experimental Workflow for Calcium Assays.
Data Presentation and Analysis
The primary data output will be a kinetic trace of fluorescence intensity (or ratio) over time. For dose-response experiments, key parameters such as peak fluorescence, area under the curve (AUC), or the rate of calcium increase can be extracted.
Data Analysis Steps:
-
Baseline Correction: For each well, subtract the average baseline fluorescence from the entire kinetic trace.
-
Response Calculation: Determine the peak fluorescence intensity after agonist addition.
-
Normalization: Normalize the data to the maximum response observed with a saturating concentration of a positive control like Ionomycin, or to the response of a reference concentration of bradykinin.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the bradykinin concentration. Fit the data using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Representative Data Tables
Table 1: Typical Instrument Settings for Calcium Assays
| Parameter | Fluo-4 Assay | Fura-2 Assay |
| Excitation Wavelength | 490 nm | 340 nm and 380 nm |
| Emission Wavelength | 525 nm | 510 nm |
| Read Interval | 1-2 seconds | 1-2 seconds |
| Baseline Reads | 5-10 reads | 5-10 reads |
| Post-Injection Reads | 30-60 reads | 30-60 reads |
| Injector Volume | 20 µL (96-well) | 20 µL (96-well) |
Table 2: Example Dose-Response Data for this compound
| Bradykinin (nM) | Log [Bradykinin] | Normalized Response (%) |
| 0 | - | 0.5 ± 0.1 |
| 0.1 | -10 | 5.2 ± 1.1 |
| 1 | -9 | 25.8 ± 3.5 |
| 10 | -8 | 75.4 ± 5.2 |
| 100 | -7 | 95.1 ± 2.8 |
| 1000 | -6 | 99.8 ± 1.5 |
| EC50 (nM) | ~5.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal/No Response | - Low receptor expression- Inactive bradykinin- Dye loading issues- Incorrect instrument settings | - Use a cell line with confirmed B2 receptor expression- Prepare fresh bradykinin solutions- Optimize dye concentration and loading time- Verify filter sets and instrument settings |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Cell death/leakage | - Ensure thorough washing after dye loading (especially for Fura-2)- Use a lower dye concentration- Check cell viability |
| Variable Results Between Wells | - Uneven cell seeding- Inconsistent dye loading- Edge effects in the microplate | - Optimize cell seeding protocol for a uniform monolayer- Ensure consistent pipetting volumes- Avoid using the outer wells of the plate |
These detailed protocols and application notes should serve as a valuable resource for researchers and scientists in the successful implementation of intracellular calcium assays for the study of bradykinin signaling.
References
- 1. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
- 2. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. hellobio.com [hellobio.com]
- 8. Bradykinin‐mediated Ca2+ signalling regulates cell growth and mobility in human cardiac c‐Kit+ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Blood-Brain Barrier Permeability using Bradykinin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a potent endogenous vasoactive peptide, plays a crucial role in inflammation and blood pressure regulation. Its interaction with the bradykinin B2 receptor (B2R) on brain microvascular endothelial cells transiently increases the permeability of the blood-brain barrier (BBB). This characteristic makes bradykinin acetate a valuable tool for researchers studying BBB physiology, pathology, and for professionals developing strategies to enhance drug delivery to the central nervous system (CNS).[1][2] Bradykinin-mediated BBB disruption is a rapid, reversible, and dose-dependent process, offering a controllable window for the passage of molecules that are typically excluded from the brain.[3][4]
Mechanism of Action
Bradykinin exerts its effect on the BBB primarily through the activation of constitutively expressed B2 receptors on the endothelial cells lining the brain capillaries.[1][5] This activation initiates a signaling cascade that leads to the opening of tight junctions and increased paracellular transport.[1] Key downstream signaling events include the activation of phospholipase A2 (PLA2), which leads to the release of arachidonic acid.[6] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways, resulting in the production of prostaglandins and leukotrienes, as well as the generation of free radicals.[6] Additionally, B2R activation can stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), another molecule implicated in BBB permeability changes.[1][5]
Quantitative Data on Bradykinin-Induced BBB Permeability
The following table summarizes quantitative data from various studies on the effect of bradykinin and its analogs on BBB permeability.
| Compound | Model System | Tracer Molecule(s) | Key Findings | Reference |
| Bradykinin | Anesthetized Rat (in vivo) | Lucifer Yellow, Sulforhodamine B | logEC50 of permeability response: -5.3 ± 0.15 (log M). Permeability increase was small and reversible for concentrations from 5 nM to 50 μM.[6] | [6] |
| Bradykinin | Frog Pial Microvessels (ex vivo) | Lucifer Yellow | 5 μM bradykinin reduced specific resistance from 1500 to 280 Ω cm², equivalent to a permeability of 1 x 10⁻⁶ cm s⁻¹.[6] | [6] |
| NG291 (B2R Agonist) | CD-1 Mice (in vivo) | ¹⁴C-sucrose, ⁹⁹ᵐTc-albumin | 50 μg/kg significantly increased ⁹⁹ᵐTc-albumin leakage. 100 μg/kg significantly increased both ¹⁴C-sucrose and ⁹⁹ᵐTc-albumin leakage.[2] | [2] |
| NG291 (B2R Agonist) | Sprague Dawley Rats (in vivo) | Evans Blue | Dose-dependent and reversible increase in Evans blue extravasation.[2] | [2] |
| RMP-7 (Bradykinin Agonist) | Rat Glioma Model (in vivo) | [¹⁴C]carboplatin, [¹⁴C]dextran | Increased permeability to hydrophilic compounds, with the greatest effect on the blood-tumor barrier. The effect was transient, with the BBB closing within minutes of RMP-7 withdrawal.[3] | [3] |
| Tissue Kallikrein (releases bradykinin) | C57BL/6 Mice (in vivo) | Evans Blue, Sodium-FITC | High doses significantly increased BBB permeability to both large (Evans Blue) and small (Sodium-FITC) molecules. Standard and medium doses only increased permeability to small molecules.[5][7] | [5][7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Permeability using a Radiolabeled Tracer in Mice
This protocol is adapted from methodologies used to assess the effect of the B2R agonist NG291 on BBB permeability.[2]
Materials:
-
This compound solution (sterile, appropriate concentration in saline)
-
Radiolabeled tracer (e.g., ¹⁴C-sucrose or ⁹⁹ᵐTc-albumin)
-
Anesthetic (e.g., urethane)
-
CD-1 mice
-
Lactated Ringer's solution
-
Syringes and needles for intravenous injection
-
Surgical tools for exposing the jugular vein
-
Tubes for blood collection
-
Gamma counter or liquid scintillation counter
-
Scale for weighing brains
Procedure:
-
Animal Preparation: Anesthetize CD-1 mice with an appropriate anesthetic (e.g., urethane, 4 g/kg, intraperitoneal injection).
-
Surgical Procedure: Once the animal is fully sedated, place it in a supine position. Make a small incision in the neck to expose the jugular veins.
-
Injection: Co-administer this compound (at the desired dose) and the radiolabeled tracer via intravenous injection into a jugular vein. The final injection volume should be appropriate for the mouse's weight (e.g., 0.2 ml).
-
Circulation Time: Allow the injectate to circulate for a predetermined period, typically 15 minutes, to allow for BBB transport.[2]
-
Blood Collection: After the circulation period, collect a blood sample from the inferior carotid artery or via cardiac puncture.
-
Transcardial Perfusion: Immediately following blood collection, perform transcardial perfusion with approximately 20 ml of Lactated Ringer's solution to wash out the intravascular tracer from the brain vasculature.
-
Brain Harvesting: Carefully dissect and harvest the brain. Weigh the brain immediately.
-
Radioactivity Measurement: Measure the radioactivity in the brain tissue and in a known volume of blood/serum using a gamma counter (for ⁹⁹ᵐTc) or a liquid scintillation counter (for ¹⁴C).
-
Data Analysis: Calculate the brain-to-serum ratio of the tracer to quantify BBB permeability. An increased ratio in the bradykinin-treated group compared to a vehicle control group indicates increased BBB permeability.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes a general method for assessing BBB integrity in vitro, which can be adapted for studying the effects of this compound. This model typically involves co-culturing brain microvascular endothelial cells (BMECs) with astrocytes.[8][9]
Materials:
-
Transwell inserts (e.g., with 0.4 µm pore size)
-
Multi-well plates
-
Primary or immortalized brain microvascular endothelial cells (BMECs)
-
Primary or immortalized astrocytes
-
Appropriate cell culture media and supplements
-
This compound solution
-
Permeability tracer (e.g., FITC-dextran of a specific molecular weight)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorescence plate reader
Procedure:
-
Astrocyte Seeding: Seed astrocytes on the underside of the Transwell inserts and allow them to attach and grow for 24 hours.[9]
-
BMEC Seeding: Once astrocytes have reached approximately 60% confluency, seed the BMECs on the top side of the Transwell insert.[9]
-
Co-culture and Barrier Formation: Co-culture the cells until the BMECs form a tight monolayer. This can be monitored by measuring the TEER. A high and stable TEER value indicates the formation of a functional barrier.
-
Bradykinin Treatment: Once the barrier is established (stable TEER), replace the medium in the apical (upper) chamber with medium containing the desired concentration of this compound. The basolateral (lower) chamber should contain fresh medium.
-
Permeability Measurement (TEER): Measure the TEER at various time points after the addition of this compound. A decrease in TEER indicates a disruption of the barrier integrity.
-
Permeability Measurement (Tracer Flux):
-
To the apical chamber containing this compound, add a permeability tracer such as FITC-dextran.
-
At specific time intervals (e.g., 30, 60, 120 minutes), collect a sample from the basolateral chamber.
-
Measure the fluorescence of the samples using a plate reader to determine the amount of tracer that has crossed the endothelial monolayer.
-
-
Data Analysis: Compare the TEER values and the cumulative flux of the tracer in bradykinin-treated wells to control wells (treated with vehicle). A decrease in TEER and an increase in tracer flux are indicative of increased BBB permeability.
Conclusion
This compound is a powerful tool for modulating BBB permeability in a controlled and transient manner. The protocols and data presented here provide a framework for researchers to utilize bradykinin and its analogs in their studies of CNS drug delivery and BBB physiology. The choice of in vivo or in vitro models will depend on the specific research question, but both can yield valuable insights into the mechanisms and consequences of BBB disruption.
References
- 1. The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury [frontiersin.org]
- 3. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability of the blood brain barrier by the bradykinin agonist, RMP-7: evidence for a sensitive, auto-regulated, receptor-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase in Blood-Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of bradykinin on cerebral microvascular permeability in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increase in Blood–Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application of Fluorescent Bradykinin Analogs in Receptor Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are pivotal in mediating a range of physiological and pathological processes, including inflammation, pain, and vasodilation.[1] The two primary subtypes, B1 and B2, exhibit distinct expression patterns and regulatory mechanisms, making them attractive therapeutic targets.[1][2] The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is typically induced during tissue injury and inflammation.[1][3] Understanding the trafficking of these receptors—their internalization, recycling, and degradation—is crucial for developing effective therapeutics. Fluorescently labeled bradykinin analogs have emerged as invaluable tools for visualizing and quantifying these dynamic processes in living cells.[4][5][6]
These application notes provide a comprehensive overview of the use of fluorescent bradykinin analogs to study receptor trafficking, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Fluorescent Bradykinin Analogs: Probes for Receptor Dynamics
The design of fluorescent bradykinin analogs involves conjugating a fluorophore, such as 5(6)-carboxyfluorescein (CF), to a bradykinin peptide sequence.[5] The point of attachment and the inclusion of a spacer, like ε-aminocaproyl (εACA), are critical for retaining biological activity.[5] While the addition of a fluorophore can reduce the binding affinity compared to the native ligand, these analogs remain sufficiently potent to be used as effective probes for imaging and flow cytometry.[4][5]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of various fluorescent bradykinin analogs for the B1 and B2 receptors. This data is essential for selecting the appropriate analog and concentration for specific experimental needs.
Table 1: Binding Affinities of Fluorescent Bradykinin Analogs for B1 Receptors
| Fluorescent Analog | Receptor Species | Cell Type | Assay Type | Kᵢ (nM) | Reference |
| B-10376 (Antagonist) | Rabbit | HEK 293 | Radioligand Displacement | 10 - 20 | [4] |
| B-10376 (Antagonist) | Human | HEK 293 | Radioligand Displacement | 10 - 20 | [4] |
| B-10378 (Agonist) | Rabbit | HEK 293 | Radioligand Displacement | 19 | [4] |
| B-10378 (Agonist) | Human | HEK 293 | Radioligand Displacement | 89 | [4] |
Table 2: Binding Affinities and Functional Data of Fluorescent Bradykinin Analogs for B2 Receptors
| Fluorescent Analog | Receptor Species | Assay Type | Parameter | Value | Reference |
| CF-εACA-BK (Agonist) | Human | Radioligand Displacement | Potency vs. Bradykinin | 400-1000 fold less | [5] |
| B-10380 (Antagonist) | Rabbit | Radioligand Displacement | Kᵢ | Slightly inferior to B-9430 | [7] |
| B-10380 (Antagonist) | Rat | Radioligand Displacement | Kᵢ | Larger gap vs. B-9430 | [7] |
| B-10380 (Antagonist) | Human | Functional Assay (Umbilical Vein) | pA₂ | 6.83 | [7] |
Visualizing Receptor Trafficking
Fluorescent bradykinin analogs enable the direct visualization of receptor trafficking pathways, including internalization, endosomal sorting, and recycling to the plasma membrane.
Signaling and Trafficking Pathways
Bradykinin receptors, upon agonist binding, initiate a cascade of intracellular signaling events and undergo dynamic changes in their subcellular localization.
Caption: Bradykinin B2 receptor signaling and trafficking pathway.
Experimental Protocols
Detailed methodologies for key experiments utilizing fluorescent bradykinin analogs are provided below.
Protocol 1: Live-Cell Imaging of Receptor Internalization
This protocol describes how to visualize the agonist-induced internalization of bradykinin receptors using fluorescence microscopy.
Caption: Workflow for live-cell imaging of receptor internalization.
Materials:
-
Cells expressing the bradykinin receptor of interest (e.g., HEK 293 cells)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Serum-free medium
-
Fluorescent bradykinin analog (agonist or antagonist)
-
Non-fluorescent antagonist (for control)
-
Phosphate-buffered saline (PBS)
-
Confocal or epifluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Starvation: On the day of the experiment, replace the complete medium with serum-free medium and incubate for 2-4 hours at 37°C.
-
Labeling:
-
Prepare a working solution of the fluorescent bradykinin analog in serum-free medium. The optimal concentration should be determined empirically but is typically in the low nanomolar range for antagonists and higher for some agonists.[7]
-
For antagonist binding, incubate the cells with the fluorescent antagonist (e.g., 5-50 nM B-10380) for 30-60 minutes at 4°C to label surface receptors without inducing internalization.[7]
-
For agonist-induced internalization, add the fluorescent agonist (e.g., CF-εACA-BK) and incubate at 37°C.[5]
-
-
Washing: Gently wash the cells three times with ice-cold PBS to remove unbound fluorescent ligand.
-
Imaging: Immediately acquire images using a fluorescence microscope. For internalization studies, a time-course experiment can be performed by acquiring images at different time points after agonist addition.
-
Control for Specificity: To confirm that the observed fluorescence is due to specific binding to the receptor, perform a parallel experiment where cells are co-incubated with the fluorescent analog and a 100-fold excess of a non-fluorescent antagonist.[4]
Protocol 2: Flow Cytometry Analysis of Receptor Expression and Internalization
Flow cytometry provides a quantitative method to measure changes in cell surface receptor expression following agonist stimulation.
Caption: Workflow for flow cytometry analysis of receptor internalization.
Materials:
-
Cells expressing the bradykinin receptor of interest
-
Bradykinin agonist
-
Fluorescent bradykinin antagonist
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
Stimulation: Aliquot cells into different tubes. Treat the cells with a saturating concentration of a bradykinin agonist for various durations (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce receptor internalization. Include an untreated control.
-
Labeling: Place the cells on ice to stop internalization. Add a fluorescent bradykinin antagonist at a concentration that labels the surface receptors and incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation to remove unbound antagonist.
-
Analysis: Resuspend the cell pellets in FACS buffer and analyze the fluorescence intensity using a flow cytometer. The decrease in mean fluorescence intensity (MFI) in agonist-treated cells compared to untreated cells reflects the extent of receptor internalization.
Protocol 3: Radioligand Binding Assay for Competitive Inhibition
This protocol is used to determine the binding affinity (Kᵢ) of fluorescent bradykinin analogs by measuring their ability to displace a radiolabeled ligand.[4]
Materials:
-
Cell membranes prepared from cells expressing the bradykinin receptor
-
Radiolabeled bradykinin ligand (e.g., [³H]Lys-des-Arg⁹-bradykinin for B1 receptors, [³H]bradykinin for B2 receptors)
-
Fluorescent bradykinin analog of interest
-
Non-specific binding control (e.g., a high concentration of unlabeled bradykinin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kₑ, and serial dilutions of the fluorescent bradykinin analog.
-
Non-Specific Binding: In separate wells, add the radiolabeled ligand and a high concentration of an unlabeled competitor to determine non-specific binding.
-
Total Binding: In other wells, add only the radiolabeled ligand and buffer to determine total binding.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the fluorescent analog and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Conclusion
Fluorescent bradykinin analogs are powerful tools for elucidating the complex trafficking dynamics of B1 and B2 receptors. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding how these receptors are regulated and to screen for novel therapeutic agents that modulate their function. By combining live-cell imaging, flow cytometry, and binding assays, a comprehensive picture of bradykinin receptor trafficking can be achieved, ultimately contributing to the development of new treatments for a variety of inflammatory and pain-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]
- 4. Fluorescent ligands of the bradykinin B1 receptors: pharmacologic characterization and application to the study of agonist-induced receptor translocation and cell surface receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of fluorescent bradykinin analogs: application to imaging of B2 receptor-mediated agonist endocytosis and trafficking and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent and biotinylated probes for B2 bradykinin receptors: agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent version of the bradykinin B2 receptor antagonist B-9430: pharmacological characterization and use in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bradykinin Acetate in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bradykinin acetate and its receptor antagonists in preclinical models of neuropathic pain. Detailed protocols for inducing neuropathic pain and assessing pain-related behaviors are included, along with a summary of quantitative data from relevant studies and visualizations of key pathways and workflows.
Introduction
Bradykinin, a potent inflammatory mediator, plays a significant role in the pathogenesis of both inflammatory and neuropathic pain.[1] It exerts its effects through the activation of two G protein-coupled receptors: the constitutively expressed B2 receptor (B2R) and the B1 receptor (B1R), which is often upregulated following tissue injury and inflammation.[2] Both B1 and B2 receptors are implicated in the transmission of nociceptive signals in models of diabetic and chemotherapy-induced neuropathy.[3] Consequently, antagonists of these receptors are of significant interest as potential therapeutics for neuropathic pain.
Bradykinin Signaling in Neuropathic Pain
Upon tissue injury, bradykinin is produced and binds to its receptors on sensory neurons, leading to their activation and sensitization.[2] This process involves a complex signaling cascade that ultimately results in increased neuronal excitability and the perception of pain. The B2R is coupled to Gαq and Gαi proteins, and its activation leads to the stimulation of phospholipase C (PLC), protein kinase C (PKC), and the Ras/Raf/MAPK and PI3K/AKT pathways.[4][5] These signaling events modulate the activity of various ion channels, including TRPV1 and TRPA1, which are crucial for nociceptive signaling.[6] In neuropathic pain states, both B1 and B2 receptor-mediated mechanisms are generally important.[6]
Experimental Models of Neuropathic Pain
Several rodent models are utilized to study neuropathic pain and to evaluate the efficacy of potential analgesics.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral nerve injury that produces robust and stable pain hypersensitivity.[7]
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a skin incision on the lateral surface of the thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.[8]
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut around the nerve at approximately 1 mm intervals.[7]
-
The ligatures should be tightened to the point where they just occlude epineural blood flow but do not arrest it.[7]
-
Close the muscle layer with sutures and the skin with wound clips.[9]
-
Allow the animal to recover for at least 24 hours before behavioral testing.[7]
Streptozotocin (STZ)-Induced Diabetic Neuropathy
This model mimics the painful diabetic neuropathy observed in humans.
Protocol:
-
Induce diabetes in mice or rats by a single intraperitoneal injection of streptozotocin (STZ). A common dose for mice is 200 mg/kg.[10]
-
Monitor blood glucose levels to confirm the induction of diabetes.
-
Painful neuropathy typically develops within a few weeks of STZ administration.[11]
-
Assess hyperalgesia using behavioral tests such as the hot plate and tail flick tests.[10]
Vincristine-Induced Neuropathy
This model replicates the painful peripheral neuropathy that is a common side effect of chemotherapy with vinca alkaloids.[12]
Protocol:
-
Administer vincristine to rats or mice. One reported protocol for rats involves repeated intravenous injections of 50, 100, or 150 µg/kg every other day for a total of five injections.[13]
-
Another method involves continuous intravenous infusion of vincristine.[14][15]
-
The model produces mechanical and thermal hypersensitivity.[12]
-
Behavioral assessments can be used to quantify the resulting neuropathic pain symptoms.[12]
Assessment of Pain-Related Behaviors
Experimental Workflow
Mechanical Allodynia: Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Protocol:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20 minutes.[16]
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.[17]
-
The filament is pressed perpendicularly until it bends.[16]
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be determined using the up-down method.[18]
Thermal Hyperalgesia: Hot Plate Test
The hot plate test is used to measure the response to a thermal stimulus and is sensitive to hyperalgesia.
Protocol:
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 51°C or 52°C).[11][19]
-
Record the latency for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.[20]
-
A cut-off time is typically used to prevent tissue damage.
-
A decrease in withdrawal latency indicates thermal hyperalgesia.[21]
Mechanical Hyperalgesia: Randall-Selitto Test
The Randall-Selitto test, or paw pressure test, measures the threshold of response to a gradually increasing mechanical pressure.[22]
Protocol:
-
Apply a uniformly increasing mechanical pressure to the animal's paw.[11]
-
The device applies force using a blunt, cone-shaped pusher.
-
The pressure at which the animal withdraws its paw is recorded as the withdrawal threshold.[23]
-
A lower withdrawal threshold indicates mechanical hyperalgesia.
Quantitative Data Summary
The following table summarizes the effects of various bradykinin receptor antagonists in different models of neuropathic pain.
| Antagonist | Target Receptor | Neuropathic Pain Model | Animal | Dose | Effect on Pain Behavior | Reference |
| HOE 140 | B2 | Vincristine-induced | Rat | 70 nmol/kg, i.p. | Significantly decreased hyperalgesia | [3] |
| des-Arg10-HOE 140 | B1 | Vincristine-induced | Rat | 70 nmol/kg, i.p. | Significantly decreased hyperalgesia | [3] |
| HOE 140 | B2 | Streptozotocin-induced | Rat | 70 nmol/kg, i.p. | Almost completely suppressed hyperalgesia (first 10 days) | [3] |
| des-Arg10-HOE 140 | B1 | Streptozotocin-induced | Rat | 70 nmol/kg, i.p. | Almost completely suppressed hyperalgesia (first 10 days) | [3] |
| LF22-0542 | B1 | Partial Sciatic Nerve Ligation | Rat | 10 mg/kg, s.c. | Blocked thermal hyperalgesia | [24] |
| LF16-0687 | B2 | Partial Sciatic Nerve Ligation | Rat | 3 mg/kg, s.c. | Blocked thermal hyperalgesia | [24] |
Conclusion
The study of this compound and its receptor antagonists in models of neuropathic pain provides valuable insights into the mechanisms underlying this debilitating condition and offers promising avenues for the development of novel analgesic therapies. The protocols and data presented here serve as a resource for researchers in this field.
References
- 1. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of bradykinin receptor antagonists on vincristine- and streptozotocin-induced hyperalgesia in a rat model of chemotherapy-induced and diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network [pubmed.ncbi.nlm.nih.gov]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 9. criver.com [criver.com]
- 10. Role of bradykinin B(1) receptors in diabetes-induced hyperalgesia in streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Vincristine induced Rodent Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 13. A new animal model of vincristine-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rat pain model of vincristine-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Rat Pain Model of Vincristine-Induced Neuropathy | Springer Nature Experiments [experiments.springernature.com]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 19. dol.inf.br [dol.inf.br]
- 20. Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia | Animalab [animalab.eu]
- 21. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 23. Randall Selitto test [panlab.com]
- 24. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bradykinin-Induced Response Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in bradykinin-induced responses during in vitro experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving bradykinin, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Inconsistent or lower-than-expected bradykinin-induced responses.
-
Question: My measurements of bradykinin's effects are inconsistent and weaker than anticipated. What could be the cause during sample and reagent handling?
-
Answer: A primary challenge in accurately measuring bradykinin's effects is its short half-life, which is less than 30 seconds in plasma due to rapid enzymatic degradation.[1][2] Improper handling of samples and reagents can lead to significant loss of active bradykinin before the experiment begins.
| Parameter | Recommendation | Rationale |
| Bradykinin Peptide Storage | Store lyophilized peptide at -20°C or -80°C in a desiccated environment.[3] | Ensures long-term stability for months to years.[3] |
| Bradykinin Solution Storage | Aliquot reconstituted solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] | Prevents degradation that occurs with multiple temperature fluctuations.[3] |
| Sample Collection (for plasma) | Collect whole blood into ice-cold tubes containing Sodium EDTA and a cocktail of protease inhibitors (e.g., enalaprilat).[1] | Inhibits peptidases like angiotensin-converting enzyme (ACE) that rapidly degrade bradykinin.[1][3] |
| Sample Processing | Centrifuge blood samples at 4°C as soon as possible to separate plasma.[1] | Minimizes enzymatic degradation at lower temperatures.[1] |
Issue 2: Poor standard curve in bradykinin immunoassays.
-
Question: I am observing a poor standard curve with low signal and high background in my bradykinin immunoassay. How can I troubleshoot this?
-
Answer: Issues with the standard curve can arise from several factors, including reagent preparation, incubation conditions, and washing steps.[1]
| Troubleshooting Step | Action | Potential Impact |
| Standard Preparation | Ensure the bradykinin standard is reconstituted correctly and serially diluted with precision. Use fresh standards for each assay.[1] | Improves accuracy and consistency of the standard curve. |
| Reagent Contamination | Use fresh, properly prepared reagents. | Reduces background noise and non-specific binding. |
| Inconsistent Pipetting | Ensure consistent pipetting technique across the plate. | Minimizes variability between wells. |
| Improper Plate Sealing | Use plate sealers during incubation. | Prevents evaporation and maintains consistent reagent concentrations. |
Issue 3: High variability in cellular responses (e.g., calcium mobilization).
-
Question: I'm seeing significant well-to-well or day-to-day variability in my cell-based assays upon bradykinin stimulation. What are the potential causes?
-
Answer: Cellular responses to bradykinin are influenced by receptor expression levels, signaling pathway integrity, and experimental conditions.
| Factor | Potential Cause of Variability | Recommendation |
| Cell Line and Passage Number | Different cell lines (e.g., HEK293, CHO) have varying expression levels of bradykinin receptors and signaling components.[4] High passage numbers can lead to phenotypic drift. | Use a consistent, well-characterized cell line and maintain a low passage number. |
| Receptor Desensitization | Prolonged or repeated exposure to bradykinin can lead to receptor desensitization and internalization, reducing subsequent responses.[5][6][7] | Minimize pre-exposure of cells to agonists. Allow for sufficient recovery time between stimulations if applicable. |
| Cell Culture Conditions | Variations in cell density, serum concentration, and growth phase can alter receptor expression and signaling capacity. | Standardize cell seeding density and culture conditions. Ensure cells are in a consistent growth phase for all experiments. |
| Agonist Potency | Improper storage or handling of bradykinin can lead to degradation and reduced potency. | Verify the identity and potency of your bradykinin stock. Prepare fresh dilutions for each experiment.[4] |
Bradykinin Signaling Pathways
Bradykinin mediates its effects primarily through two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[8][9]
-
B2 Receptor (B2R): Constitutively expressed in many cell types and is responsible for the majority of the acute physiological and pathological effects of bradykinin.[8][10]
-
B1 Receptor (B1R): Typically expressed at low levels but is upregulated by inflammatory mediators like cytokines and endotoxins, playing a role in chronic inflammation.[8][9][11]
Activation of both receptors, predominantly coupled to Gq proteins, stimulates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][12] In some cells, bradykinin receptors can also couple to other G proteins to modulate cyclic AMP (cAMP) levels.[4]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a common method for measuring intracellular calcium mobilization in response to bradykinin stimulation using a fluorescent indicator.[4][13]
Caption: Experimental workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Plating: Seed cells (e.g., HEK293 or CHO cells stably expressing the bradykinin B2 receptor) into a 96-well black-walled, clear-bottom plate at an appropriate density.[4]
-
Incubation: Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.[4]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the bradykinin agonist.
-
Use a fluorescence plate reader to measure the baseline fluorescence, and then add the bradykinin dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response as a function of the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
-
Troubleshooting Logic for Experimental Variability
This diagram illustrates a logical approach to troubleshooting sources of variability in bradykinin experiments.
Caption: A logical guide for troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Suppressive effect of distinct bradykinin B2 receptor antagonist on allergen-evoked exudation and leukocyte infiltration in sensitized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Bradykinin Receptors in the Etiopathogenesis of Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of bradykinin on cytosolic calcium in neuroblastoma cells using the fluorescent indicator fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Bradykinin Acetate Quantification in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bradykinin acetate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing bradykinin degradation in plasma samples, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my measured bradykinin levels inconsistent and lower than expected?
A1: The most significant challenge in accurately measuring bradykinin is its extremely short half-life in plasma, which is often less than 30 seconds due to rapid enzymatic degradation.[1][2] Inconsistent and low measurements are commonly due to improper sample collection and handling, leading to substantial analyte loss before analysis. Key enzymes responsible for this degradation include Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N (CPN), and Aminopeptidase P (APP).[3][4]
Q2: What is the optimal method for collecting blood samples to prevent bradykinin degradation?
A2: Proper sample collection is critical. Whole blood should be collected directly into pre-chilled tubes containing a cocktail of protease inhibitors.[5] BD™ P800 tubes, which contain a proprietary cocktail of protease inhibitors, are a common choice.[5] Immediately after collection, gently invert the tubes several times to ensure thorough mixing with the inhibitors.[5]
Q3: What are the most effective protease inhibitors for preventing bradykinin degradation?
A3: A combination of inhibitors is necessary to block the key enzymes responsible for bradykinin breakdown. A common and effective approach is the use of an Angiotensin-Converting Enzyme (ACE) inhibitor, such as enalaprilat or captopril.[1][6][7] Combining an ACE inhibitor with inhibitors for other kininases like carboxypeptidase N and aminopeptidase P provides broader protection.[3][4] Some protocols also recommend the inclusion of aprotinin to inhibit plasmin and prevent contact activation.[1]
Q4: How should I process and store my plasma samples after collection?
A4: Prompt processing in a cold environment is crucial. Centrifuge the blood samples at 4°C as soon as possible to separate the plasma.[1] Carefully aspirate the plasma supernatant, avoiding the buffy coat layer. Aliquot the plasma into pre-chilled, low-protein binding tubes and immediately freeze them at -80°C for long-term storage.[1] It is critical to avoid repeated freeze-thaw cycles as this can lead to further degradation.[1]
Q5: My immunoassay results show a poor standard curve and high background. What are the likely causes?
A5: Issues with the standard curve, such as low signal and high background, can arise from several factors. Ensure that the bradykinin standard is correctly reconstituted and serially diluted with precision.[1] It is best practice to use freshly prepared standards for each assay.[1] Other potential causes include improper incubation times or temperatures, and insufficient washing steps.[1][8]
Troubleshooting Guides
Issue 1: Low or Undetectable Bradykinin Levels
| Potential Cause | Troubleshooting Step |
| Inadequate Enzyme Inhibition | Ensure the use of a comprehensive protease inhibitor cocktail targeting ACE, CPN, and APP. Verify the correct concentration and freshness of the inhibitors. |
| Delayed Sample Processing | Process blood samples immediately after collection. Centrifuge at 4°C and freeze plasma at -80°C without delay.[1] |
| Improper Sample Collection | Use pre-chilled collection tubes containing protease inhibitors. Ensure gentle mixing upon collection.[5] |
| Repeated Freeze-Thaw Cycles | Aliquot plasma into single-use volumes to avoid repeated freezing and thawing.[1] |
| Assay Sensitivity | Confirm that the chosen assay has sufficient sensitivity to detect the expected low pg/mL concentrations of endogenous bradykinin.[5] |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting technique, especially for small volumes. Use calibrated pipettes. |
| Incomplete Mixing | Thoroughly but gently mix samples and reagents at each step as indicated in the protocol. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. |
| Variable Incubation Times | Ensure all samples are incubated for the same duration. Stagger the addition of reagents if necessary to maintain consistent timing. |
Data Summary
The following table summarizes the relative contributions of key enzymes to bradykinin degradation in plasma and the effect of a common inhibitor.
| Enzyme | Relative Contribution to Degradation | Common Inhibitor | Effect of Inhibition |
| Angiotensin-Converting Enzyme (ACE) | ~52%[3][4] | Enalaprilat[6] | Increases bradykinin half-life ~12-fold[9] |
| Aminopeptidase P (APP) | ~25%[3][4] | Apstatin | Inhibits N-terminal degradation |
| Carboxypeptidase N (CPN) | ~16%[3][4] | MGTA | Inhibits C-terminal degradation |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Preparation: Pre-chill blood collection tubes (e.g., BD™ P800 or tubes containing a custom protease inhibitor cocktail) on ice.
-
Blood Collection: Collect whole blood directly into the pre-chilled tubes.
-
Mixing: Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the protease inhibitors.[5]
-
Centrifugation: Within 30 minutes of collection, centrifuge the tubes at 1,300 x g for 20 minutes at 4°C.[6][10]
-
Plasma Aspiration: Carefully transfer the plasma supernatant to pre-chilled, low-protein binding polypropylene tubes, avoiding the buffy coat and red blood cells.
-
Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C until analysis.
Visualizations
Caption: Major enzymatic pathways of bradykinin degradation in plasma.
Caption: Recommended workflow for plasma sample handling.
Caption: Decision tree for troubleshooting low bradykinin recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of bradykinin degradation in blood and plasma of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. anshlabs.com [anshlabs.com]
- 9. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bradykinin Acetate Dosage for Consistent Results
Welcome to the technical support center for bradykinin acetate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound to achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary receptors?
Bradykinin is a potent inflammatory mediator, a nonapeptide that is part of the kinin-kallikrein system. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors are:
-
B1 Receptor (B1R): Typically not present in healthy tissues but is induced by inflammatory mediators and tissue injury. Its primary agonist is des-Arg9-bradykinin, a metabolite of Bradykinin.
-
B2 Receptor (B2R): Constitutively expressed in a wide variety of tissues and mediates most of the well-known physiological effects of bradykinin, such as vasodilation, increased vascular permeability, and pain.[1]
Q2: Why is there so much variability in experimental responses to bradykinin?
Variability in bradykinin-induced responses is a common challenge stemming from several factors:
-
Rapid Enzymatic Degradation: Bradykinin has an extremely short half-life (estimated to be around 17-30 seconds in plasma) due to rapid breakdown by various peptidases called kininases.[1][2]
-
Receptor Desensitization and Internalization: Continuous exposure to bradykinin can lead to rapid desensitization and internalization of its receptors, particularly the B2 receptor, diminishing the cellular response to subsequent stimulation.[1]
-
Experimental Conditions: Factors such as temperature, pH, and the presence of proteases in cell culture media or buffer systems can significantly impact the stability and activity of bradykinin.
-
Cell Health and Passage Number: The expression levels of bradykinin receptors and the responsiveness of signaling pathways can vary with cell health, density, and passage number.
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for maintaining the potency of this compound.
-
Reconstitution: It is recommended to reconstitute lyophilized this compound in 0.1 M acetic acid to a stock concentration of approximately 25 mg/mL.[3] Before opening, allow the vial to come to room temperature to prevent condensation.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
-
Storage: Store the lyophilized powder and reconstituted aliquots at -20°C or -80°C.[4] Stock solutions are generally stable for up to 3 months at -20°C.[5]
Q4: The final concentration of acetic acid in my cell culture from the bradykinin stock solution is affecting the pH. What can I do?
This is a common concern. While the stock solution is acidic, it is typically diluted significantly (e.g., 1:1000 or more) in the final cell culture media.[6] It is advisable to check the pH of your final working solution and adjust if necessary with sterile NaOH or by using a buffered saline solution for the final dilution step.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Response to Bradykinin | Degraded Bradykinin: Improper storage, repeated freeze-thaw cycles, or enzymatic degradation in the experimental setup. | - Use a fresh aliquot of bradykinin for each experiment. - Consider adding a protease inhibitor cocktail to your assay buffer, especially when working with plasma or cell lysates.[4] - Verify the biological activity of your bradykinin stock on a control cell line with a known response. |
| Low Receptor Expression: The cell line may have low endogenous expression of B1 or B2 receptors. | - Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express high levels of the receptor of interest or a recombinant cell line overexpressing the receptor.[7] | |
| Receptor Desensitization: Prolonged or repeated exposure to bradykinin. | - Minimize the pre-incubation time with bradykinin. - Ensure complete removal of bradykinin between stimulations in resensitization experiments. | |
| High Variability Between Replicates or Experiments | Inconsistent Bradykinin Concentration: Pipetting errors or degradation of diluted working solutions. | - Prepare fresh dilutions of bradykinin for each experiment from a frozen aliquot.[4] - Use calibrated pipettes and ensure thorough mixing. |
| Inconsistent Cell Conditions: Variations in cell density, passage number, or serum starvation times. | - Standardize your cell culture protocols. Use cells within a defined passage number range. - Ensure consistent cell seeding density and confluency at the time of the experiment. | |
| Rapid Degradation in Media: Presence of kininases in serum-containing media. | - Perform experiments in serum-free media if possible. - If serum is required, minimize the incubation time with bradykinin. | |
| Unexpected Results in Immunoassays | Analyte Loss During Sample Collection: Rapid degradation of bradykinin in blood/plasma samples. | - Collect blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., with an ACE inhibitor like enalaprilat).[2][8] - Process samples quickly at 4°C and store plasma at -80°C.[8] |
| Matrix Effects or Cross-Reactivity: Interference from other components in the sample or binding of the antibody to bradykinin metabolites. | - Perform spike and recovery experiments to assess for matrix effects. - Check the specificity of your antibody and potential cross-reactivity with metabolites like des-Arg9-bradykinin.[2] |
Data Presentation: Recommended this compound Concentrations
The optimal dosage of this compound is highly dependent on the cell type, receptor expression levels, and the specific assay being performed. The following table summarizes typical concentration ranges reported in the literature.
| Application | Cell/Tissue Type | Concentration Range | Effect | Reference |
| Calcium Mobilization | Human Subcutaneous Fibroblasts | 0.001 - 100 µM | Dose-dependent increase in intracellular Ca2+ | [9] |
| Mouse Mesangial Cells | 0.1 µM | Increase in intracellular Ca2+ | [10] | |
| Prostacyclin (PGI2) Release | Human Vascular Endothelial Cells | 10⁻¹⁰ - 10⁻⁴ M | Dose-dependent increase in PGI2 release | [11] |
| Smooth Muscle Contraction | Rat Detrusor Muscle | 10⁻⁵ M | Contraction | [12] |
| Human Detrusor Muscle | 10⁻⁵ M | Contraction | [12] | |
| Isolated Guinea Pig Ileum | 1 nM | Contraction | [13] | |
| Receptor Binding (EC50) | T-REx 293 Cells (B2R) | 8 nM (EC50) | IP1 accumulation | [14] |
| T-REx 293 Cells (B1R) | 1305 nM (EC50) | IP1 accumulation | [14] | |
| Cell Migration | HEK293, CHO, COS-7 | Varies (start with dose-response) | Chemotaxis | [7] |
Experimental Protocols
Protocol 1: Bradykinin-Induced Calcium Influx Assay
This protocol outlines the measurement of changes in intracellular calcium concentration following B2 receptor activation using a fluorescent indicator dye.
Materials:
-
Cells expressing bradykinin receptors (e.g., HEK293-B2R, HUVEC)
-
Black, clear-bottom 96-well microplates
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Reading: Add 100 µL of HBSS to each well. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.
-
Bradykinin Stimulation:
-
Prepare a 2X working solution of this compound in HBSS.
-
Using the plate reader's injection system, add 100 µL of the 2X bradykinin solution to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response is often expressed as a ratio of the peak fluorescence to the baseline fluorescence.
Protocol 2: Ex Vivo Smooth Muscle Contraction Assay
This protocol describes a method for measuring the contractile response of isolated smooth muscle tissue to bradykinin.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O2 / 5% CO2
-
This compound stock solution
Methodology:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.
-
Mounting: Mount a segment of the tissue in the organ bath under a resting tension (e.g., 0.5-1.0 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.
-
Bradykinin Addition:
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in logarithmic steps.
-
-
Measurement: Record the change in tension (contraction) after each addition of bradykinin.
-
Washing: After the maximum response is achieved, wash the tissue extensively to return to baseline tension.
-
Data Analysis: Plot the contractile response as a function of the bradykinin concentration to determine the EC50 and maximum effect.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling cascade.
General Experimental Workflow for Bradykinin Studies
Caption: Recommended workflow for bradykinin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ≥98% (HPLC), Ca2+-dependent nitric oxide synthetase activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Spectroscopic characterization and in vitro studies of biological activity of bradykinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting bradykinin receptor desensitization in assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the study of bradykinin receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What are the primary bradykinin receptors and how do they differ?
A1: The two main subtypes of bradykinin receptors are the B1 receptor (B1R) and the B2 receptor (B2R). Both are G-protein coupled receptors (GPCRs). The B2 receptor is constitutively expressed in a wide variety of healthy tissues and is responsible for most of the well-known physiological effects of bradykinin, such as vasodilation and pain.[1][2][3] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory stimuli.[1][2] Bradykinin is a potent agonist for the B2 receptor, while its metabolite, des-Arg9-bradykinin, is the selective agonist for the B1 receptor.[2]
Q2: What is bradykinin receptor desensitization and why is it important in my assays?
A2: Bradykinin receptor desensitization is a process where continuous or repeated exposure to bradykinin leads to a diminished response, even in the presence of the agonist.[1][4] This is a critical factor in experimental assays as it can lead to variability, loss of signal, or misinterpretation of data.[1] The process involves receptor phosphorylation by G-protein coupled receptor kinases (GRKs), followed by the binding of β-arrestins, which uncouples the receptor from its G-protein and promotes internalization.[4][5] Understanding and controlling for desensitization is crucial for obtaining reproducible and accurate results.
Q3: What are the typical downstream signaling pathways activated by bradykinin B2 receptors?
A3: Bradykinin B2 receptors primarily couple to Gq proteins.[1][6][7][8] Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[6][7][8][9] DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[6][7][8]
Q4: Which cell lines are commonly used for bradykinin receptor assays?
A4: Several cell lines are suitable for expressing bradykinin receptors, particularly for recombinant receptor studies. Commonly used host cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.[2] These cells are often engineered to stably express either the human B1 or B2 receptor and are frequently used in both binding and functional assays, such as calcium mobilization.[2]
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Agonist | Verify the integrity and concentration of your bradykinin or other agonist. Prepare fresh dilutions before each experiment as bradykinin has a very short half-life.[1] |
| Receptor Desensitization | Minimize pre-exposure of cells to the agonist.[2] Ensure complete removal of any residual agonist from previous steps. Consider using a lower, yet effective, concentration of the agonist. |
| Low Receptor Expression | Confirm receptor expression levels in your cell line using techniques like Western blot or a radioligand binding assay. Passage number can affect receptor expression; use cells from a consistent and low passage number.[1] |
| Incorrect Assay Buffer | Ensure the assay buffer is compatible with your cells and the fluorescent dye. The presence of calcium is critical for signal transduction. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure that the dye is not expired and has been stored correctly. |
| Cell Health | Ensure cells are healthy and not overgrown. Perform assays on cells that are at an optimal confluency. |
Issue 2: High Background or Non-Specific Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Check for autofluorescence from your compounds or the assay plate. Run controls with vehicle-treated cells and compounds in the absence of cells. |
| Leaky Cells | Poor cell health can lead to a high baseline calcium level. Ensure optimal cell culture conditions and gentle handling of cells during the assay. |
| Non-Specific Binding (Binding Assays) | In radioligand binding assays, non-specific binding can be high. Pre-treat filter plates with polyethyleneimine (PEI) to reduce binding to the filter.[2] Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to block non-specific binding sites.[2] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could affect cell health and signaling. |
Issue 3: High Variability Between Replicates or Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the magnitude of the response.[1] |
| Receptor Desensitization | As a primary source of variability, ensure that the timing of agonist addition and signal reading is precisely controlled across all wells and experiments.[1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents. |
| Edge Effects in Plates | To minimize edge effects, avoid using the outer wells of the microplate or ensure they are filled with buffer or media. |
| Inconsistent Incubation Times | Ensure all incubation steps are timed accurately and consistently for all samples. |
Experimental Protocols
Detailed Methodology for a Calcium Mobilization Assay
This protocol provides a general guideline for measuring bradykinin-induced calcium mobilization in cultured cells.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 cells stably expressing the B2 receptor) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.[2]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the bradykinin agonist.
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the agonist into the wells and continue to record the fluorescence signal to capture the transient calcium peak.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Plot the response as a function of the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value of the agonist.[2]
-
Detailed Methodology for a Receptor Internalization Assay
This protocol outlines a general method for visualizing and quantifying bradykinin receptor internalization using fluorescently tagged receptors.
-
Cell Line:
-
Cell Plating:
-
Plate the cells in a suitable format for imaging, such as a multi-well imaging plate.
-
-
Agonist Stimulation:
-
Treat the cells with the desired concentration of bradykinin or other agonist. Include a vehicle control.
-
Incubate for a time course (e.g., 0, 15, 30, 60 minutes) to observe the progression of internalization.
-
-
Imaging:
-
Fix the cells at each time point (optional, for higher resolution imaging).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Image Analysis:
-
Quantify receptor internalization by analyzing the images. This can be done by measuring the translocation of the fluorescent signal from the cell membrane to intracellular vesicles or puncta.[11]
-
Image analysis software can be used to count the number and intensity of intracellular fluorescent spots.
-
Data Presentation
Table 1: Typical Reagent Concentrations for Bradykinin Receptor Assays
| Reagent | Assay Type | Typical Concentration Range | Reference |
| Bradykinin (Agonist) | Calcium Mobilization | 1 nM - 10 µM | [12] |
| [3H]-Bradykinin (Radioligand) | Radioligand Binding | At its Kd concentration | [2] |
| Fluo-4 AM (Calcium Dye) | Calcium Mobilization | 1 - 5 µM | [10] |
| Polyethyleneimine (PEI) | Radioligand Binding | 0.3% - 0.5% for filter pre-treatment | [2][10] |
| Bovine Serum Albumin (BSA) | Radioligand Binding | 0.1% in assay buffer | [2][10] |
Table 2: Typical Incubation Times for Bradykinin Receptor Assays
| Step | Assay Type | Typical Incubation Time | Reference |
| Dye Loading | Calcium Mobilization | 60 minutes at 37°C | [2] |
| Radioligand Incubation | Radioligand Binding | 60 - 90 minutes at room temperature | [10] |
| Agonist Stimulation | Receptor Internalization | 15 - 60 minutes |
Visualizations
Caption: Canonical Gq-mediated signaling pathway of the Bradykinin B2 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raf kinase inhibitory protein reduces bradykinin receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize off-target effects of bradykinin acetate
Welcome to the technical support center for bradykinin acetate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound primarily targets two G-protein coupled receptors (GPCRs): the bradykinin B1 receptor (B1R) and the B2 receptor (B2R).[1][2][3] The B2 receptor is constitutively expressed in many cell types and is considered the main receptor for bradykinin, mediating its acute effects.[1][4] The B1 receptor is typically expressed at low levels in healthy tissues but is induced by inflammation, tissue injury, and certain cytokines.[2][5]
Q2: What are the known off-target effects of this compound?
While this compound is relatively specific for its B1 and B2 receptors, researchers should be aware of potential off-target or confounding effects:
-
Activation of other receptors at high concentrations: At supra-physiological concentrations, this compound may interact with other GPCRs, leading to non-specific signaling.
-
Metabolite activity: Bradykinin can be cleaved by peptidases into smaller fragments, such as BK-(1-7) and BK-(1-5).[6] These fragments may exhibit biological activity that is not mediated by B1 or B2 receptors, potentially leading to unexpected cellular responses.[6]
-
Transactivation of other receptors: Bradykinin signaling can lead to the transactivation of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which can initiate downstream signaling cascades independent of direct B1/B2 activation.
-
"Bradykinin Storm": In certain pathological contexts, such as severe inflammation or viral infections, excessive bradykinin can lead to a "bradykinin storm," characterized by a massive release of inflammatory mediators and increased vascular permeability.[7][8]
Q3: How can I be sure the observed effects in my experiment are specific to bradykinin receptor activation?
To ensure the observed effects are due to specific bradykinin receptor activation, it is crucial to include proper controls in your experimental design. The most effective method is to use specific B1 and B2 receptor antagonists. If the effect of this compound is blocked or significantly reduced in the presence of a specific antagonist, it strongly suggests the effect is mediated by that receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or unexpected cellular response. | 1. This compound concentration is too high, causing off-target effects. 2. The cell line expresses unexpected levels of B1 or B2 receptors. 3. Bradykinin metabolites are causing non-specific effects. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Characterize B1 and B2 receptor expression levels in your cell line using qPCR, Western blot, or radioligand binding assays. 3. Use peptidase inhibitors to prevent the degradation of bradykinin, although this may also affect other cellular processes. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution. 2. Differences in cell passage number or confluency. 3. Contamination of cell culture. | 1. Prepare fresh stock solutions of this compound regularly and store them properly. 2. Maintain consistent cell culture conditions, including passage number and seeding density. 3. Regularly test for mycoplasma and other contaminants. |
| No response to this compound. | 1. Low or no expression of B1 or B2 receptors in the experimental model. 2. Degradation of this compound. 3. Incorrect experimental conditions (e.g., buffer composition, temperature). | 1. Confirm receptor expression as mentioned above. Consider using a positive control cell line known to respond to bradykinin. 2. Ensure proper storage and handling of this compound. Consider the use of peptidase inhibitors. 3. Optimize experimental parameters based on literature protocols for your specific assay. |
| Effect is not blocked by a specific B1 or B2 antagonist. | 1. The observed effect is mediated by a different bradykinin receptor subtype or a non-bradykinin receptor. 2. The antagonist concentration is too low. 3. The effect is due to a bradykinin metabolite. | 1. Investigate the possibility of other receptor involvement. 2. Perform a dose-response experiment with the antagonist to ensure complete receptor blockade. 3. Consider the potential role of bradykinin fragments.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for bradykinin and its antagonists to aid in experimental design.
Table 1: Bradykinin Receptor Binding Affinities (Ki) and EC50 Values
| Ligand | Receptor | Species/Cell Line | Ki (nM) | EC50 (nM) | Reference |
| Bradykinin | B2 | Human | 0.07 - 0.68 | 2.18 | [9][10] |
| Bradykinin | B2 | Rat | - | 7.9 | [11] |
| Bradykinin | B2 | Canine Tracheal Epithelial Cells | 1.5 (Kd) | 17.6 | [12] |
| des-Arg9-bradykinin | B1 | Human | 0.1 - 5.5 | - | [2] |
| Lys-[Des-Arg9]BK | B1 | Rat Trigeminal Ganglion Neurons | - | - | [13] |
Table 2: Bradykinin Receptor Antagonist Inhibition Constants (IC50 and pKB/pA2)
| Antagonist | Receptor | Species/Cell Line | IC50 (nM) | pKB/pA2 | Reference |
| Icatibant (HOE 140) | B2 | Human Epidermoid Carcinoma (A-431) | 1.07 | - | [14] |
| Icatibant (HOE 140) | B2 | Human Urinary Bladder | - | 8.4 | [15] |
| Icatibant (HOE 140) | B2 | Rat Urinary Bladder | - | 8.0 | [15] |
| MEN11270 | B2 | Human Urinary Bladder | - | 8.4 | [15] |
| FR173567 | B2 | Human Urinary Bladder | - | 8.6 | [15] |
| CID 9916412 | B1 | - | 0.18 | - | [16] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Assess Bradykinin B2 Receptor Activation
This protocol describes how to measure intracellular calcium mobilization in response to this compound, a hallmark of B2 receptor activation through the Gq pathway.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 expressing B2R, or a native cell line like human umbilical vein endothelial cells) in a 96-well black, clear-bottom plate.
-
Culture cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes.
-
-
This compound and Antagonist Preparation:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Prepare a stock solution of a B2 receptor antagonist (e.g., Icatibant) in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and the antagonist in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
For antagonist experiments, pre-incubate the cells with the B2 receptor antagonist for 15-30 minutes before adding this compound.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound solution to the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the dose-response curve for this compound to determine the EC50 value.
-
For antagonist experiments, compare the response to this compound in the presence and absence of the antagonist to confirm B2 receptor-mediated signaling.
-
Visualizations
Caption: Bradykinin B1 and B2 receptor signaling pathways and points of antagonist action.
Caption: A logical workflow for investigating this compound effects while controlling for off-target responses.
References
- 1. benchchem.com [benchchem.com]
- 2. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Dysregulated Bradykinin: Mystery in the Pathogenesis of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin B2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. innoprot.com [innoprot.com]
- 11. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and functional characterization of bradykinin receptors in canine cultured tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Functional expression of bradykinin B1 and B2 receptors in neonatal rat trigeminal ganglion neurons [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bradykinin B1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Technical Support Center: Improving Reproducibility of Bradykinin-Induced Hyperalgesia
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results in bradykinin-induced hyperalgesia experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during bradykinin-induced hyperalgesia experiments in a question-and-answer format.
Issue 1: Inconsistent or No Hyperalgesic Response
-
Question: Why am I not observing a consistent hyperalgesic response after bradykinin administration?
-
Answer: Several factors can contribute to a lack of a consistent hyperalgesic response.
-
Bradykinin Dose: The dose of bradykinin is critical. Too low a dose may not be sufficient to induce hyperalgesia, while the response can plateau at higher doses. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and animal strain.
-
Tachyphylaxis: Repeated administration of bradykinin at the same site within a short period can lead to tachyphylaxis, a rapid decrease in response. A second injection of bradykinin at 5- or 30-minute intervals has been shown to produce significantly less pain and hyperalgesia.[1] Ensure adequate time between injections if your protocol requires multiple administrations.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to bradykinin. Additionally, there is evidence of sexual dimorphism in bradykinin-induced hyperalgesia, with female rats potentially showing a greater enhancement of hyperalgesia under certain conditions.
-
Route of Administration: The method of bradykinin delivery (e.g., intradermal, intra-articular, intramuscular) will significantly impact the localization and intensity of the hyperalgesic response. Ensure the administration technique is consistent and accurate.
-
Issue 2: High Variability Between Animals
-
Question: What are the common sources of high variability in hyperalgesia measurements between individual animals?
-
Answer: High inter-animal variability can obscure experimental results.
-
Injection Site: Precise and consistent injection placement is crucial. For paw injections, ensure the bradykinin is administered to the same anatomical location (e.g., plantar surface, dorsal surface) across all animals.
-
Handling and Stress: Excessive handling or stressful conditions before and during testing can influence baseline pain thresholds and the response to bradykinin. Acclimate animals to the testing environment and handling procedures to minimize stress-induced analgesia.
-
Baseline Nociceptive Thresholds: Establish stable baseline measurements before bradykinin administration. Animals with unusually high or low baseline thresholds may introduce variability and could be excluded based on predefined criteria.
-
Inflammatory State: The pre-existing inflammatory state of the tissue can significantly alter the response to bradykinin. In normal tissue, bradykinin-induced hyperalgesia is primarily mediated by B2 receptors.[2] However, in the presence of inflammation, B1 receptors can be upregulated and contribute to the hyperalgesic response.[2][3][4]
-
Issue 3: Unexpected Pharmacological Effects
-
Question: Why is my B2 receptor antagonist not completely blocking the hyperalgesic response?
-
Answer: While bradykinin primarily acts on B2 receptors in acute models, there are situations where B2 receptor antagonism may be incomplete.[2]
-
B1 Receptor Involvement: In models involving prior inflammation (e.g., pre-treatment with Freund's complete adjuvant or cytokines), B1 receptors are often induced and can mediate hyperalgesia.[2][3][4] In such cases, a B1 receptor antagonist may be required, either alone or in combination with a B2 antagonist, to fully block the response.
-
Downstream Mediator Release: Bradykinin can trigger the release of other pro-inflammatory and hyperalgesic mediators, such as prostaglandins and cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8).[5] Antagonizing only the B2 receptor may not be sufficient to block the effects of these downstream molecules.
-
-
Question: I am observing a very short-lived hyperalgesic effect. How can I prolong it?
-
Answer: Bradykinin has a very short half-life in vivo due to rapid degradation by peptidases.[6]
-
Peptidase Inhibitors: Co-administration of peptidase inhibitors, such as captopril (a kininase II inhibitor), can prolong the action of bradykinin and enhance its hyperalgesic effects.[6]
-
Co-administration with Other Mediators: The presence of other inflammatory mediators like serotonin can enhance and prolong bradykinin-induced muscle hyperalgesia.[7][8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: Bradykinin Dosages for Inducing Hyperalgesia in Rodents
| Animal Model | Type of Hyperalgesia | Bradykinin Dose | Route of Administration | Reference |
| Rat | Mechanical | 1 nmol - 1 µmol | Intra-articular (knee) | [3] |
| Rat | Mechanical | Dose-dependent | Intradermal (hind paw) | [2] |
| Rat | Thermal | 1 µg / 2.5 µl | Intradermal (hind paw) | [9] |
| Rat | Thermal | 0.25 nmol | Intra-amygdala | [10] |
| Human | Thermal | 0.1 - 10 nmol / 10 µl | Intradermal (forearm) | [1] |
| Human | Mechanical (Muscle) | 10 nmol (with 20 nmol Serotonin) | Intramuscular (tibialis anterior) | [7] |
Table 2: Timing of Bradykinin-Induced Hyperalgesia
| Animal Model | Type of Hyperalgesia | Onset | Peak Effect | Duration | Reference |
| Rat | Mechanical (knee joint) | - | ~4 hours | - | [3] |
| Rat | Mechanical (hind paw) | Immediate | - | 5-10 minutes | [6] |
| Human | Mechanical (muscle) | - | - | Up to 40 minutes (with serotonin) | [7] |
| Human | Thermal | Rapid | - | Tachyphylaxis observed at 5-30 min | [1] |
Experimental Protocols
This section provides detailed methodologies for common bradykinin-induced hyperalgesia experiments.
Protocol 1: Induction of Mechanical Hyperalgesia in the Rat Paw (Modified Randall-Selitto Test)
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimation: Acclimate rats to the testing apparatus for at least 3 days prior to the experiment.
-
Baseline Measurement: Gently restrain the rat and apply increasing pressure to the dorsal surface of the hind paw using a pressure applicator with a dull, conical tip. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold (PWT). Repeat this measurement three times with at least 5 minutes between each measurement and calculate the mean baseline PWT.
-
Bradykinin Administration: Prepare a solution of bradykinin in sterile saline (0.9% NaCl). Inject a specific dose (e.g., dose-range of 100-1000 nmol in a volume of 50 µl) intradermally into the dorsal surface of the hind paw.
-
Post-Injection Measurements: Measure the PWT at various time points after bradykinin injection (e.g., 5, 15, 30, 60, and 120 minutes) to determine the time course of hyperalgesia. A significant decrease in PWT compared to baseline indicates mechanical hyperalgesia.
-
Vehicle Control: A separate group of animals should be injected with the same volume of sterile saline to control for any effects of the injection itself.
Protocol 2: Induction of Thermal Hyperalgesia in the Rat Paw (Hargreaves Test)
-
Animals: Male Sprague-Dawley rats (250-300g).[9]
-
Acclimation: Place rats in individual plexiglass chambers on a glass floor and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw. The time taken for the rat to withdraw its paw from the heat stimulus is recorded as the paw withdrawal latency (PWL). Perform three baseline measurements with at least 10 minutes between each measurement and calculate the mean.[9] A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Bradykinin Administration: Prepare a solution of bradykinin in sterile saline. Inject a specific dose (e.g., 1 µg in 2.5 µl) intradermally into the plantar surface of the hind paw at the site of heat stimulation.[9]
-
Post-Injection Measurements: Measure the PWL at various time points after bradykinin injection (e.g., 5, 15, 30, and 60 minutes). A significant decrease in PWL compared to baseline indicates thermal hyperalgesia.
-
Vehicle Control: A control group should receive an injection of the vehicle (sterile saline) alone.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Bradykinin-Induced Hyperalgesia
Bradykinin contributes to hyperalgesia through a complex signaling cascade involving two main G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed on sensory neurons and is responsible for the acute pain and hyperalgesia induced by bradykinin. The B1 receptor is typically expressed at low levels but is upregulated by inflammatory mediators and tissue injury, contributing to more chronic pain states.
Caption: Signaling pathway of bradykinin-induced hyperalgesia.
Experimental Workflow for Assessing Bradykinin-Induced Hyperalgesia
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of a novel compound on bradykinin-induced hyperalgesia.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. Pain and hyperalgesia after intradermal injection of bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation modulates the contribution of receptor-subtypes to bradykinin-induced hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of bradykinin B1 receptors in vivo in a model of ultra-violet irradiation-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. Duration and distribution of experimental muscle hyperalgesia in humans following combined infusions of serotonin and bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental human muscle pain and muscular hyperalgesia induced by combinations of serotonin and bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin-12-lipoxygenase-VR1 signaling pathway for inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin into amygdala induces thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in measuring short half-life of bradykinin in vivo
Welcome to the Technical Support Center for Bradykinin Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with measuring the short half-life of bradykinin in vivo.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue: Low or Undetectable Bradykinin Levels
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Rapid Degradation | Bradykinin has an extremely short half-life of less than 30 seconds in plasma due to rapid enzymatic degradation by kininases.[1][2] It is crucial to inhibit these enzymes immediately upon sample collection. |
| Inadequate Inhibitors | The protease inhibitor cocktail may be incomplete or at an insufficient concentration. Ensure your cocktail effectively inhibits key kininases such as Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP), Carboxypeptidase N (CPN), and Neutral Endopeptidase (NEP).[3][4] |
| Suboptimal Sample Handling | Delays between blood collection, addition of inhibitors, and centrifugation can lead to significant bradykinin loss.[4] Place samples on ice immediately and process them as quickly as possible. |
| Incorrect Sample Type | The use of serum is not recommended. The coagulation process can artificially generate or degrade bradykinin.[5] Use plasma collected with an appropriate anticoagulant. |
| Improper Storage | Repeated freeze-thaw cycles can degrade bradykinin.[6] Store plasma samples in single-use aliquots at -80°C.[5] |
Issue: High Variability in Bradykinin Measurements
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Sample Collection | Variations in venipuncture technique can cause tissue trauma and contact activation, leading to inconsistent ex vivo bradykinin generation.[5] Standardize the blood collection procedure to be as smooth and rapid as possible. |
| Pre-analytical Variability | Differences in the time between sample collection, centrifugation, and freezing will introduce variability.[4] Adhere to a strict, standardized protocol for all samples. |
| Contact Activation | Contact of blood with glass surfaces can activate the kallikrein-kinin system, leading to artificial bradykinin production.[4][6] Use polypropylene or siliconized tubes for collection and processing.[4] |
| Assay Interference | The assay itself may have cross-reactivity with bradykinin metabolites, which can lead to inaccurate and variable results.[1] Check the specificity of your immunoassay or use a highly specific method like LC-MS/MS. |
Frequently Asked Questions (FAQs)
Q1: What is the half-life of bradykinin in vivo?
The half-life of bradykinin in plasma is very short, estimated to be between 15 and 34 seconds.[7][8][9] This rapid turnover is a primary challenge in its accurate measurement.
Q2: Why is it so difficult to measure bradykinin accurately?
The main challenges are its very short half-life, low baseline concentrations in the picogram per milliliter range, and its susceptibility to both rapid degradation and artificial generation during sample collection and processing.[2][3][10]
Q3: What is the best anticoagulant to use for blood collection?
EDTA is a commonly recommended anticoagulant for bradykinin measurement.[1][4][5] It is crucial to collect the blood directly into pre-chilled tubes containing both the anticoagulant and a potent protease inhibitor cocktail.[5]
Q4: Can I measure bradykinin metabolites instead of bradykinin itself?
Yes, measuring more stable metabolites like BK1-5 can be an indirect but more reliable way to assess in vivo bradykinin release, as they have a longer half-life.[6][11] Enzyme immunoassays and LC-MS/MS methods have been developed for this purpose.[6][11]
Q5: What are the advantages of using LC-MS/MS over immunoassays for bradykinin measurement?
LC-MS/MS offers higher specificity and can distinguish between bradykinin and its closely related metabolites, reducing the risk of cross-reactivity that can be an issue with some immunoassays.[2] While immunoassays can be sensitive, they may lack the specificity of mass spectrometry.[2][12]
Quantitative Data Summary
Table 1: Half-life of Bradykinin in Human Plasma
| Condition | Bradykinin Half-life | Reference |
| Normal Plasma | ~34 seconds | [7][8] |
| Plasma with ACE Inhibitor (enalaprilat) | Increased ~12-fold | [7][8] |
| In circulation (estimated) | <15 seconds | [9] |
| In vivo (human forearm) | ~17 seconds | [13] |
Table 2: Comparison of Analytical Methods for Bradykinin Quantification
| Method | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 2.5 - 5 pg/mL | High specificity and accuracy, can measure metabolites. | Requires specialized equipment and expertise. |
| Immunoassay (EIA/ELISA) | Varies by kit, can be in pg/mL range. | High throughput, less expensive equipment. | Potential for cross-reactivity with metabolites.[1][2] |
Experimental Protocols
Protocol 1: Blood Collection for Bradykinin Measurement
This protocol is designed to minimize pre-analytical variability and prevent the degradation or artificial generation of bradykinin.
-
Preparation: Pre-chill 1.5 mL polypropylene microcentrifuge tubes on ice. Prepare a protease inhibitor cocktail containing inhibitors for ACE, CPN, and other kininases. Add the appropriate volume of the inhibitor cocktail to each tube.
-
Venipuncture: Collect whole blood using a smooth venipuncture technique to minimize tissue trauma and contact activation. A 21G butterfly needle with minimal tubing is recommended.[4]
-
Collection: Draw the blood directly into the pre-chilled tube containing the protease inhibitor cocktail and EDTA.
-
Mixing: Immediately and gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.
-
Cooling: Place the tube immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1000-2000 x g for 15 minutes at 4°C.[5]
-
Aliquoting and Storage: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell pellet. Aliquot the plasma into pre-chilled, labeled polypropylene tubes. Immediately freeze and store the aliquots at -80°C until analysis.[5]
Protocol 2: Sample Preparation using Ethanol Precipitation (for LC-MS/MS)
This method is used to stop enzymatic activity and precipitate proteins prior to analysis by mass spectrometry.
-
Ethanol Addition: To a 0.1 mL plasma aliquot, add 0.5 mL of 80% ice-cold ethanol.[10]
-
Vortexing: Vortex the mixture vigorously to ensure complete denaturation of enzymes.[10]
-
Incubation & Centrifugation: The ethanol-mixed samples can be stored at 4°C or -80°C.[5] Before analysis, centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the resulting supernatant to a new tube for the subsequent solid-phase extraction (SPE) or direct injection into the LC-MS/MS system.
Visualizations
Bradykinin Degradation Pathway
Caption: Major enzymatic pathways of bradykinin degradation in plasma.
Experimental Workflow for Bradykinin Measurement
Caption: Recommended workflow for in vivo bradykinin measurement.
Troubleshooting Logic for Low Bradykinin Signal
Caption: Logical steps for troubleshooting low bradykinin measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin Metabolism and Drug-Induced Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases [frontiersin.org]
- 10. medrxiv.org [medrxiv.org]
- 11. Detection of the degradation products of bradykinin by enzyme immunoassays as markers for the release of kinin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunologic methods for quantitative estimation of small peptides and their application to bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
bradykinin acetate stability issues in long-term experiments
Welcome to the technical support center for bradykinin acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store lyophilized this compound powder?
For optimal long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment.[1] When stored correctly under these conditions, the peptide is stable for at least four years.[2] For short-term storage, refrigeration at 4°C is acceptable for several weeks, provided the container is tightly sealed to protect it from moisture and light.[1]
Q2: What is the best way to reconstitute this compound?
To prevent condensation, allow the vial of lyophilized powder to warm to room temperature before opening.[1] The choice of solvent depends on the subsequent application. Sterile, high-purity water, or buffers like phosphate-buffered saline (PBS) are common choices.[1] For stock solutions, 0.1 M acetic acid is often recommended.[3] For peptides with solubility challenges, a small amount of an organic solvent such as DMSO or ethanol can be used for initial dissolution, followed by dilution with the desired aqueous buffer.[1][2] When mixing, gently swirl or pipette the solution; avoid vigorous vortexing to prevent peptide aggregation.[1]
Q3: How should I store reconstituted this compound solutions?
Once reconstituted, the stability of bradykinin in solution is significantly lower than in its lyophilized form.[1] It is highly recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4] These aliquots should be stored at -20°C or -80°C.[1] Stock solutions in 0.1 M acetic acid are reported to be stable for up to 3 months when stored at -20°C.[3] For immediate use (within a day), the solution can be kept at 4°C.[1] Aqueous solutions in buffers like PBS are not recommended for storage longer than one day.[2]
Q4: What are the primary causes of this compound degradation in experiments?
Bradykinin degradation can be attributed to several factors:
-
Enzymatic Degradation: This is the most significant issue in biological samples. Bradykinin has an extremely short half-life in plasma (less than 30 seconds) due to rapid breakdown by various peptidases (kininases).[4][5] Key enzymes include Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N (CPN), and Aminopeptidase P (APP).[6][7][8]
-
Repeated Freeze-Thaw Cycles: This process can physically damage the peptide's structure and introduce moisture, leading to hydrolysis and degradation.[1][4]
-
Temperature: Higher temperatures accelerate both enzymatic and non-enzymatic degradation pathways.[1][9]
-
pH: The stability of peptides is often pH-dependent. While specific pH stability data for this compound is limited in the search results, preparing stock solutions in slightly acidic conditions (like 0.1 M acetic acid) is a common practice, suggesting it is stable under these conditions.[3]
Q5: What is the half-life of bradykinin in biological fluids?
The half-life of bradykinin in plasma is exceptionally short, often cited as less than 30 seconds.[4][5] One study measuring its degradation in normal plasma calculated a half-life of 34 seconds.[10][11] This rapid clearance is due to potent enzymatic activity.
Data Summary Tables
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Months to Years[1] (≥ 4 years[2]) | Store in a desiccated environment, protected from moisture and light.[1] |
| 4°C | Several Weeks[1] | Suitable for short-term storage only; ensure container is tightly sealed.[1] | |
| Reconstituted (0.1M Acetic Acid) | -20°C | Up to 3 months[3] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][3] |
| Reconstituted (Aqueous Buffer, e.g., PBS) | -20°C to -80°C | Weeks to a few months[1] | Stability is buffer-dependent; aliquot to prevent contamination and degradation.[1] |
| 4°C | 1-2 Days[1] | Recommended for immediate use only due to risk of microbial growth and degradation.[1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| 0.1 M Acetic Acid | 25 mg/mL | |
| DMSO | ~12 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| PBS (pH 7.2) | ~2 mg/mL | [2] |
Visualized Pathways and Workflows
Caption: Bradykinin B2 receptor signaling cascade.
Caption: Troubleshooting workflow for bradykinin stability.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a concentrated stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile 0.1 M acetic acid or nuclease-free water
-
Calibrated micropipettes and sterile, low-protein-binding tips
-
Sterile, polypropylene microcentrifuge tubes for aliquots
Procedure:
-
Equilibration: Remove the vial of lyophilized this compound from -20°C or -80°C storage and allow it to sit at room temperature for 10-15 minutes before opening. This prevents moisture from condensing inside the vial, which can degrade the peptide.[1]
-
Solvent Addition: Following the manufacturer's datasheet for solubility (e.g., to make a 25 mg/mL stock in 0.1 M acetic acid), carefully add the appropriate volume of cold, sterile solvent to the vial.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking or vortexing to minimize the risk of aggregation.[1]
-
Aliquoting: Once fully dissolved, immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding polypropylene tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid wasting material.
-
Storage: Immediately store the aliquots at -20°C or, for longer-term storage, at -80°C.[1] Record the concentration, date, and contents on each tube.
Protocol 2: Minimizing Degradation in Biological Samples
This protocol is essential for experiments involving plasma, serum, or tissue homogenates where kininases are active.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Protease inhibitor cocktail (must contain an ACE inhibitor like enalaprilat or captopril)[4]
-
Refrigerated centrifuge (4°C)
-
Ice bath
Procedure:
-
Sample Collection: Collect blood or other biological samples directly into pre-chilled tubes containing both an anticoagulant and a broad-spectrum protease inhibitor cocktail.[4] The addition of inhibitors is critical to prevent the in vitro degradation of bradykinin.[4]
-
Immediate Cooling: Place the collected samples immediately on ice to slow down all enzymatic activity.
-
Prompt Processing: Centrifuge the samples as soon as possible at 4°C to separate plasma or other fractions.[4] A typical protocol might involve centrifugation at 1000 x g for 15 minutes.[4]
-
Aliquoting and Storage: Carefully transfer the supernatant (plasma) to fresh, pre-chilled tubes. Aliquot into single-use volumes and flash-freeze before storing at -80°C.[4]
-
Experimental Use: When ready to perform an experiment, thaw the required aliquot quickly and keep it on ice throughout the procedure. Avoid leaving the sample at room temperature for extended periods.
Protocol 3: Assessment of Bradykinin Stability and Activity
If you suspect your bradykinin solution has degraded, its integrity can be assessed using analytical or functional methods.
1. Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate technique used to separate, identify, and quantify a compound and its degradation products.[12]
-
Principle: A small volume of the bradykinin solution is injected into the HPLC system. The sample is passed through a column (e.g., C18) under high pressure. Bradykinin and any potential degradation fragments will travel through the column at different rates and be detected as they exit.
-
Methodology:
-
Prepare a fresh, known-concentration standard of this compound as a control.
-
Run the control standard on the HPLC to establish a reference peak (retention time and peak area).
-
Run your experimental sample (the solution with suspected degradation).
-
Analysis: Compare the chromatograms. A significant decrease in the area of the main bradykinin peak or the appearance of new, smaller peaks in your sample compared to the control indicates degradation.[7][13]
-
2. Functional Method: Vasorelaxation Assay in Isolated Arterial Rings
This bioassay assesses the biological activity of bradykinin by measuring its ability to induce vasodilation, one of its key physiological effects.[1]
-
Principle: Arterial rings are mounted in an organ bath and pre-contracted with a vasoconstrictor. The ability of the bradykinin solution to relax this pre-contracted tissue is measured.
-
Methodology:
-
Tissue Preparation: Isolate an artery (e.g., rat aorta or mesenteric artery) and cut it into small rings (2-3 mm).
-
Mounting: Mount the arterial rings in an organ bath filled with a physiological salt solution (e.g., Krebs solution) at 37°C and bubbled with carbogen (95% O₂, 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a stable resting tension.
-
Pre-Contraction: Add a vasoconstrictor agent (e.g., phenylephrine or norepinephrine) to induce a stable, submaximal contraction.
-
Bradykinin Addition: Once the contraction is stable, add cumulative concentrations of your bradykinin solution to the bath.[1]
-
Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction.[1] A loss of potency (requiring a higher concentration to achieve the same effect) or a reduced maximal relaxation compared to a fresh standard indicates that your bradykinin solution has lost activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ≥98% (HPLC), Ca2+-dependent nitric oxide synthetase activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pathways of bradykinin degradation in blood and plasma of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical pathways of degradation of the bradykinin analog, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the correct vehicle for bradykinin acetate administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate vehicles for bradykinin acetate administration. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: this compound is a peptide and its solubility is dependent on its amino acid sequence and overall charge. For initial solubilization, sterile water, dilute acetic acid (e.g., 0.1 M), or phosphate-buffered saline (PBS) at pH 7.2 are recommended. If solubility in aqueous solutions is limited, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) can be used to prepare a concentrated stock solution.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the lyophilized this compound and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL or 10 mg/mL). If using an organic solvent like DMSO, dissolve the peptide completely in a small volume of the solvent before further dilution. It is recommended to prepare fresh solutions for each experiment, but if storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for up to three months. Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is generally not recommended to dissolve lyophilized this compound directly in complex media. Peptides can interact with components in the media, leading to precipitation or degradation. The preferred method is to prepare a concentrated stock solution in a simple solvent and then dilute it to the final working concentration in the cell culture medium immediately before use.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: The choice of vehicle for in vivo administration depends on the route of administration (intravenous, intraperitoneal, or subcutaneous). For intravenous (IV) and intraperitoneal (IP) injections, sterile isotonic saline (0.9% NaCl) or PBS are commonly used. For subcutaneous (SC) injections, a buffered solution at a physiological pH is recommended to minimize irritation at the injection site. If a stock solution in an organic solvent is used, it should be diluted with a physiological buffer to a final concentration where the organic solvent percentage is minimal (typically <1% DMSO) to avoid toxicity.
Q5: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A5: To prevent precipitation, add the DMSO stock solution dropwise to the gently vortexing aqueous buffer. This gradual addition helps to ensure proper mixing and avoids localized high concentrations of the peptide that can lead to aggregation. It is also advisable to warm the aqueous buffer to room temperature before adding the DMSO stock.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | - Incorrect solvent selection.- Peptide has aggregated. | - Refer to the solubility data table below and try a different solvent.- For basic peptides, try a dilute acidic solution (e.g., 10% acetic acid).- For acidic peptides, try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).- Gentle warming (<40°C) or sonication can aid dissolution. |
| Solution is cloudy or contains precipitates after dilution. | - Exceeded solubility limit.- Interaction with buffer components.- pH of the final solution is near the isoelectric point of the peptide. | - Prepare a more dilute solution.- Add the stock solution to the diluent slowly while mixing.- Check the pH of the final solution and adjust if necessary.- Consider using a different buffer system. |
| Loss of biological activity. | - Peptide degradation due to improper storage.- Oxidation of sensitive amino acids (e.g., Met, Cys, Trp).- Adsorption to container surfaces. | - Store lyophilized peptide at -20°C or -80°C.- Prepare fresh solutions for each experiment.- Use oxygen-free buffers for peptides with oxidation-sensitive residues.- Use low-protein-binding tubes and pipette tips. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution.- Instability of the working solution.- Variability in administration technique. | - Ensure the peptide is completely dissolved before making dilutions.- Prepare working solutions immediately before use.- Standardize the administration protocol, including injection volume and speed. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Water | ≥226.6 mg/mL | [1] |
| 0.1 M Acetic Acid | 25 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ≥113 mg/mL (with gentle warming) | [1] |
| Ethanol (EtOH) | ≥113.5 mg/mL (with gentle warming) | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (IV) Injection
-
Prepare a Stock Solution:
-
Weigh the required amount of lyophilized this compound.
-
Dissolve in sterile 0.1 M acetic acid to a concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Prepare the Injection Vehicle:
-
Use sterile, pyrogen-free isotonic saline (0.9% NaCl).
-
-
Prepare the Final Injection Solution:
-
On the day of the experiment, dilute the stock solution with the isotonic saline to the desired final concentration (e.g., 10 µg/mL).
-
Ensure the final solution is clear and free of precipitates. Filter through a 0.22 µm sterile filter if necessary.
-
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection
-
Prepare a Stock Solution:
-
Dissolve this compound in sterile water or PBS (pH 7.2) to a concentration of 1 mg/mL.
-
Alternatively, if using an organic solvent, dissolve in a minimal amount of DMSO and then dilute with PBS to a stock concentration where the DMSO percentage is low (e.g., 10%).
-
-
Prepare the Injection Vehicle:
-
Use sterile PBS (pH 7.2) or isotonic saline.
-
-
Prepare the Final Injection Solution:
-
Dilute the stock solution with the injection vehicle to the final desired concentration.
-
If a DMSO stock was used, ensure the final DMSO concentration is below 1%.
-
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
how to control for enzymatic degradation of bradykinin in tissue
Technical Support Center: Bradykinin Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for controlling the enzymatic degradation of bradykinin in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is bradykinin and why is its degradation a concern in experiments?
Bradykinin is a short-lived, potent inflammatory mediator belonging to the kinin family of peptides. It plays a crucial role in vasodilation, inflammation, and pain signaling by activating its B1 and B2 receptors. Its biological effects are tightly regulated by rapid enzymatic degradation in tissues and plasma. For researchers studying its physiological or pathological roles, preventing this rapid breakdown ex vivo is critical to accurately measure its concentration and activity. Failure to control degradation leads to underestimation of bradykinin levels and unreliable experimental results.
Q2: Which enzymes are primarily responsible for bradykinin degradation in tissues?
Bradykinin is degraded by several peptidases, collectively known as kininases. The most significant enzymes involved are:
-
Angiotensin-Converting Enzyme (ACE): Also known as Kininase II, ACE is a major kininase found in various tissues, including the lungs, endothelium, and kidneys. It inactivates bradykinin by cleaving the C-terminal Phe⁸-Arg⁹ dipeptide.
-
Neutral Endopeptidase (NEP): Also called Neprilysin, NEP is another key enzyme that cleaves bradykinin at multiple sites. It is widely distributed in tissues like the kidney, lung, and brain.
-
Carboxypeptidase N (CPN): Also known as Kininase I, this enzyme removes the C-terminal arginine (Arg⁹) residue, generating the less active metabolite, des-Arg⁹-bradykinin.
-
Aminopeptidase P (APP): This enzyme cleaves the N-terminal arginine (Arg¹) residue.
Controlling the activity of these enzymes is paramount for preserving bradykinin integrity in tissue samples.
Q3: How can I prevent bradykinin degradation during tissue processing?
The most effective strategy is to use a combination of rapid processing at low temperatures and a "cocktail" of specific enzyme inhibitors. This cocktail should be added to all buffers used during tissue collection, homogenization, and extraction.
Key components of an effective inhibitor cocktail include:
-
ACE Inhibitor: Captopril or Lisinopril are commonly used.
-
NEP Inhibitor: Phosphoramidon or Thiorphan.
-
Carboxypeptidase Inhibitor: MERGETPA or DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid.
-
General Protease Inhibitors: A broad-spectrum protease inhibitor cocktail (often available commercially) can also be included to inhibit other less specific proteases.
The diagram below illustrates the primary degradation pathways and the points of action for these key inhibitors.
Caption: Bradykinin degradation pathways and inhibitor actions.
Troubleshooting Guide
Problem: My measured bradykinin levels are consistently low or undetectable.
This is a common issue, almost always related to insufficient inhibition of kininase activity during sample handling and processing.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low bradykinin detection.
Quantitative Data & Protocols
Table 1: Recommended Kininase Inhibitors
This table summarizes common inhibitors for the primary bradykinin-degrading enzymes, with their typical working concentrations and inhibitory constants (IC50). The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Target Enzyme | Inhibitor | Typical Working Concentration | IC50 Value | Citation(s) |
| ACE (Kininase II) | Captopril | 10-20 µM | 6-20 nM | [1][2][3] |
| Lisinopril | 10 µM | ~1 nM | [4] | |
| NEP (Neprilysin) | Phosphoramidon | 1-10 µM | ~2-34 nM | [5][6] |
| Thiorphan | 10 µM | ~2.4 µM | [1] | |
| CPN (Kininase I) | MERGETPA | 10 µM | ~30 nM | [7] |
Note: Optimal concentrations may vary depending on the tissue type and experimental conditions. A pilot experiment is recommended to determine the most effective concentration for your specific application.
Experimental Protocol: Tissue Collection and Homogenization
This protocol provides a generalized procedure for processing tissue to preserve endogenous bradykinin.
Materials:
-
Collection Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, chilled to 4°C.
-
Inhibitor Stock Solution (100X): Prepare a concentrated stock of the inhibitor cocktail (e.g., 1 mM Captopril, 1 mM Phosphoramidon, 1 mM MERGETPA) in an appropriate solvent (e.g., water or DMSO). Store at -20°C.
-
Homogenization Buffer: PBS containing 1X Inhibitor Cocktail (add 10 µL of 100X stock per 1 mL of buffer immediately before use).
-
Liquid nitrogen.
-
Pre-chilled homogenization tubes and pestles or mechanical homogenizer.
Workflow Diagram:
Caption: Workflow for tissue processing to preserve bradykinin.
Procedure:
-
Preparation: Pre-chill all buffers, tubes, and equipment (centrifuge, homogenizer) to 4°C. Prepare fresh Homogenization Buffer with the 1X inhibitor cocktail immediately before starting.
-
Tissue Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem degradation.
-
Washing: Immediately place the excised tissue into a tube containing ice-cold Collection Buffer with the 1X inhibitor cocktail. Wash briefly to remove excess blood.
-
Homogenization: Transfer the tissue to a pre-chilled homogenization tube. Add an appropriate volume of ice-cold Homogenization Buffer (e.g., 5-10 volumes of buffer per weight of tissue, w/v).
-
Mechanical Disruption: Homogenize the tissue on ice. For mechanical homogenizers, use short bursts (15-20 seconds) followed by cooling periods to prevent sample heating.
-
Clarification: Centrifuge the homogenate at 10,000 - 15,000 x g for 15-20 minutes at 4°C.
-
Collection: Carefully transfer the resulting supernatant to a new pre-chilled tube. This fraction contains the soluble bradykinin.
-
Storage: Use the supernatant immediately for analysis or snap-freeze aliquots in liquid nitrogen and store them at -80°C until use. Avoid multiple freeze-thaw cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Bradykinin Acetate vs. Kallidin: A Comparative Analysis of Their Effects on the Myocardium
For Researchers, Scientists, and Drug Development Professionals
Bradykinin and kallidin, two closely related vasoactive peptides of the kinin family, play significant roles in cardiovascular physiology and pathophysiology. Both peptides are potent vasodilators and are implicated in cardioprotective mechanisms, particularly in the context of ischemia-reperfusion injury. This guide provides a detailed, objective comparison of the effects of bradykinin acetate and kallidin on the myocardium, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.
At a Glance: Key Myocardial Effects
| Parameter | This compound | Kallidin | Key Findings |
| Myocardial Blood Flow | Increases | Increases | Both peptides are potent coronary vasodilators, increasing myocardial blood flow.[1] |
| Myocardial Metabolism | Stimulates metabolic heat production at higher doses | No significant effect on metabolic heat production | Bradykinin appears to have a more pronounced effect on myocardial metabolism under certain conditions.[1] |
| Myocardial Contractility | Increases regional shortening, primarily by enhancing coronary flow (Gregg phenomenon).[2] A direct effect on myocyte contractility has also been suggested.[3] | Data from direct comparative studies on contractility are limited. However, as a potent B2 receptor agonist, similar effects to bradykinin are anticipated. | Bradykinin's positive inotropic effect is linked to increased coronary perfusion. |
| Heart Rate | Slight increase, though not always significant in comparison to control groups.[4] | Data from direct comparative studies are limited. | The effects on heart rate appear to be modest. |
| Cardioprotection (Infarct Size Reduction) | Reduces infarct size in ischemia-reperfusion models.[5][6] | A kallidin-like peptide has been shown to be cardioprotective in ischemic preconditioning.[7][8] | Both kinins exhibit cardioprotective properties, primarily mediated by the B2 receptor. |
Receptor Binding Affinity
Both bradykinin and kallidin exert their effects primarily through the bradykinin B2 receptor, a G-protein coupled receptor. The B1 receptor is typically expressed at low levels in healthy tissue but is upregulated during inflammation and tissue injury.
| Ligand | Receptor | Binding Affinity (Ki) | Species/Cell Line |
| Bradykinin | B2 | ~0.1 - 30 nM[9] | Various (guinea pig, dog, rat, rabbit) |
| Kallidin | B2 | Similar to Bradykinin[10] | Human |
| Bradykinin | B1 | Low affinity | |
| Kallidin | B1 | Low affinity | |
| des-Arg9-bradykinin | B1 | High affinity (~0.3-0.5 nM)[11][12][13][14][15] | Rabbit |
| des-Arg10-kallidin | B1 | High affinity (~1.1 - 16.0 nM)[13][16][17][18] | Human |
Signaling Pathways
Upon binding to the B2 receptor on cardiomyocytes and endothelial cells, both bradykinin and kallidin trigger a cascade of intracellular events. The primary signaling pathway involves the activation of G-protein Gq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
In endothelial cells, the increased intracellular calcium activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Experimental Protocols
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo technique is widely used to assess the direct effects of substances on the heart without the influence of systemic neurohumoral factors.[19][20][21][22][23]
Objective: To measure the effects of this compound and kallidin on coronary flow, heart rate, and myocardial contractility.
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat (250-300g) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C and a constant pressure of 80 mmHg).
-
Data Acquisition:
-
Coronary Flow: Measured by collecting the coronary effluent over a set time period.
-
Heart Rate and Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate.
-
-
Drug Administration: After a stabilization period, this compound or kallidin is infused into the perfusion buffer at various concentrations.
-
Analysis: Changes in coronary flow, LVDP, and heart rate are recorded and compared to baseline values.
Myocardial Infarct Size Measurement
This protocol is used to quantify the extent of myocardial necrosis following an ischemia-reperfusion injury and to assess the cardioprotective effects of bradykinin and kallidin.[24][25][26][27][28]
Objective: To determine the effect of this compound and kallidin on myocardial infarct size.
Methodology:
-
Ischemia-Reperfusion Model: Anesthetized rats are subjected to ligation of the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes), followed by reperfusion.
-
Drug Treatment: this compound or kallidin is administered before ischemia (preconditioning) or at the onset of reperfusion.
-
Tissue Staining: At the end of the reperfusion period, the heart is excised. The aorta is cannulated, and the coronary arteries are perfused with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer.
-
Image Analysis: The heart is sectioned, and the slices are photographed. Viable myocardium stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains pale. The areas of the infarcted region and the total area at risk are measured using image analysis software.
-
Calculation: Infarct size is expressed as a percentage of the area at risk.
Conclusion
Both this compound and kallidin are potent modulators of myocardial function, exerting significant effects on coronary blood flow and demonstrating cardioprotective properties. Their actions are predominantly mediated through the B2 receptor and involve common signaling pathways, including the Gq-PLC and nitric oxide-cGMP cascades. While their effects on vasodilation and cardioprotection are well-documented and appear to be similar, subtle differences may exist in their metabolic effects on the myocardium.
For researchers and drug development professionals, the choice between bradykinin and kallidin may depend on the specific therapeutic target and desired metabolic profile. Further direct comparative studies, particularly focusing on myocardial contractility and efficiency under various pathological conditions, are warranted to fully elucidate the distinct therapeutic potentials of these two important kinins.
References
- 1. A COMPARISON OF THE EFFECTS OF THE PLASMA KININS, BRADYKININ AND KALLIDIN, ON MYOCARDIAL BLOOD FLOW AND METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin increases myocardial contractility: relation to the Gregg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin degradation and relation to myocyte contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Beneficial effects of bradykinin on myocardial energy metabolism and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of kinins in the pathophysiology of myocardial ischemia. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kallidin-like peptide is a protective cardiac kinin, released by ischaemic preconditioning of rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kallidin-like peptide is a protective cardiac kinin, released by ischaemic preconditioning of rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of bradykinin B2 receptors in adult myocardium and neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Up-regulation of [3H]-des-Arg10-kallidin binding to the bradykinin B1 receptor by interleukin-1 beta in isolated smooth muscle cells: correlation with B1 agonist-induced PGI2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Des-Arg9]-Bradykinin TFA | Bradykinin Receptor | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Comparative studies of three 68Ga-labeled [Des-Arg10]kallidin derivatives for imaging bradykinin B1 receptor expression with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The B1-agonist [des-Arg10]-kallidin activates transcription factor NF-kappaB and induces homologous upregulation of the bradykinin B1-receptor in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Langendorff heart - Wikipedia [en.wikipedia.org]
- 20. Langendorff Heart [sheffbp.co.uk]
- 21. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 24. Infarct Size Determination [bio-protocol.org]
- 25. ahajournals.org [ahajournals.org]
- 26. Automated measurement of infarct size with scanned images of triphenyltetrazolium chloride-stained rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 28. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bradykinin Acetate and des-Arg9-Bradykinin Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bradykinin acetate and its metabolite, des-Arg9-bradykinin, focusing on their selectivity for the bradykinin B1 and B2 receptors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate ligand for their specific applications.
Introduction
Bradykinin is a potent inflammatory mediator that exerts its effects through two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The differential expression and regulation of these receptors make them attractive targets for therapeutic intervention in various pathological conditions, including inflammation, pain, and cardiovascular diseases. Bradykinin and its metabolite, des-Arg9-bradykinin, are the primary endogenous agonists for these receptors. Understanding their distinct selectivity profiles is crucial for targeted research and drug development. Bradykinin primarily acts as an agonist for the B2 receptor, which is constitutively expressed in a wide range of tissues[1]. Conversely, des-Arg9-bradykinin is the selective agonist for the B1 receptor, which is typically expressed at low levels but is significantly upregulated in response to tissue injury and inflammation[1].
Receptor Selectivity: A Quantitative Comparison
The receptor selectivity of bradykinin and des-Arg9-bradykinin has been quantified through various in vitro pharmacological assays, primarily radioligand binding assays and functional assays measuring downstream signaling events. The data consistently demonstrates a clear delineation in the agonist preferences of the B1 and B2 receptors.
Binding Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand is competed for its binding site by an unlabeled ligand of interest. The inhibition constant (Ki) is a measure of the affinity of the unlabeled ligand; a lower Ki value indicates a higher binding affinity.
Functional Potency (EC50)
Functional assays, such as those measuring calcium mobilization, provide a measure of the agonist's potency in eliciting a cellular response. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.
A study utilizing Chinese hamster ovary (CHO) cells stably expressing recombinant human bradykinin receptors provides a direct comparison of the functional potencies of these ligands. In this system, des-Arg9-bradykinin was the most potent agonist at the B1 receptor with an EC50 of 7.9 nM, while bradykinin was the most potent agonist at the B2 receptor with an EC50 of 2.0 nM[4].
The following table summarizes the available quantitative data on the receptor selectivity of bradykinin and des-Arg9-bradykinin.
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Bradykinin | Human B2 | Functional (Calcium Mobilization) | CHO | EC50 | 2.0 | [4] |
| des-Arg9-Bradykinin | Human B1 | Functional (Calcium Mobilization) | CHO | EC50 | 7.9 | [4] |
| Lys-[Des-Arg9]Bradykinin | Human B1 | Radioligand Binding | Recombinant | Ki | 0.12 | [2][3] |
Signaling Pathways
Both B1 and B2 bradykinin receptors primarily couple to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a variety of cellular responses.
Caption: Agonist binding to B1 or B2 receptors activates Gq, leading to PLC-mediated IP3 production and intracellular calcium release.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol provides a general framework for a competition radioligand binding assay to determine the Ki of a test compound for bradykinin receptors.
Caption: Workflow for a radioligand binding assay to determine ligand affinity.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human Bradykinin B1 or B2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration[5].
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor ligand (e.g., this compound or des-Arg9-bradykinin).
-
In a 96-well plate, add the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), a fixed concentration of the appropriate radioligand ([3H]-Bradykinin for B2 receptors or [3H]-Lys-des-Arg9-Bradykinin for B1 receptors), and varying concentrations of the unlabeled competitor[1][5].
-
For total binding wells, add vehicle instead of the competitor. For non-specific binding wells, add a saturating concentration of an unlabeled B1 or B2 receptor antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium[1].
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester[1].
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter[5].
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol outlines a general procedure for a fluorescence-based calcium mobilization assay to determine the EC50 of an agonist.
Caption: Workflow for a calcium mobilization assay to determine agonist potency.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells stably expressing the human Bradykinin B1 or B2 receptor (e.g., CHO cells) into a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate at 37°C for approximately one hour in the dark to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of the agonist (this compound or des-Arg9-bradykinin) in the assay buffer.
-
-
Signal Detection:
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence of the cells in each well.
-
Add the agonist dilutions to the wells and immediately begin kinetic measurement of the fluorescence signal. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The experimental data clearly demonstrates that this compound is a potent and selective agonist for the B2 receptor, while des-Arg9-bradykinin is a potent and selective agonist for the B1 receptor. This high degree of selectivity makes them invaluable tools for elucidating the distinct physiological and pathophysiological roles of the B1 and B2 receptor systems. Researchers should carefully consider the receptor subtype they intend to study when selecting between these two ligands to ensure the specificity and accuracy of their experimental findings.
References
A Comparative Guide to Bradykinin Acetate and Other B2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of bradykinin acetate as a selective B2 receptor agonist, comparing its performance with other key peptide and non-peptide agonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Bradykinin B2 Receptor Agonists
Bradykinin is a potent vasoactive peptide that exerts its physiological and pathological effects primarily through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR). Activation of the B2R is implicated in a variety of biological processes, including inflammation, pain, vasodilation, and vascular permeability. Consequently, B2R agonists are valuable tools for studying these processes and hold therapeutic potential for conditions such as cardiovascular diseases. This guide focuses on the validation of this compound and compares it with other notable B2R agonists: Kallidin, Lobradimil (RMP-7), NG291, and FR-190997.
Comparative Performance of B2 Receptor Agonists
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and its alternatives at the B2 receptor.
Table 1: B2 Receptor Binding Affinity (Ki)
| Compound | Receptor Target | Ki (nM) | Species | Assay Type |
| This compound | B2 | ~0.1 - 5 | Human, Rat, Rabbit | Radioligand Binding |
| Kallidin | B2 | ~0.1 - 5 | Human, Rat | Radioligand Binding |
| Lobradimil (RMP-7) | B2 | 0.54 | Not Specified | Radioligand Binding[1] |
| NG291 | B2 | Not explicitly found | Not Specified | Not Specified |
| FR-190997 | B2 | 9.8 | Human | Radioligand Binding[2] |
Table 2: B2 Receptor Functional Potency (EC50/IC50)
| Compound | Assay Type | EC50/IC50 (nM) | Species/Cell Line |
| This compound | Inositol Phosphate Accumulation | ~2-4 | Human A431 cells |
| This compound | Calcium Mobilization | ~1-10 | Various cell lines |
| Kallidin | Not explicitly found | Not explicitly found | Not Specified |
| Lobradimil (RMP-7) | Calcium Mobilization | Not explicitly found | Rat Brain Microvascular Endothelial Cells |
| NG291 | BBB Permeability | Effective at µg/kg doses | Rat, Mouse |
| FR-190997 | Inositol Phosphate Production | Comparable to Bradykinin | CHO cells expressing human B2R[3][4] |
| FR-190997 | Calcium Mobilization | 155 | Human ocular cells[2] |
| FR-190997 | Paw Edema | Effective at nmol doses | Mouse |
| FR-190997 | Hypotensive Response | ED50: 3.7 - 8.9 nmol/kg | Rabbit, Guinea Pig[5] |
Signaling Pathways and Experimental Workflows
Activation of the B2 receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Bradykinin B2 Receptor Signaling Pathway.
The validation of B2 receptor agonists typically involves a series of in vitro experiments to determine their binding affinity and functional activity. The following diagram illustrates a general experimental workflow.
Caption: General Experimental Workflow for B2R Agonist Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the B2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human B2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Bradykinin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound and alternatives) at various concentrations.
-
Glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]-Bradykinin.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a key downstream event in B2 receptor signaling.
-
Materials:
-
Cells stably expressing the human B2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (this compound and alternatives) at various concentrations.
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity reflects the increase in intracellular calcium concentration. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation following B2 receptor stimulation.
-
Materials:
-
Cells expressing the B2 receptor.
-
[³H]-myo-inositol.
-
Assay medium (e.g., serum-free DMEM).
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Lysis buffer (e.g., perchloric acid).
-
Anion-exchange chromatography columns.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours.
-
Wash the cells and pre-incubate them with assay medium containing LiCl for 15-30 minutes.
-
Stimulate the cells with various concentrations of the test compound for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
The concentration of the agonist that produces 50% of the maximal IP accumulation (EC50) is determined.
-
Conclusion
This guide provides a comparative analysis of this compound and other B2 receptor agonists based on available experimental data. This compound remains a potent and widely used agonist for studying B2 receptor function. The alternative agonists presented here, including both peptide and non-peptide molecules, offer a range of properties such as altered stability, potency, and selectivity, which may be advantageous for specific research applications. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to validate and characterize B2 receptor agonists in their own laboratories. The selection of an appropriate agonist will ultimately depend on the specific experimental context and research objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterisation of the first non-peptide bradykinin B2 receptor agonist FR 190997: an in vitro study on human, rabbit and pig vascular B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bradykinin and T-kinin Vasodilator Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilator properties of bradykinin and T-kinin, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, cardiovascular physiology, and drug development in understanding the nuanced differences and similarities between these two vasoactive peptides.
At a Glance: Bradykinin vs. T-kinin Vasodilation
| Feature | Bradykinin | T-kinin (Isoleucyl-seryl-bradykinin) | Key Findings |
| Vasodilator Potency | Potent Vasodilator | Potent Vasodilator | In the feline mesenteric and hindlimb vascular beds, T-kinin and bradykinin induce similar dose-related decreases in perfusion pressure, suggesting comparable vasodilator potency.[1][2] |
| Mechanism of Action | B2 Receptor Agonist | B2 Receptor Agonist | The vasodilator effects of both peptides are mediated through the activation of kinin B2 receptors.[1][2] |
| Signaling Pathway | Primarily via Nitric Oxide (NO) release from the endothelium.[1] | Primarily via Nitric Oxide (NO) release from the endothelium.[1][2] | The vasodilator responses to both kinins are significantly attenuated by nitric oxide synthase inhibitors.[1][2] |
| Role of Other Mediators | Vasodilator prostaglandins and K+ ATP channels are not involved in the response in the cat mesenteric vascular bed.[1] | Vasodilator prostaglandins and K+ ATP channels are not involved in the response in the cat mesenteric vascular bed.[1] | The primary downstream mediator for vasodilation for both kinins in this specific vascular bed is nitric oxide.[1] |
| Receptor Specificity | Does not act via B1 receptors for vasodilation in the studied models.[1] | Does not act via B1 receptors for vasodilation in the studied models.[1] | The vasodilator response for both is specific to the B2 receptor subtype.[1] |
| Effective Dose Range (in vivo) | Induces vasodilation across a range of doses. | In the cat hindlimb, doses of 0.03-1 nmol induce rapid, dose-related decreases in perfusion pressure.[2] | Both peptides are effective in the nanomolar range. |
Signaling Pathways of Kinin-Induced Vasodilation
Bradykinin and T-kinin share a common signaling pathway to induce vasodilation, primarily through the activation of the constitutively expressed B2 receptor on endothelial cells. This activation initiates a cascade of intracellular events leading to the production of nitric oxide (NO), a potent vasodilator.
Caption: Kinin-induced vasodilation signaling pathway.
Experimental Protocols
The comparative analysis of bradykinin and T-kinin vasodilator responses relies on established experimental models. A key methodology involves the in vivo measurement of changes in vascular perfusion pressure under constant flow conditions.
In Vivo Vasodilator Response Measurement in the Feline Mesenteric Vascular Bed
Objective: To compare the dose-dependent vasodilator effects of bradykinin and T-kinin.
Methodology:
-
Animal Preparation: Cats are anesthetized, and the superior mesenteric artery is cannulated for perfusion.
-
Constant Flow Perfusion: The vascular bed is perfused with the animal's own blood at a constant flow rate.
-
Drug Administration: Bradykinin and T-kinin are injected in increasing doses into the perfusion circuit.
-
Data Acquisition: Perfusion pressure is continuously monitored. A decrease in perfusion pressure at a constant flow indicates vasodilation.
-
Analysis: Dose-response curves are constructed by plotting the change in perfusion pressure against the log of the agonist dose.
Caption: Workflow for in vivo vasodilator response assay.
Logical Relationship of Comparative Analysis
The comparative analysis follows a logical progression from establishing the vasoactive properties of each peptide to elucidating their shared mechanism of action.
Caption: Logical flow of the comparative analysis.
References
Evaluating the Efficacy of Bradykinin B2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various bradykinin B2 receptor antagonists, supported by experimental data. It is designed to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions regarding the selection and application of these compounds for therapeutic and investigational purposes.
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor, making this receptor a key target for the treatment of conditions such as hereditary angioedema (HAE), pain, and inflammation.[1] The antagonists detailed in this guide represent a range of chemical entities, from peptides to small molecules, each with distinct pharmacological profiles.
Comparative Efficacy of Bradykinin B2 Receptor Antagonists
The following table summarizes the in vitro potency of several key bradykinin B2 receptor antagonists. The data, presented as Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values, are derived from various binding and functional assays. Lower values are indicative of higher potency.
| Compound | Type | Target Species | Assay | Ki (nM) | IC50 (nM) | Reference(s) |
| Icatibant (HOE 140) | Peptide | Human | Radioligand Binding | 0.06 - 0.798 | 1.07 | [2][3][4][5] |
| Human | Functional (Urinary Bladder) | pKB = 8.4 | - | [6] | ||
| Rat | Radioligand Binding | 4.60 | - | [7] | ||
| Anatibant | Small Molecule | Human | Radioligand Binding | 0.67 | - | [8] |
| Rat | Radioligand Binding | 1.74 | - | [8] | ||
| Guinea Pig | Radioligand Binding | 1.37 | - | [8] | ||
| Fasitibant | Small Molecule | Human | Radioligand Binding | 0.05 | - | [9] |
| Deucrictibant (PHA-022121) | Small Molecule | Human | Radioligand Binding | 0.47 | - | [10] |
| Human | Calcium Mobilization | Kb = 0.15 | - | [10] | ||
| MEN16132 | Non-peptide | Rabbit | Radioligand Binding | pKi = 10.4 | - | [11] |
| Pig | Radioligand Binding | pKi = 10.3 | - | [11] | ||
| Rat | Radioligand Binding | 0.65 | - | [7] | ||
| FR173657 | Non-peptide | Human | Radioligand Binding | pKi = 8.59 | - | [12] |
| Rat | Radioligand Binding | pKi = 9.81 | - | [12] |
Note: Ki and IC50 values can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation. pKB is the negative logarithm of the antagonist's dissociation constant.
Key Experimental Protocols
The evaluation of bradykinin B2 receptor antagonist efficacy relies on a variety of well-established in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Assays
1. Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.[13][14]
-
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-Bradykinin.
-
Test compounds (unlabeled antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Bradykinin, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled bradykinin.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by bradykinin, which is a downstream effect of B2 receptor activation.[15][16]
-
Materials:
-
Cells stably expressing the human bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin (agonist).
-
Test compounds (antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the fluorescent calcium dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of bradykinin (typically the EC80) into the wells and immediately measure the change in fluorescence intensity over time.
-
The antagonist's potency is determined by its ability to inhibit the bradykinin-induced calcium signal, and the IC50 is calculated from the dose-response curve.
-
In Vivo Assay
Carrageenan-Induced Paw Edema Model
This is a classic animal model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.[17][18][19]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Materials:
-
Carrageenan solution (1% in saline).
-
Test antagonist.
-
Parenteral vehicle for the antagonist.
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Administer the test antagonist or vehicle to the animals (e.g., subcutaneously or orally) at a predetermined time before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The degree of edema is calculated as the increase in paw volume from the initial measurement.
-
The anti-inflammatory effect of the antagonist is expressed as the percentage inhibition of edema compared to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Icatibant | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anatibant 2HCl | Bradykinin Receptor | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Suppression of carrageenan-induced hyperalgesia, hyperthermia and edema by a bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Navigating the Specificity of Bradykinin Antibodies: A Comparative Guide to Cross-Reactivity with Other Kinins
For researchers, scientists, and drug development professionals, the precise measurement of bradykinin is critical for advancing studies in inflammation, pain, cardiovascular disease, and oncology. However, the structural similarity among kinins, such as bradykinin, kallidin (Lys-bradykinin), and their metabolites, presents a significant challenge for immunoassay accuracy. This guide provides a comparative analysis of bradykinin antibody cross-reactivity, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate antibody for your research needs.
Understanding Kinin Structures
Bradykinin is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Kallidin, also known as Lys-bradykinin, is a decapeptide that shares the same sequence as bradykinin but with an additional lysine residue at the N-terminus (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). T-kinin (Ile-Ser-bradykinin) is found in rats. The close structural relationship between these molecules is the primary reason for the potential cross-reactivity of bradykinin antibodies.
Performance Comparison of Bradykinin Antibodies
The specificity of an antibody is paramount for the reliability of experimental results. The following table summarizes the cross-reactivity of several commercially available bradykinin ELISA kits and a research antibody with kallidin and other bradykinin-related peptides. The data reveals a wide range in specificity, highlighting the importance of careful antibody selection.
| Antibody/Kit | Type | Cross-Reactivity with Kallidin (Lys-Bradykinin) | Cross-Reactivity with other Kinins | Reference |
| Abcam Bradykinin ELISA Kit (ab136936) | Polyclonal (Rabbit) | 100% | <1% with Les-Des-Arg9-Bradykinin; <0.1% with BK1-5 stable degradation product | [1] |
| Novus Biologicals Human Bradykinin ELISA Kit (NBP2-69969) | Not Specified | No significant cross-reactivity or interference observed with analogues | Not specified | |
| Custom Rabbit Polyclonal Antibody | Polyclonal (Rabbit) | 0.004% (4 x 10-3) | 0.0002% with de-Arg1-bradykinin; Nearly identical with de-Arg9-bradykinin; 0.006% with de-Arg9-de-Phe8-bradykinin | [2] |
| Monoclonal Antibody (Clone OLNBK-5) | Monoclonal (Mouse) | ~1% | 29% with des-Arg9-bradykinin; ~1% with methionyl-lysyl-bradykinin, des-Arg1-bradykinin, and des-Phe8-Arg9-bradykinin | [3] |
Experimental Protocols for Assessing Cross-Reactivity
The cross-reactivity of an antibody is typically determined using a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Competitive ELISA Protocol
This method measures the ability of a related peptide (e.g., kallidin) to compete with bradykinin for binding to the bradykinin antibody.
Materials:
-
96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Bradykinin standard
-
Kinin peptides to be tested for cross-reactivity (e.g., kallidin, T-kinin)
-
Bradykinin antibody (primary antibody)
-
Enzyme-conjugated bradykinin (e.g., biotinylated bradykinin)
-
Streptavidin-HRP (if using biotinylated bradykinin)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve of bradykinin in assay buffer. Prepare a range of concentrations for each potentially cross-reacting kinin.
-
Competitive Reaction: To the wells of the microplate, add the bradykinin antibody, the enzyme-conjugated bradykinin, and either the bradykinin standard or the test kinin.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding to occur.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[1]
-
Secondary Detection (if applicable): If using a biotin-streptavidin system, add streptavidin-HRP to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = (Concentration of bradykinin at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100
-
Radioimmunoassay (RIA) Protocol
This protocol is similar to the competitive ELISA but uses a radiolabeled bradykinin tracer.
Materials:
-
Assay tubes
-
Bradykinin standard
-
Kinin peptides to be tested for cross-reactivity
-
Bradykinin antibody (primary antibody)
-
Radiolabeled bradykinin (e.g., ¹²⁵I-bradykinin)
-
Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene glycol) for separation of bound and free tracer
-
Gamma counter
Procedure:
-
Assay Setup: In assay tubes, add the bradykinin antibody, the radiolabeled bradykinin, and either the bradykinin standard or the test kinin.
-
Incubation: Incubate the tubes, typically overnight at 4°C.[4]
-
Separation: Add the secondary antibody and precipitating reagent to separate the antibody-bound radiolabeled bradykinin from the free radiolabeled bradykinin. Centrifuge the tubes to pellet the antibody-bound complex.
-
Measurement: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the same formula as for the competitive ELISA, based on the concentrations required to displace 50% of the radiolabeled bradykinin.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which bradykinin functions is crucial for interpreting experimental results. The following diagrams illustrate the bradykinin signaling pathway and a typical workflow for assessing antibody cross-reactivity.
References
A Comparative Guide to the Signaling Cascades of Bradykinin and Lysyl-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling cascades initiated by the vasoactive peptides, bradykinin (BK) and lysyl-bradykinin (Lys-BK), also known as kallidin. Both peptides play crucial roles in inflammation, blood pressure regulation, and pain. Understanding the nuances of their signaling pathways is critical for the development of targeted therapeutics.
Ligand-Receptor Interactions and Downstream Signaling
Bradykinin and lysyl-bradykinin are nonapeptide and decapeptide kinins, respectively, that exert their physiological effects primarily through the activation of the B2 bradykinin receptor (B2R), a G-protein coupled receptor (GPCR). While the B1 bradykinin receptor (B1R) is another subtype, it is typically expressed at low levels in healthy tissues and is upregulated during inflammation, with its primary ligands being the des-Arg metabolites of BK and Lys-BK. Both BK and Lys-BK are considered to have similar affinity and potency for the B2 receptor.[1]
Upon binding to the B2R, both bradykinin and lysyl-bradykinin induce a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gαq and Gαi.[2] This initiates a cascade of intracellular signaling events:
-
Gαq-PLC-IP3-Ca2+ Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[2]
-
MAPK/ERK Pathway: The signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes like proliferation and gene expression.
-
PI3K/Akt Pathway: Another significant pathway engaged by B2R activation is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a vital role in cell survival and growth.
-
Gαi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
The following diagrams illustrate the signaling pathways for bradykinin and lysyl-bradykinin.
Quantitative Comparison of Ligand Activity
The following tables summarize the available quantitative data for the binding affinity and functional potency of bradykinin and lysyl-bradykinin. It is important to note that absolute values can vary depending on the experimental conditions, cell type, and assay used.
Table 1: Comparative Binding Affinity (Ki) of Bradykinin and Lysyl-Bradykinin
| Ligand | Receptor Target | Ki (nM) | Species | Assay Type | Reference |
| Bradykinin | B2 | ~0.1 - 2.9 | Human | Radioligand Binding | [3] |
| Lysyl-Bradykinin | B2 | Similar to BK | Human | Radioligand Binding | [3] |
| des-Arg⁹-Bradykinin | B1 | ~0.4 | Human | Radioligand Binding | [3] |
Table 2: Comparative Functional Potency (EC50) of Bradykinin and Lysyl-Bradykinin
| Ligand | Functional Readout | EC50 (nM) | Cell Type | Reference |
| Bradykinin | Calcium Mobilization | ~0.1 - 1.0 | Various | [3] |
| Lysyl-Bradykinin | Calcium Mobilization | Similar to BK | Various | [3] |
| Bradykinin | ERK Phosphorylation | ~1 - 10 | Mesangial Cells | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the bradykinin receptor of interest (B1R or B2R).
-
Radiolabeled ligand (e.g., [³H]-Bradykinin for B2R, [³H]-des-Arg⁹-Bradykinin for B1R).
-
Unlabeled competitor ligands (Bradykinin, Lys-Bradykinin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the bradykinin receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists (Bradykinin, Lys-Bradykinin).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium indicator dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using the plate reader.
-
Agonist Addition: Add varying concentrations of the agonist (bradykinin or lysyl-bradykinin) to the wells.
-
Signal Detection: Immediately after agonist addition, measure the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence to determine the intracellular calcium concentration. Plot the peak response against the log concentration of the agonist to determine the EC50 value.
Western Blot for ERK Phosphorylation
This assay quantifies the level of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation.
Materials:
-
Cells responsive to bradykinin or lysyl-bradykinin.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Culture cells and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of bradykinin or lysyl-bradykinin for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against p-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK. Plot this ratio against the log concentration of the agonist to determine the EC50 value.
References
- 1. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein [mdpi.com]
- 2. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Bradykinin-Induced Inflammation Model: The BK-Hyperpermeability Mouse
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the novel "BK-Hyperpermeability" mouse model, a genetically engineered mouse designed to investigate bradykinin-mediated diseases.[1] We present a direct comparison with established animal models of inflammation, supported by experimental data, and offer detailed protocols for key validation assays. This document is intended to assist in evaluating the utility of this new model for specific research needs.[1]
Introduction to the BK-Hyperpermeability Mouse Model
The BK-Hyperpermeability mouse is a genetically engineered model with a targeted disruption of a key negative regulator of the kallikrein-kinin system. This results in excessive bradykinin production, leading to increased vascular permeability, a hallmark of bradykinin-mediated diseases like hereditary angioedema (HAE).[1] This model is proposed as a robust tool for investigating disease pathophysiology and for the preclinical evaluation of novel therapeutics targeting the bradykinin pathway.[1]
Comparative Analysis of Animal Models
To objectively assess the BK-Hyperpermeability mouse, we compare it to established animal models of bradykinin-mediated disease and other common inflammation models. The following tables summarize key quantitative parameters.
Table 1: Comparison of Bradykinin-Induced Inflammation Models
| Parameter | "BK-Hyperpermeability" Mouse | Rodent Paw Edema Model (Bradykinin-Induced) | Carrageenan-Induced Pleurisy Model |
| Primary Mediator | Endogenous Bradykinin[1] | Exogenous Bradykinin[2] | Multiple mediators including bradykinin, prostaglandins, and cytokines |
| Key Feature | Spontaneous and sustained increase in vascular permeability[1] | Acute, transient edema formation[3] | Acute inflammation with fluid extravasation and leukocyte migration[4][5] |
| Readouts | Plasma extravasation, tissue swelling, genetic confirmation[1] | Paw volume/thickness measurement[2][3] | Pleural exudate volume, total protein content, leukocyte count[4][5] |
| Reproducibility | High (genetically defined)[1] | High[2] | Moderate to High |
| Relevance to Human Disease | High for HAE and other bradykinin-mediated angioedemas[1] | Good for studying acute inflammatory responses to bradykinin[6] | Good for general acute inflammation studies[4] |
Table 2: Pharmacological Validation Data
| Compound | Model | Parameter Measured | Effect |
| Bradykinin B2 Receptor Antagonist (e.g., HOE 140) | Carrageenan-Induced Pleurisy | Cell Influx | Inhibition (ID50: 0.028 pmol/cavity)[5] |
| Bradykinin B1 Receptor Agonist (des-Arg⁹-BK) | B1 Receptor Knockout Mice | Plasma Extravasation & Leukocyte Infiltration | Response abolished in knockout mice[7] |
| Indomethacin (COX Inhibitor) | Bradykinin-Induced Paw Edema | Paw Edema | Inhibition, suggesting prostaglandin involvement[4] |
| Captopril (Kininase II Inhibitor) | Phenylbenzoquinone-Induced Writhing | Writhing Response | Significant increase in response, indicating a role for endogenous bradykinin[8] |
Signaling Pathways and Experimental Workflows
Bradykinin Signaling Pathway
Bradykinin exerts its pro-inflammatory effects primarily through the activation of B1 and B2 receptors, which are G protein-coupled receptors.[2] The B2 receptor is constitutively expressed and mediates the acute effects of bradykinin, while the B1 receptor is typically upregulated during inflammation and tissue injury.[2] Activation of these receptors on endothelial cells triggers a cascade of intracellular signaling events leading to vasodilation and increased vascular permeability.[2][9]
Caption: Bradykinin signaling pathway leading to vasodilation and increased vascular permeability.
Experimental Workflow for Model Validation
The validation of a new inflammation model, such as the "BK-Hyperpermeability" mouse, follows a structured workflow to establish its relevance and utility in preclinical research.[1] This integrates genetic confirmation, phenotypic characterization, and pharmacological validation.[1]
Caption: A structured workflow for the validation of a new animal model of inflammation.
Experimental Protocols
Rodent Paw Edema Model
The rodent paw edema test is a widely used in vivo model that is acute, highly reproducible, and allows for quantitative assessment of edema formation.[2]
Objective: To quantify the anti-inflammatory effect of a test compound on bradykinin-induced paw edema.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Bradykinin solution (e.g., 10 µ g/paw in 0.1 mL saline)
-
Test compound at various doses
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups.
-
Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.
-
Compound Administration: The test compound, vehicle, or positive control is administered (e.g., intraperitoneally or orally) at a specified time before the bradykinin injection (e.g., 30-60 minutes).
-
Induction of Edema: 0.1 mL of bradykinin solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume or thickness is measured at regular intervals after bradykinin injection (e.g., 30, 60, 120, and 180 minutes).
-
Data Analysis: The percentage increase in paw volume is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Carrageenan-Induced Pleurisy
This is an established experimental model of acute inflammation where it is possible to evaluate fluid extravasation, leukocyte migration, and biochemical parameters in the exudate.[4]
Objective: To assess the effect of a test compound on carrageenan-induced pleural inflammation.
Materials:
-
Male mice (e.g., Swiss albino, 20-25 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compound, vehicle, and positive control (e.g., Dexamethasone)
-
Anesthetic (e.g., ketamine/xylazine)
-
Heparinized saline
-
Centrifuge, hemocytometer, spectrophotometer
Procedure:
-
Compound Administration: Animals are pre-treated with the test compound, vehicle, or positive control.
-
Induction of Pleurisy: After a specified time, animals are anesthetized, and 0.1 mL of carrageenan solution is injected into the pleural cavity.
-
Euthanasia and Sample Collection: 4 hours after carrageenan injection, animals are euthanized. The pleural cavity is washed with a known volume of heparinized saline, and the pleural exudate is collected.
-
Measurement of Exudate Volume: The total volume of the collected fluid is measured.
-
Leukocyte Count: An aliquot of the exudate is used to determine the total and differential leukocyte counts using a hemocytometer after appropriate staining.
-
Protein Measurement: The exudate is centrifuged, and the supernatant is used to measure the total protein concentration (an indicator of plasma extravasation) using a spectrophotometric method (e.g., Bradford assay).
-
Data Analysis: The volume of exudate, total leukocyte count, and protein concentration are compared between the different treatment groups. The percentage inhibition of these parameters by the test compound is calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-inflammatory effects induced by bradykinin in a murine model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical roles for bradykinin and prostanoids in acute inflammatory reactions: a search using experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoalgesia and altered inflammatory responses in mice lacking kinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d.docksci.com [d.docksci.com]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Bradykinin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various bradykinin receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate agonists for their studies and to provide valuable insights for professionals in the field of drug development.
Data Presentation: Comparative Potency of Bradykinin Receptor Agonists
The following table summarizes the potency of different bradykinin receptor agonists at the B1 and B2 bradykinin receptors. Potency is expressed as the half-maximal effective concentration (EC50) or the inhibition constant (Ki), which are standard measures of a drug's effectiveness. A lower EC50 or Ki value indicates a higher potency.
| Agonist | Receptor Target | Potency (EC50/Ki) | Assay Type | Cell/Tissue Type | Reference |
| Bradykinin | B2 | 3.26 ± 0.61 nM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] |
| B2 | log EC50 = -8.7 M | Intracellular Calcium Concentration | Bovine Tracheal Smooth Muscle Cells | ||
| B2 | log EC50 = -7.9 ± 0.05 M | Intracellular Calcium Concentration | Guinea-Pig Aortic Smooth Muscle Cells | [2] | |
| Lys-Bradykinin (Kallidin) | B2 | 0.95 ± 0.16 nM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] |
| Met-Lys-Bradykinin | B2 | 2.3 ± 0.42 nM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] |
| Ile-Ser-Bradykinin | B2 | 5.19 ± 1.23 nM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] |
| Ala3-Lys-Bradykinin | B2 | 12.7 ± 2.08 nM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] |
| Tyr8-Bradykinin | B2 | 19.3 ± 0.77 nM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] |
| Tyr5-Bradykinin | B2 | 467 ± 53 nM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] |
| des-Arg9-Bradykinin | B1 | 1.93 µM (Ki) | Radioligand Binding | - | [3] |
| B2 | 14.1 ± 2.7 µM (EC50) | [3H]-Inositol Phosphates Accumulation | Human Corneal Epithelial Cells | [1] | |
| Lys-des-Arg9-Bradykinin | B1 | 0.12 nM (Ki) | Radioligand Binding | Human B1 Receptors | [4][5] |
| B1 | 1.7 nM (Ki) | Radioligand Binding | Mouse B1 Receptors | [6] | |
| B1 | 0.23 nM (Ki) | Radioligand Binding | Rabbit B1 Receptors | [6] | |
| Sar-[D-Phe8]-des-Arg9-Bradykinin | B1 | 9.02 nM (EC50) | Contraction Assay | Rabbit Aorta | [7] |
| FR190997 (non-peptide) | B2 | pEC50 = 7.7 | Contraction Assay | Rabbit Jugular Vein, Guinea Pig Ileum | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding how the potency data was generated and for replicating the experiments.
Inositol Phosphate Accumulation Assay
This assay measures the agonist-induced production of inositol phosphates, which are second messengers in the bradykinin receptor signaling pathway.
-
Cell Culture and Labeling:
-
Human Corneal Epithelial (HCE) cells are cultured to confluency in appropriate media.
-
Cells are then incubated with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
After labeling, the cells are washed and pre-incubated with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Various concentrations of the bradykinin receptor agonist are then added to the cells and incubated for a specific period (e.g., 30 minutes) at 37°C.
-
-
Extraction and Quantification:
-
The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid).
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the basal levels of inositol phosphates in unstimulated cells.
-
The concentration-response curves are plotted, and the EC50 values are calculated using a non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to induce an increase in intracellular calcium, a key downstream event in bradykinin receptor signaling.[9]
-
Cell Culture and Dye Loading:
-
A cell line stably expressing the target bradykinin receptor (e.g., HEK293 or CHO cells) is cultured on 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.
-
-
Agonist Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of the bradykinin receptor agonist are automatically injected into the wells.
-
The change in fluorescence intensity over time is continuously monitored.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each agonist concentration.
-
The data are normalized to the maximum response.
-
Concentration-response curves are generated, and EC50 values are determined using a sigmoidal dose-response curve fit.
-
Mandatory Visualization
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 receptor signaling pathway.
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway.
Experimental Workflow: Inositol Phosphate Accumulation Assay```dot
Caption: Calcium Mobilization Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Bradykinin-Induced Nitric Oxide Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a potent vasodilator peptide, plays a crucial role in regulating vascular tone and blood pressure primarily through the release of nitric oxide (NO) from endothelial cells. This process is initiated by the binding of bradykinin to its B2 receptor, a G protein-coupled receptor, triggering a cascade of intracellular signaling events that culminate in the activation of endothelial nitric oxide synthase (eNOS). Understanding the specificity of this pathway is paramount for developing targeted therapeutics for cardiovascular diseases. This guide provides a comparative analysis of bradykinin-induced NO production against other endogenous vasodilators, supported by experimental data and detailed protocols.
Comparative Analysis of Nitric Oxide Production
The production of nitric oxide in response to various vasodilatory agonists is a key measure of endothelial function. While bradykinin is a well-established potent stimulator of eNOS, other endogenous molecules such as acetylcholine, substance P, and vascular endothelial growth factor (VEGF) also elicit NO production. The specificity and potency of these responses, however, can vary depending on the agonist, its concentration, and the specific endothelial cell type.
Below is a summary of quantitative data from various studies investigating NO production in response to these agonists. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Agonist | Cell Type | Agonist Concentration | Measurement Method | Nitric Oxide Production (Fold Increase or Concentration) | Reference |
| Bradykinin | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 nM | cGMP accumulation | ~3-fold increase over basal | [1] |
| Human Coronary Artery Endothelial Cells | 1 µM | NO2-/NO3- (Griess Assay) | Concentration-dependent increase | [2] | |
| Acetylcholine | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | DAF-FM Diacetate Fluorescence | ~7.3% increase in mean fluorescence | [3] |
| Canine Arterial and Venous Endothelial Cells | 10⁻⁶ M and 10⁻⁵ M | Bioassay (relaxation of denuded arterial rings) | Dose-related relaxation | [4] | |
| Substance P | Human Microvascular Endothelial Cells (HMECs) | 10⁻⁸ M | Griess Assay | 2.96 µM nitrate/mg protein (vs. 2.1 µM/mg protein in control) | [5] |
| Bovine Dental Pulp Endothelial Cells | Not specified | Chemiluminescence | Increased NO production | [6] | |
| VEGF | Human Umbilical Vein Endothelial Cells (HUVECs) | 20 ng/mL | cGMP accumulation | Significant increase from basal (1.2 pmol/mg protein) | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 ng/mL (48h) | cGMP accumulation | 3.3-fold increase in basal cGMP | [8] |
Signaling Pathways
The production of nitric oxide by endothelial cells is a tightly regulated process involving distinct signaling pathways for different agonists. While there are common downstream effectors like eNOS, the initial receptor activation and subsequent intracellular signaling can differ significantly.
Bradykinin Signaling Pathway
Bradykinin binds to the B2 receptor, a Gq-coupled receptor. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin (CaM), forming a Ca2+/CaM complex that activates eNOS.
Caption: Bradykinin signaling pathway leading to nitric oxide production.
Comparative Signaling Pathways
Acetylcholine, substance P, and VEGF also stimulate NO production through eNOS activation, but their initial signaling steps differ.
-
Acetylcholine: Binds to muscarinic M3 receptors (Gq-coupled), initiating a similar PLC-IP3-Ca2+ cascade as bradykinin.
-
Substance P: Binds to the neurokinin-1 (NK1) receptor (Gq-coupled), also activating the PLC-IP3-Ca2+ pathway.
-
VEGF: Binds to the VEGF receptor 2 (VEGFR2), a receptor tyrosine kinase. This leads to autophosphorylation and activation of downstream pathways, including the PLC-IP3-Ca2+ pathway and the PI3K/Akt pathway, both of which can lead to eNOS activation.
Caption: Simplified comparison of signaling pathways for NO production.
Experimental Protocols
Accurate and reproducible measurement of nitric oxide is critical for assessing the specificity of bradykinin's effects. Two common methods are the Griess assay and the use of fluorescent indicators like DAF-FM diacetate.
Griess Assay for Nitrite/Nitrate Measurement
This colorimetric assay indirectly measures NO production by quantifying its stable oxidation products, nitrite (NO2-) and nitrate (NO3-).
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Nitrate Reductase and cofactors (if measuring total NOx)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm)
Protocol:
-
Sample Collection: Collect cell culture supernatant. If measuring intracellular NO, lyse cells and collect the lysate.
-
Nitrate Reduction (Optional): To measure total NOx (nitrite + nitrate), incubate samples with nitrate reductase and its cofactors according to the manufacturer's instructions to convert nitrate to nitrite.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the same buffer as the samples.
-
Griess Reaction: a. Add 50 µL of each standard and sample to separate wells of a 96-well plate. b. Add 50 µL of Griess Reagent (freshly mixed equal volumes of Solution A and Solution B) to each well. c. Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
DAF-FM Diacetate Fluorescent Assay
This method uses a cell-permeable dye that becomes fluorescent upon reacting with NO.
Materials:
-
DAF-FM diacetate stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader (Excitation/Emission ~495/515 nm)
-
96-well black, clear-bottom microplate (for plate reader) or imaging-compatible dishes
Protocol:
-
Cell Seeding: Seed endothelial cells in a suitable plate or dish and allow them to adhere overnight.
-
Loading with DAF-FM Diacetate: a. Prepare a working solution of DAF-FM diacetate (typically 5-10 µM) in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Agonist Stimulation: Add the desired concentration of bradykinin or other agonists to the cells.
-
Fluorescence Measurement:
-
Microscopy: Capture fluorescence images at different time points after agonist addition.
-
Plate Reader: Measure fluorescence intensity at desired time points.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time as an indicator of NO production.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of different agonists on nitric oxide production.
Caption: General workflow for comparing agonist-induced NO production.
Conclusion
Bradykinin is a specific and potent inducer of nitric oxide production in endothelial cells, primarily acting through the B2 receptor and the subsequent activation of the PLC-IP3-Ca2+ signaling cascade leading to eNOS activation. While other vasodilators like acetylcholine, substance P, and VEGF also stimulate NO production, the initial receptor activation mechanisms and the quantitative output of NO can differ. The experimental protocols provided in this guide offer robust methods for quantifying these differences. A thorough understanding of the specificity of these pathways is essential for the rational design of drugs targeting endothelial dysfunction and related cardiovascular pathologies.
References
- 1. Flow- and bradykinin-induced nitric oxide production by endothelial cells is independent of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholine- and flow-induced production and release of nitric oxide in arterial and venous endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of endothelial nitric oxide in the Substance P induced vasodilation in bovine dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Bradykinin Acetate: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of bradykinin acetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound waste, aligning with best practices for laboratory chemical management.
This compound, a potent vasoactive peptide, requires careful handling and disposal to mitigate potential physiological effects and prevent environmental contamination.[1] Adherence to local, state, and federal regulations is paramount in all disposal procedures.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal protocol, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] All handling of this compound powder should occur in a certified chemical fume hood to minimize the risk of inhalation.[5]
In the event of a spill, the area should be promptly contained and cleaned. For liquid spills, use an inert absorbent material.[4][5] For powder spills, gently cover with a damp paper towel to avoid raising dust before carefully scooping the material into a designated chemical waste container.[5] All materials used for spill cleanup must be disposed of as hazardous waste.[1][5]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
The primary principle for the disposal of bradykinin is the inactivation of its biological activity before it enters the general waste stream.[1]
Waste Segregation
Proper segregation of waste is the first critical step.[6] Different types of waste require different disposal pathways.
-
Solid Waste: Includes contaminated items such as gloves, pipette tips, absorbent pads, and empty vials.[5] These should be collected in a designated, clearly labeled, and sealed hazardous waste container.[4][5]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a compatible, sealed, and clearly labeled chemical waste container.[4] Do not mix incompatible waste streams.[4][7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container.[3][4]
Inactivation of Liquid Waste
For aqueous solutions of bradykinin, chemical inactivation is a recommended procedure to neutralize its biological activity.[1]
Chemical Inactivation Protocol (10% Bleach Solution): [1]
-
Preparation: In a chemical fume hood, prepare a 10% bleach solution. This can be achieved by mixing one part household bleach (typically 5-6% sodium hypochlorite) with nine parts aqueous bradykinin waste.
-
Inactivation: Carefully add the bleach solution to the bradykinin waste container.
-
Contact Time: Gently swirl the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Disposal of Inactivated Solution: Following the contact time, and after confirming with local regulations, the inactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water.[1] Always verify that this method is compliant with your institution's and local wastewater regulations.
Disposal of Solid and Untreated Liquid Waste
All solid waste, as well as liquid waste that has not been inactivated, must be disposed of as hazardous chemical waste.[5]
-
Ensure all waste containers are securely sealed and properly labeled with their contents.[6][8]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4]
Empty Containers
Empty containers that held this compound may still contain hazardous residues. It is recommended to rinse the container three times with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[7][8] After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, in accordance with institutional policies.[6][8]
Data on Disposal Parameters
Currently, publicly available resources and Safety Data Sheets (SDS) for this compound do not specify quantitative thresholds for disposal, such as concentration limits for drain disposal or specific quantities that would necessitate alternative disposal methods. The guiding principle is to treat all this compound waste as hazardous unless it has been effectively inactivated and is permissible for drain disposal under local regulations.[1]
| Parameter | Guideline |
| Liquid Waste Inactivation | 10% bleach solution (1 part bleach to 9 parts waste) with a 30-minute contact time.[1] |
| Solid & Untreated Liquid Waste | Dispose of as hazardous chemical waste through a licensed vendor.[4][5] |
| Empty Containers | Triple-rinse with a suitable solvent; dispose of rinsate as hazardous waste.[7][8] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: Essential Protocols for Handling Bradykinin Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Bradykinin acetate. Adherence to strict safety and handling protocols is crucial not only for personal protection but also for maintaining the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Safety Precautions
This compound is a synthetic peptide that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also suspected of causing genetic defects and damage to fertility or an unborn child.[1] Therefore, implementing robust safety measures is a critical first step.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in a laboratory setting.[2][3][4]
| Activity | Required PPE | Rationale |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)[2][3]- Laboratory coat or gown | Protects eyes from splashes and skin from accidental contact. |
| Handling of Powders | - All routine PPE- NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood[1][5] | Minimizes the risk of inhaling the powdered compound, which can cause respiratory irritation.[1][3] |
| Large Spills | - Full protective suit- Splash goggles- Dust respirator- Boots- Chemical-resistant gloves- A self-contained breathing apparatus (SCBA) may be necessary[6] | Provides full-body protection in case of a significant release of the material. |
It is imperative to inspect all PPE for damage before use and to remove and dispose of it properly to avoid cross-contamination.[2]
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store lyophilized this compound in a cool, dry, and dark environment, typically at -20°C or below, for long-term stability.[5][7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, and hazard information.[2][7]
Experimental Protocol: Reconstitution of this compound
All procedures involving the handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[5]
-
Equilibration: Before opening, allow the vial of lyophilized powder to reach room temperature to prevent moisture condensation.[5]
-
Weighing: Carefully weigh the desired amount of the powder using an analytical balance and appropriate tools to prevent dust formation.[5]
-
Dissolution: Add the appropriate solvent to the vial. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, as well as in aqueous buffers like PBS (pH 7.2) at approximately 2 mg/ml.[8]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can damage the peptide.[9]
-
Use: Handle the reconstituted solution with care to avoid splashes and spills. Keep the vial sealed when not in use.[9]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Liquid Spills: Absorb the spill with an inert material like paper towels. Clean the area with a suitable disinfectant or detergent solution, followed by a water rinse. Dispose of all contaminated materials as chemical waste.[5]
-
Powder Spills: Avoid raising dust. Gently cover the spill with a damp paper towel to wet the powder. Carefully scoop the material into a designated chemical waste container.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step to ensure laboratory safety and environmental protection.
-
Waste Segregation: All waste materials, including unused solutions, contaminated PPE, and cleaning materials, must be collected in designated, clearly labeled hazardous waste containers.[2][3]
-
Inactivation: For aqueous waste, chemical inactivation using a 10% bleach solution for a minimum of 30 minutes can be an effective method to denature the peptide before disposal.[4]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1][6] Never dispose of this compound down the drain or in regular trash.[3]
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound to facilitate risk assessment and experimental planning.
| Metric | Value | Route of Exposure | Species |
| Acute Toxicity Estimate (ATE) | 500 mg/kg[5] | Oral | Not specified |
| Acute Toxicity Estimate (ATE) | 1100 mg/kg[5] | Dermal | Not specified |
| Solubility in PBS (pH 7.2) | ~2 mg/ml[8] | - | - |
| Solubility in Ethanol | ~10 mg/ml[8] | - | - |
| Solubility in DMSO | ~12 mg/ml[8] | - | - |
| Storage Temperature (Lyophilized) | -20°C or below[5][7] | - | - |
Note: The toxicological properties of this compound have not been fully investigated, and no occupational exposure limits have been established.[1][10]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
